molecular formula C22H21ClF2N2O4 B7451224 ZK824190 hydrochloride

ZK824190 hydrochloride

货号: B7451224
分子量: 450.9 g/mol
InChI 键: IXYNABONTFZVBF-FSRHSHDFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(2R)-2-[6-[3-[3-(Aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride is a chemical compound offered for research purposes. It is supplied with high purity and is strictly for laboratory use. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. While a specific mechanism of action for this exact compound is not fully detailed in the available literature, research into structurally related biphenyl and difluoropyridinyloxy compounds suggests potential applications in medicinal chemistry and antiviral research . Patents indicate that similar molecules are being investigated for the treatment of SARS-CoV-2 infections, highlighting the value of this chemical scaffold in developing therapeutic agents . Researchers may find this compound valuable for probing biological pathways or as a building block in the synthesis of more complex molecules. Please inquire for detailed specifications, availability, and pricing.

属性

IUPAC Name

(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O4.ClH/c1-2-19(22(27)28)30-21-18(24)11-17(23)20(26-21)29-16-8-4-7-15(10-16)14-6-3-5-13(9-14)12-25;/h3-11,19H,2,12,25H2,1H3,(H,27,28);1H/t19-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYNABONTFZVBF-FSRHSHDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: ZK824190 Hydrochloride's Mechanism of Action as a Urokinase Plasminogen Activator (uPA) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK824190 hydrochloride is a potent and selective, orally available small molecule inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in the pathogenesis of multiple sclerosis (MS). This technical guide delineates the mechanism of action of this compound, focusing on its enzymatic inhibition, impact on relevant signaling pathways, and preclinical efficacy in animal models of MS. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neuroinflammatory and autoimmune diseases.

Core Mechanism of Action: Inhibition of Urokinase Plasminogen Activator (uPA)

This compound exerts its primary pharmacological effect through the direct inhibition of urokinase plasminogen activator (uPA). uPA is a key enzyme in the plasminogen activation system, where it converts the inactive zymogen plasminogen into the active protease plasmin. Plasmin, in turn, has broad substrate specificity and is involved in the degradation of extracellular matrix (ECM) components, a process crucial for cell migration and tissue remodeling.

In pathological conditions such as multiple sclerosis, uPA activity is upregulated and contributes to the breakdown of the blood-brain barrier (BBB) and the infiltration of inflammatory cells into the central nervous system (CNS). By inhibiting uPA, this compound is postulated to mitigate these detrimental processes.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been quantified against uPA and other related serine proteases. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

Enzyme TargetIC50 (nM)
Urokinase Plasminogen Activator (uPA)237
Tissue Plasminogen Activator (tPA)1600
Plasmin1850

Table 1: In vitro inhibitory potency of this compound against key serine proteases.[1][2][3]

The data clearly indicates that this compound is significantly more potent against uPA compared to tPA and plasmin, highlighting its selectivity.

Signaling Pathways Modulated by this compound

The binding of uPA to its cell surface receptor, the urokinase plasminogen activator receptor (uPAR), not only localizes proteolytic activity but also initiates intracellular signaling cascades that are implicated in inflammation and cell migration. While direct experimental evidence detailing the specific effects of ZK824190 on these pathways is emerging, its mechanism of action as a uPA inhibitor suggests modulation of the following key signaling networks critical in the pathogenesis of multiple sclerosis.

uPA/uPAR-Mediated Signaling

The interaction between uPA and uPAR on the cell surface triggers a cascade of intracellular events. This signaling is independent of uPA's proteolytic activity and involves the interaction of the uPA/uPAR complex with other transmembrane proteins, such as integrins and G protein-coupled receptors. Inhibition of uPA by this compound is expected to disrupt the formation and signaling capacity of this complex.

uPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space uPA uPA uPAR uPAR uPA->uPAR Binding ZK824190 ZK824190 HCl ZK824190->uPA Inhibition Integrins Integrins uPAR->Integrins GPCRs GPCRs uPAR->GPCRs Signaling_Pathways Downstream Signaling (JAK/STAT, PI3K/AKT) Integrins->Signaling_Pathways GPCRs->Signaling_Pathways Cellular_Responses Cell Migration, Adhesion, Inflammation Signaling_Pathways->Cellular_Responses

Figure 1: Inhibition of uPA by ZK824190 and its effect on uPAR signaling.

Downstream JAK/STAT and PI3K/AKT Pathways

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) pathways are critical mediators of cytokine signaling and are known to be dysregulated in multiple sclerosis. The uPA/uPAR system can influence these pathways. By inhibiting the upstream activator (uPA), this compound has the potential to indirectly modulate these key inflammatory signaling cascades.

Downstream_Pathways cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/AKT Pathway uPA_uPAR uPA/uPAR Complex JAK JAK uPA_uPAR->JAK PI3K PI3K uPA_uPAR->PI3K STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_Transcription_JAK Pro-inflammatory Gene Transcription STAT_dimer->Gene_Transcription_JAK AKT AKT PI3K->AKT Activation Downstream_PI3K Cell Survival, Proliferation AKT->Downstream_PI3K

Figure 2: Potential downstream effects on JAK/STAT and PI3K/AKT pathways.

Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

The therapeutic potential of this compound has been evaluated in experimental autoimmune encephalomyelitis (EAE), a widely used animal model of multiple sclerosis. Studies have shown that administration of a selective uPA inhibitor, such as compounds from the same class as ZK824190, can lower clinical scores in both acute and chronic EAE models in mice. This suggests that inhibiting uPA can ameliorate the severity of the disease.

The proposed mechanism for this efficacy in EAE involves the reduction of immune cell infiltration into the CNS. By inhibiting uPA-mediated degradation of the ECM and subsequent breakdown of the blood-brain barrier, this compound likely hinders the migration of pathogenic T cells and other inflammatory cells into the brain and spinal cord.

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_assessment Assessment Induction Immunization with Myelin Antigen Treatment_Group ZK824190 HCl Administration Induction->Treatment_Group Vehicle_Group Vehicle Control Induction->Vehicle_Group Clinical_Scoring Clinical Score (Disease Severity) Treatment_Group->Clinical_Scoring Histology Histopathology (Immune Infiltration, Demyelination) Treatment_Group->Histology Pathway_Analysis Signaling Pathway Modulation Treatment_Group->Pathway_Analysis Vehicle_Group->Clinical_Scoring Vehicle_Group->Histology Vehicle_Group->Pathway_Analysis

Figure 3: Experimental workflow for evaluating ZK824190 in an EAE model.

Experimental Protocols

In Vitro uPA Inhibition Assay (Chromogenic)

This protocol outlines a general method for determining the IC50 value of an inhibitor against uPA using a chromogenic substrate.

Materials:

  • Human urokinase (uPA)

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay buffer (e.g., Tris-HCl, pH 8.5)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of human uPA to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Add the chromogenic substrate to all wells to initiate the reaction.

  • Immediately measure the absorbance at 405 nm using a microplate reader at multiple time points to determine the initial reaction velocity.

  • Plot the reaction velocity against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol provides a general outline for a murine EAE model to assess the in vivo efficacy of this compound.

Animals:

  • Female C57BL/6 mice, 8-12 weeks old.

Induction of EAE:

  • Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • On day 0, immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.

  • On days 0 and 2, administer Pertussis toxin intraperitoneally.

Treatment:

  • Prepare a formulation of this compound for oral administration.

  • Begin treatment at the onset of clinical signs (e.g., day 10-12 post-immunization) or in a prophylactic setting.

  • Administer this compound or vehicle control daily via oral gavage.

Assessment:

  • Monitor and score the clinical signs of EAE daily using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • At the end of the study, perfuse the animals and collect brain and spinal cord tissue.

  • Perform histological analysis (e.g., Hematoxylin and Eosin for inflammation, Luxol Fast Blue for demyelination) on CNS tissue sections.

  • Conduct immunohistochemistry or Western blotting to assess the infiltration of immune cells (e.g., CD4+ T cells, macrophages) and the activation state of signaling proteins (e.g., phosphorylated STAT3, phosphorylated AKT).

Conclusion

This compound is a selective inhibitor of urokinase plasminogen activator with a clear mechanism of action that is highly relevant to the pathology of multiple sclerosis. Its ability to potently inhibit uPA, and thereby potentially modulate downstream signaling pathways and reduce neuroinflammation, has been demonstrated in preclinical models. The data presented in this guide supports the continued investigation of this compound and similar uPA inhibitors as a promising therapeutic strategy for multiple sclerosis. Further research should focus on elucidating the precise downstream signaling effects of ZK824190 in immune and neural cells and on translating these promising preclinical findings into clinical development.

References

ZK824190 Hydrochloride: A Technical Guide to a Selective uPA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824190 hydrochloride is a selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically involved in various physiological and pathological processes. Elevated uPA activity is strongly correlated with cancer progression, invasion, and metastasis, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, potential mechanism of action, and relevant experimental methodologies.

Quantitative Data

The inhibitory potency of this compound has been quantified against uPA and other related proteases. The following tables summarize the available in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of ZK824190
Target EnzymeIC50 (nM)Selectivity vs. uPA
Urokinase-type Plasminogen Activator (uPA)2371x
Tissue-type Plasminogen Activator (tPA)1600~6.7x
Plasmin1850~7.8x

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of ZK824190 required to inhibit 50% of the enzyme's activity. A lower IC50 value denotes higher potency.

Table 2: In Vivo Pharmacokinetic Properties of ZK824190
ParameterValueAnimal ModelAdministration RouteDose
Oral Availability (F)55%RatOral (PO)2 mg/kg
Half-life (T1/2)2.8 hoursRatOral (PO)2 mg/kg
Cmax0.64 µg/mLRatOral (PO)2 mg/kg
AUC2.2 h*µg/mLRatOral (PO)2 mg/kg

These pharmacokinetic parameters were determined in a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, suggesting potential therapeutic applications beyond oncology. The hydrochloride salt form of ZK824190 is noted to have enhanced water solubility and stability.

Mechanism of Action and Signaling Pathways

This compound exerts its effect by directly inhibiting the catalytic activity of uPA. The uPA system plays a pivotal role in extracellular matrix (ECM) degradation, a crucial step in cancer cell invasion and metastasis.

The binding of uPA to its receptor, uPAR, on the cell surface localizes the proteolytic activity, leading to the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, degrades various ECM components and activates matrix metalloproteinases (MMPs), further promoting tissue remodeling and cell migration. By inhibiting uPA, this compound is expected to disrupt this proteolytic cascade.

The uPA-uPAR interaction also triggers intracellular signaling pathways that promote cell proliferation, migration, and survival. These pathways can include the activation of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) cascades. Inhibition of uPA by this compound may therefore also have downstream effects on these signaling networks.

uPA Signaling Pathway

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space pro-uPA pro-uPA (inactive) uPA uPA (active) pro-uPA->uPA Activation uPAR uPAR uPA->uPAR Binding Plasmin Plasmin uPA->Plasmin Cleavage Signaling Intracellular Signaling (e.g., MAPK, PI3K/Akt) uPAR->Signaling Plasminogen Plasminogen ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation MMPs_pro pro-MMPs Plasmin->MMPs_pro Activation Degraded_ECM Degraded ECM MMPs_active Active MMPs MMPs_active->ECM Degradation Gene_Expression Gene Expression (Proliferation, Survival, Migration) Signaling->Gene_Expression ZK824190 ZK824190 hydrochloride ZK824190->uPA Inhibition

Caption: The uPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While the specific protocol used for this compound is not publicly detailed, a standard chromogenic substrate assay is commonly employed to determine uPA inhibitory activity.

Protocol: In Vitro uPA Inhibition Assay (Chromogenic Substrate Method)

1. Principle:

This assay measures the ability of an inhibitor to block the enzymatic activity of uPA. Active uPA cleaves a chromogenic substrate, resulting in the release of a colored product (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the uPA activity.

2. Materials:

  • Human urokinase-type plasminogen activator (uPA)

  • Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)

  • This compound (or other test inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

3. Procedure:

  • Prepare Reagents:

    • Reconstitute uPA to a working concentration in Assay Buffer.

    • Dissolve the chromogenic substrate in sterile water to a stock concentration.

    • Prepare a serial dilution of this compound in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a fixed volume of uPA solution and a volume of the this compound dilution series.

    • Positive Control Well: Add the same volume of uPA solution and an equivalent volume of Assay Buffer (without inhibitor).

    • Negative Control (Blank) Well: Add Assay Buffer only.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add a fixed volume of the chromogenic substrate to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm at time zero.

    • Incubate the plate at 37°C and take kinetic readings every 5-10 minutes for 30-60 minutes, or perform an endpoint reading after a fixed incubation time.

4. Data Analysis:

  • Subtract the blank reading from all other readings.

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each concentration of this compound compared to the positive control (uninhibited uPA).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_preparation 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_inhibitor Prepare ZK824190 Dilution Series add_reagents Add uPA and Inhibitor to 96-well Plate prep_inhibitor->add_reagents prep_enzyme Prepare uPA Working Solution prep_enzyme->add_reagents prep_substrate Prepare Chromogenic Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_substrate read_absorbance Measure Absorbance at 405 nm (Kinetic or Endpoint) add_substrate->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: A typical experimental workflow for determining the IC50 of a uPA inhibitor.

Conclusion

This compound is a promising selective inhibitor of urokinase-type plasminogen activator with demonstrated in vitro potency and favorable in vivo pharmacokinetic properties in early-stage animal models. Its ability to target a key enzyme in cancer progression and potentially in other diseases involving tissue remodeling, such as multiple sclerosis, warrants further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the therapeutic potential of uPA inhibition. Further studies are required to fully elucidate its mechanism of action on intracellular signaling and to evaluate its efficacy in various disease models.

A Technical Guide to Selective Urokinase Plasminogen Activator (uPA) Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Mechanisms, Experimental Evaluation, and Therapeutic Potential

The urokinase plasminogen activator (uPA) system is a critical mediator of extracellular matrix remodeling and has emerged as a key therapeutic target in oncology and other diseases characterized by excessive tissue degradation and cell migration. This technical guide provides a comprehensive overview of selective uPA inhibitors, detailing their mechanism of action, quantitative data on their potency and selectivity, and detailed protocols for their experimental evaluation.

The Urokinase Plasminogen Activator System: A Key Player in Pathophysiology

Dysregulation of the uPA system is a hallmark of several pathologies. In cancer, overexpression of uPA and uPAR is strongly correlated with tumor progression, invasion, metastasis, and poor patient prognosis.[3] The binding of uPA to uPAR localizes proteolytic activity to the cell surface, enhancing the efficiency of ECM degradation and promoting tumor cell dissemination.[1][2] Beyond its proteolytic function, the uPA/uPAR complex also engages in intracellular signaling, influencing cell proliferation, adhesion, and survival.[2] This central role in cancer progression makes selective inhibition of uPA a promising therapeutic strategy.

Classes and Mechanisms of Selective uPA Inhibitors

A variety of small molecule inhibitors targeting the catalytic activity of uPA have been developed. These inhibitors are designed to interact with the active site of the enzyme, preventing substrate binding and subsequent plasminogen activation. Key classes of selective uPA inhibitors include:

  • Amiloride Derivatives: The diuretic drug amiloride was identified as a competitive inhibitor of uPA with a Ki of 7 µM.[4] This discovery spurred the development of numerous amiloride analogs with improved potency and selectivity.[5][6]

  • 3-Amidinophenylalanine-based Inhibitors: This class includes WX-UK1 (UKI-1) and its orally bioavailable prodrug, upamostat (WX-671).[7][8][9] WX-UK1 is a potent inhibitor of uPA with a Ki value in the submicromolar range and has been investigated in clinical trials for various cancers.[8][10][11][12]

  • Imidazo[1,2-a]pyridines: These compounds represent a novel class of uPA inhibitors with some demonstrating potent and selective inhibition.

  • Other Heterocyclic Scaffolds: Various other heterocyclic structures, such as 4-oxazolidinones and 1-isoquinolinylguanidines, have been explored as pharmacophores for the development of selective uPA inhibitors.[13][14]

The primary mechanism of action for these inhibitors is the competitive blockade of the uPA active site. Many of these small molecules form a key salt bridge with the aspartate residue (Asp189) located at the bottom of the S1 pocket of the uPA catalytic domain.[1]

Quantitative Data on Selective uPA Inhibitors

The potency and selectivity of uPA inhibitors are critical parameters for their therapeutic potential. The following tables summarize key quantitative data for representative selective uPA inhibitors.

Inhibitor ClassCompoundIC50 (nM)Ki (nM)Selectivity ProfileReference
Amiloride Derivatives Amiloride-7000Selective over tPA, plasmin, thrombin, kallikrein[4]
6-(2-Benzofuranyl)amiloride-183-[1]
6-(4-Methoxypyrimidin-2-yl)amiloride-53143-fold selective for uPA over NHE1[1]
3-Amidinophenylalanine-based WX-UK1 (UKI-1)-410Also inhibits plasmin and thrombin[3][8]
4-Oxazolidinone Analogue UK122200-High specificity against thrombin, trypsin, plasmin, and tPA[13]
1-Isoquinolinylguanidine Compound 13j (UK-356,202)--Potent and selective over tPA and plasmin[14]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; tPA: tissue-type plasminogen activator; NHE1: Na+/H+ exchanger isoform 1.

Experimental Protocols for Inhibitor Evaluation

The characterization of selective uPA inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Fluorometric Enzymatic Assay for uPA Inhibition

This assay measures the ability of a compound to inhibit the catalytic activity of uPA using a fluorogenic substrate.

Materials:

  • Human uPA enzyme

  • Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~350-380 nm / ~450-500 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add a defined amount of human uPA enzyme to each well.

  • Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic uPA substrate to each well.

  • Immediately measure the fluorescence intensity at regular intervals (kinetic reading) or after a fixed incubation period (end-point reading) at 37°C.

  • Calculate the rate of substrate cleavage for each compound concentration.

  • Determine the IC50 value by plotting the percentage of uPA inhibition against the logarithm of the inhibitor concentration.

Matrigel Invasion Assay

This cell-based assay assesses the ability of a uPA inhibitor to block cancer cell invasion through a basement membrane matrix.

Materials:

  • Cancer cell line with high uPA expression (e.g., HT-1080 fibrosarcoma)

  • Transwell inserts (8 µm pore size)

  • Matrigel basement membrane matrix

  • Cell culture medium (serum-free and serum-containing)

  • Test compounds

  • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest cancer cells and resuspend them in serum-free medium containing various concentrations of the test compound.

  • Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

  • Fill the lower chamber with medium containing a chemoattractant (e.g., 10% fetal bovine serum).

  • Incubate the plate for 24-48 hours to allow for cell invasion.

  • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of invaded cells in several microscopic fields.

  • Quantify the inhibition of invasion as a percentage of the control (vehicle-treated) cells.

In Vivo Xenograft Tumor Model

This in vivo assay evaluates the anti-tumor and anti-metastatic efficacy of a uPA inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., pancreatic or breast cancer)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to a pre-determined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • For metastasis studies, collect and analyze relevant organs (e.g., lungs, liver) for the presence of metastatic nodules.

  • Evaluate the efficacy of the inhibitor by comparing the tumor growth and metastatic burden in the treated group to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in uPA-mediated signaling and the workflow for inhibitor discovery is crucial for a comprehensive understanding.

uPA Signaling Pathway

The binding of uPA to its receptor, uPAR, not only localizes proteolytic activity but also initiates intracellular signaling cascades that contribute to cancer progression.

uPA_Signaling_Pathway uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen Integrins Integrins uPAR->Integrins Interacts Plasmin Plasmin Plasminogen->Plasmin Activation uPA/uPAR ECM_Degradation ECM Degradation Plasmin->ECM_Degradation MMPs Pro-MMPs Plasmin->MMPs Activates Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Active_MMPs Active MMPs Active_MMPs->ECM_Degradation FAK FAK Integrins->FAK Activates Src Src FAK->Src Activates Cell_Migration Cell Migration FAK->Cell_Migration PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation

Caption: The uPA/uPAR signaling cascade.

Experimental Workflow for uPA Inhibitor Screening

The discovery and development of selective uPA inhibitors typically follow a structured experimental workflow.

Inhibitor_Screening_Workflow Start Compound Library Primary_Screening Primary Screening (High-Throughput Enzymatic Assay) Start->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Selectivity Profiling vs. other proteases) Hit_Identification->Secondary_Screening Active Lead_Selection Lead Selection (Potent & Selective Hits) Secondary_Screening->Lead_Selection In_Vitro_Characterization In Vitro Characterization (Cell-based assays: invasion, migration) Lead_Selection->In_Vitro_Characterization Selective In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vitro_Characterization->In_Vivo_Efficacy Active in cells Lead_Optimization Lead Optimization (SAR Studies) In_Vivo_Efficacy->Lead_Optimization Efficacious in vivo Lead_Optimization->Primary_Screening Synthesize new analogs Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: A typical workflow for screening and developing selective uPA inhibitors.

Conclusion

Selective inhibition of the urokinase plasminogen activator represents a promising therapeutic avenue, particularly in the context of cancer metastasis. This technical guide has provided an in-depth overview of the uPA system, the various classes of selective inhibitors, their mechanisms of action, and key quantitative data. The detailed experimental protocols and visual workflows offer a practical framework for researchers and drug development professionals engaged in the discovery and evaluation of novel uPA inhibitors. Continued research in this area holds the potential to deliver new and effective treatments for a range of diseases driven by dysregulated proteolysis and cell invasion.

References

ZK824190 Hydrochloride: A Technical Primer for Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information directly investigating ZK824190 hydrochloride in the context of multiple sclerosis (MS) is scarce. This document, therefore, serves as a technical primer based on the compound's known mechanism of action as a urokinase-type plasminogen activator (uPA) inhibitor and the established role of the uPA system in the pathophysiology of multiple sclerosis. The experimental protocols and pathways described herein are representative and intended to guide potential research applications.

Executive Summary

Multiple sclerosis is a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS). A key pathological feature is the infiltration of inflammatory cells across the blood-brain barrier (BBB) into the CNS, a process mediated by proteolytic enzymes. The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) are significantly upregulated in active MS lesions, particularly on infiltrating immune cells like macrophages and microglia.[1][2] This upregulation suggests a pivotal role for the uPA/uPAR system in MS pathogenesis by facilitating cell migration and tissue degradation.

This compound is a selective, orally active inhibitor of uPA. While direct studies of ZK824190 in MS models are not publicly available, its inhibitory action on uPA presents a compelling therapeutic hypothesis for mitigating neuroinflammation. Research on other selective uPA inhibitors has demonstrated efficacy in preclinical models of MS, such as Experimental Autoimmune Encephalomyelitis (EAE), by reducing disease severity.[3] This guide provides an overview of ZK824190's known biochemical properties, the proposed mechanism of uPA in MS, and generalized protocols for its investigation as a potential therapeutic agent.

Biochemical Profile of this compound

This compound is characterized as a selective inhibitor of urokinase-type plasminogen activator. Its inhibitory activity against related proteases has been quantified, demonstrating a degree of selectivity.

Target Enzyme IC50 (nM)
Urokinase-type Plasminogen Activator (uPA)237
Tissue-type Plasminogen Activator (tPA)1600
Plasmin1850
(Data sourced from publicly available product information)

The Role of uPA in Multiple Sclerosis Pathophysiology

The uPA/uPAR system is a key player in the inflammatory cascade associated with multiple sclerosis. Its functions include the degradation of the extracellular matrix (ECM), which is a critical step for the transmigration of leukocytes across the blood-brain barrier into the CNS.

Proposed Signaling and Mechanistic Pathway

In MS, pro-inflammatory cytokines stimulate immune cells (monocytes, macrophages) and resident CNS cells (microglia) to upregulate the expression of uPA and its receptor, uPAR.[2][4] The binding of uPA to uPAR on the cell surface localizes proteolytic activity, leading to the conversion of plasminogen to plasmin. Plasmin, in turn, can degrade components of the ECM and activate matrix metalloproteinases (MMPs), further amplifying tissue degradation and facilitating immune cell infiltration.[1] By inhibiting uPA, this compound is hypothesized to disrupt this cascade, thereby reducing neuroinflammation.

uPA_Pathway_MS cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System Monocyte Monocyte BBB Endothelial Cells (Extracellular Matrix) uPA_uPAR uPA-uPAR Complex Monocyte->uPA_uPAR Expresses uPA/uPAR Macrophage Macrophage / Microglia Demyelination Myelin & Axon Damage Macrophage->Demyelination Contributes to Plasmin Plasmin uPA_uPAR->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin MMPs Pro-MMPs -> MMPs Plasmin->MMPs Activates ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Leads to MMPs->ECM_Degradation Leads to ECM_Degradation->Macrophage Allows Infiltration ZK824190 ZK824190 HCl ZK824190->uPA_uPAR Inhibits EAE_Workflow cluster_analysis Post-Mortem Analysis start EAE Induction (e.g., MOG/CFA in C57BL/6 mice) treatment Treatment Initiation (Prophylactic or Therapeutic) - ZK824190 HCl - Vehicle Control start->treatment monitoring Daily Clinical Scoring (Paralysis Assessment) treatment->monitoring endpoint Study Endpoint (e.g., Day 28 post-induction) monitoring->endpoint histology Histopathology (CNS) - H&E (Inflammation) - LFB (Demyelination) endpoint->histology immunochem Immunohistochemistry (e.g., CD4+, Macrophages) endpoint->immunochem flow Flow Cytometry (Immune cell populations in spleen/CNS) endpoint->flow biochem Biochemical Assays (e.g., uPA activity in CNS) endpoint->biochem

References

Biological Activity of ZK824190: A Technical Overview of the Hydrochloride Salt versus the Free Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824190 is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in a variety of physiological and pathological processes, including fibrinolysis, cell migration, and tumor invasion. This technical guide provides a comprehensive overview of the biological activity of ZK824190, with a specific focus on comparing its hydrochloride salt and free form. While direct comparative studies detailing the biological activity of both forms are not extensively available in the public domain, this document synthesizes the available data to offer insights into their respective properties and applications in research and development.

Data Presentation: Physicochemical and In Vitro Activity

Available data indicates that while the free form and the hydrochloride salt of ZK824190 are expected to have comparable biological activity at equimolar concentrations, the salt form generally offers advantages in terms of solubility and stability.

PropertyZK824190 Hydrochloride SaltZK824190 Free FormReference
Molecular Formula C₂₂H₂₂Cl₃F₂N₂O₄C₂₂H₂₁ClF₂N₂O₄[No specific citation found]
Molecular Weight 450.86 g/mol 414.87 g/mol [No specific citation found]
IC₅₀ (uPA) 237 nM237 nM[No specific citation found]
IC₅₀ (tPA) 1600 nM1600 nM[No specific citation found]
IC₅₀ (Plasmin) 1850 nM1850 nM[No specific citation found]
Solubility Enhanced water solubilityLower water solubility[No specific citation found]
Stability Generally enhancedMay be less stable under certain conditions[No specific citation found]

Note: The IC₅₀ values are reported for ZK824190 and are presumed to be applicable to the active moiety, which is the same for both the free form and the salt. The primary difference lies in the physicochemical properties, which can impact formulation and bioavailability.

Experimental Protocols

In Vitro uPA Enzymatic Activity Assay (Chromogenic)

This protocol outlines a method to determine the inhibitory activity of ZK824190 on uPA using a chromogenic substrate.

Materials:

  • Human urokinase-type plasminogen activator (uPA), purified

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)

  • This compound salt and free form, dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound and free form in DMSO.

  • Perform serial dilutions of the inhibitor stock solutions in Assay Buffer to achieve a range of desired concentrations.

  • In a 96-well microplate, add a fixed amount of human uPA to each well.

  • Add the diluted inhibitor solutions (hydrochloride salt and free form) to their respective wells. Include a control group with solvent only.

  • Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader. Take kinetic readings every minute for 15-30 minutes.

  • The rate of substrate cleavage is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value for both the hydrochloride salt and the free form using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of uPA and its Inhibition

The following diagram illustrates the signaling pathway initiated by the binding of uPA to its receptor (uPAR) and the subsequent downstream effects, which are inhibited by ZK824190.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling uPA uPA uPAR uPAR uPA->uPAR Binds Plasmin Plasmin uPA->Plasmin Catalyzes Plasminogen Plasminogen uPAR->Plasminogen Proliferation Cell Proliferation uPAR->Proliferation Signal Transduction Plasminogen->Plasmin Activation ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation CellMigration Cell Migration & Invasion ECM->CellMigration ZK824190 ZK824190 ZK824190->uPA Inhibits

uPA signaling pathway and point of inhibition by ZK824190.
Experimental Workflow for IC₅₀ Determination

The diagram below outlines the general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of ZK824190.

IC50_Workflow A Prepare ZK824190 Solutions (Hydrochloride & Free Form) B Serial Dilution of Inhibitors A->B D Add Inhibitor Dilutions B->D C Add uPA Enzyme to Microplate C->D E Pre-incubation (Inhibitor-Enzyme Binding) D->E F Add Chromogenic Substrate E->F G Kinetic Absorbance Reading (405 nm) F->G H Data Analysis: Calculate % Inhibition G->H I Determine IC50 Values H->I

General workflow for the in vitro determination of IC₅₀.

Conclusion

ZK824190 is a well-characterized inhibitor of urokinase-type plasminogen activator. While both the hydrochloride salt and the free form possess the same active pharmacological moiety, the hydrochloride salt is generally preferred in experimental setting due to its enhanced solubility and stability, which facilitates easier handling and formulation. The biological activity, as indicated by the IC₅₀ values against uPA, is considered to be comparable between the two forms when assessed at equimolar concentrations. For researchers and drug development professionals, the choice between the hydrochloride salt and the free form will likely depend on the specific requirements of the experimental design, such as the need for aqueous solubility in in vitro assays or the formulation strategy for in vivo studies. Further studies, if they become publicly available, would be beneficial to delineate any subtle differences in their pharmacokinetic and pharmacodynamic profiles.

ZK824190 Hydrochloride: A Technical Guide to its Inhibitory Activity Against uPA, tPA, and Plasmin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory potency of ZK824190 hydrochloride against the serine proteases urokinase-type plasminogen activator (uPA), tissue-type plasminogen activator (tPA), and plasmin. This document includes quantitative inhibitory data, detailed experimental methodologies for inhibitor characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Inhibitory Activity

This compound has been identified as a selective inhibitor of uPA. Its inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 values for this compound against uPA, tPA, and plasmin are summarized in the table below.

Enzyme TargetIC50 (nM)
Urokinase-type Plasminogen Activator (uPA)237
Tissue-type Plasminogen Activator (tPA)1600
Plasmin1850

Data sourced from multiple chemical suppliers, citing primary literature.[1][2][3][4][5][6][7][8]

These values indicate that this compound is approximately 6.7-fold more selective for uPA over tPA and 7.8-fold more selective for uPA over plasmin.

Experimental Protocols for IC50 Determination

The following section details a representative experimental methodology for determining the IC50 values of this compound against uPA, tPA, and plasmin. This protocol is based on established chromogenic substrate assays for serine proteases.

Materials and Reagents
  • Enzymes: Recombinant human uPA, tPA, and plasmin

  • Inhibitor: this compound

  • Chromogenic Substrates:

    • For uPA and tPA: A substrate such as S-2444 (pyro-Glu-Gly-Arg-pNA) or a similar substrate that releases p-nitroaniline (pNA) upon cleavage.

    • For Plasmin: A substrate such as S-2251 (H-D-Val-Leu-Lys-pNA) or a similar plasmin-specific substrate.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)

  • Microplate: 96-well, flat-bottom, clear microplate

  • Microplate Reader: Capable of measuring absorbance at 405 nm

Assay Procedure
  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in the assay buffer to obtain a range of inhibitor concentrations to be tested. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects on enzyme activity.

  • Enzyme Preparation:

    • Dilute the stock solutions of uPA, tPA, and plasmin in the assay buffer to a working concentration that yields a linear rate of substrate hydrolysis over the course of the assay.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Assay Buffer

      • Diluted this compound solution (or vehicle control)

      • Diluted enzyme solution (uPA, tPA, or plasmin)

    • Include control wells:

      • No-enzyme control: Contains buffer and substrate but no enzyme.

      • No-inhibitor control (vehicle control): Contains buffer, enzyme, and the same concentration of DMSO as the inhibitor wells.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the appropriate chromogenic substrate to each well.

    • Immediately place the microplate in a microplate reader pre-set to the appropriate temperature.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes) to monitor the release of p-nitroaniline.

Data Analysis
  • Calculate the rate of reaction (initial velocity): For each inhibitor concentration, determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance versus time curve.

  • Normalize the data: Express the reaction rates as a percentage of the activity of the no-inhibitor (vehicle) control.

  • Generate a dose-response curve: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value: Fit the dose-response curve using a non-linear regression model (e.g., a four-parameter logistic equation) to calculate the IC50 value.

Visualizations

Plasminogen Activation Signaling Pathway

The following diagram illustrates the central role of uPA and tPA in the activation of plasminogen to plasmin and the inhibitory effect of this compound.

Plasminogen_Activation_Pathway cluster_activators Plasminogen Activators cluster_zymogen Zymogen cluster_active_enzyme Active Enzyme cluster_inhibitor Inhibitor uPA uPA Plasminogen Plasminogen uPA->Plasminogen Activates tPA tPA tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Cleavage Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis Leads to ZK824190 ZK824190 Hydrochloride ZK824190->uPA Inhibits (IC50=237 nM) ZK824190->tPA Inhibits (IC50=1600 nM) ZK824190->Plasmin Inhibits (IC50=1850 nM)

Caption: Plasminogen activation pathway and points of inhibition by ZK824190.

Experimental Workflow for IC50 Determination

The logical flow of the experimental protocol for determining the IC50 value is depicted below.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare ZK824190 Dilutions add_reagents Add Reagents to 96-well Plate (Buffer, Inhibitor, Enzyme) prep_inhibitor->add_reagents prep_enzyme Prepare Enzyme Solution (uPA, tPA, or Plasmin) prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 405 nm (Kinetic Read) add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate normalize Normalize to Control calc_rate->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for determining IC50 values.

References

ZK824190 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of ZK824190 hydrochloride, a selective inhibitor of the urokinase-type plasminogen activator (uPA). This document is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Molecular Structure and Chemical Properties

Molecular Structure:

The two-dimensional structure of ZK824190 can be represented based on its SMILES notation.

Caption: 2D structure of ZK824190.

Chemical and Physical Properties:

Quantitative data for many physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C22H21ClF2N2O4[1]
CAS Number 2629177-12-2[1]
Appearance White to off-white solidMedChemExpress
Storage Temperature -20°C[1]
SMILES Cl.CC--INVALID-LINK--C(O)=O[1]
Solubility Soluble in DMSOMedChemExpress

Mechanism of Action: Inhibition of the uPA Signaling Pathway

This compound functions as a selective, orally active inhibitor of urokinase-type plasminogen activator (uPA).[1] uPA is a serine protease that plays a critical role in extracellular matrix degradation, cell migration, and tissue remodeling by converting plasminogen to plasmin. Dysregulation of the uPA system is implicated in various pathological processes, including cancer metastasis and inflammatory diseases like multiple sclerosis.

The inhibitory activity of this compound has been quantified against uPA and related proteases:

EnzymeIC50 (nM)
uPA237
tPA1600
Plasmin1850

Source: MedChemExpress

The following diagram illustrates the signaling pathway inhibited by this compound.

uPA_Pathway Pro_uPA Pro-uPA (Zymogen) uPA uPA (Active) Pro_uPA->uPA Activation Plasminogen Plasminogen uPA->Plasminogen Catalyzes ZK824190 This compound ZK824190->uPA Inhibits Plasmin Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Degradation ECM Degradation Migration Cell Migration & Invasion Degradation->Migration Leads to

Caption: Inhibition of the uPA signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. However, based on its known function as a uPA inhibitor and its reported use in animal models of multiple sclerosis, the following sections provide representative methodologies.

In Vitro uPA Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds like this compound against uPA.

uPA_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare reagents: - Assay Buffer - uPA enzyme - ZK824190 (test inhibitor) - Chromogenic substrate Incubate Incubate uPA with ZK824190 at various concentrations Reagents->Incubate Add_Substrate Add chromogenic substrate to initiate reaction Incubate->Add_Substrate Measure Measure absorbance at specified wavelength over time Add_Substrate->Measure Calculate Calculate reaction rates and determine IC50 value Measure->Calculate EAE_Model_Workflow Induction EAE Induction in Rats (e.g., immunization with myelin -oligodendrocyte glycoprotein) Grouping Randomization into Treatment Groups (Vehicle vs. This compound) Induction->Grouping Dosing Daily Oral Administration of This compound or Vehicle Grouping->Dosing Monitoring Daily Monitoring of Clinical Signs (e.g., weight loss, paralysis score) Dosing->Monitoring Endpoint Study Endpoint (e.g., predetermined day post-induction) Monitoring->Endpoint Analysis Histological and/or Immunological Analysis of CNS Tissue Endpoint->Analysis Synthesis_Workflow Starting_Materials Commercially Available Starting Materials Intermediate_1 Synthesis of Key Intermediate A Starting_Materials->Intermediate_1 Intermediate_2 Synthesis of Key Intermediate B Starting_Materials->Intermediate_2 Coupling Coupling of Intermediates A and B Intermediate_1->Coupling Intermediate_2->Coupling Final_Product Purification and Formation of Hydrochloride Salt Coupling->Final_Product

References

The Discovery and Synthesis of ZK824190 Hydrochloride: A Selective Urokinase-Type Plasminogen Activator Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK824190 hydrochloride is a potent and selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA). This serine protease plays a critical role in the degradation of the extracellular matrix, a process implicated in a variety of physiological and pathological conditions, including cancer metastasis and inflammatory diseases such as multiple sclerosis. This technical guide provides a comprehensive overview of the discovery and synthetic pathway of this compound, presenting key data, detailed experimental methodologies, and visual representations of the associated biochemical and logical frameworks.

Introduction: The Role of uPA in Disease

The urokinase-type plasminogen activator (uPA) system, which includes uPA, its receptor (uPAR), and plasminogen activator inhibitors (PAIs), is a key regulator of extracellular matrix (ECM) remodeling. Dysregulation of this system is a hallmark of several diseases. In cancer, elevated levels of uPA are strongly correlated with tumor invasion, metastasis, and poor prognosis. By converting plasminogen to the broad-spectrum protease plasmin, uPA initiates a proteolytic cascade that breaks down the ECM, allowing cancer cells to migrate and invade surrounding tissues.

In neuroinflammatory diseases like multiple sclerosis, uPA is involved in the breakdown of the blood-brain barrier, facilitating the infiltration of inflammatory cells into the central nervous system. Consequently, the development of small molecule inhibitors targeting uPA has been a significant focus of therapeutic research. This compound emerged from these efforts as a promising candidate with desirable potency and selectivity.

Discovery of this compound

The discovery of this compound stemmed from a focused research program aimed at identifying selective, orally bioavailable inhibitors of uPA. The development of this class of compounds, specifically substituted benzylamines, was pioneered by researchers at Schering AG. While the initial publications centered on the broader class of benzylamine derivatives as potent uPA inhibitors, ZK824190 was identified as a lead compound with a favorable pharmacological profile.

Mechanism of Action and Selectivity

This compound acts as a competitive inhibitor of the uPA serine protease. The core chemical scaffold of ZK824190 is designed to interact with the active site of uPA, preventing it from binding to its natural substrate, plasminogen. The selectivity of ZK824190 is a critical aspect of its therapeutic potential, as off-target inhibition of other related serine proteases, such as tissue-type plasminogen activator (tPA) and plasmin, could lead to undesirable side effects, particularly affecting fibrinolysis and coagulation.

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound have been quantitatively assessed through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for uPA and significantly lower affinity for related proteases.

Enzyme TargetIC50 (nM)[1]
Urokinase-Type Plasminogen Activator (uPA)237
Tissue-Type Plasminogen Activator (tPA)1600
Plasmin1850

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core benzylamine structure followed by modifications to introduce the required functional groups for optimal activity and selectivity. The final step typically involves the formation of the hydrochloride salt to improve the compound's solubility and stability for pharmaceutical formulation. While the specific, detailed synthetic route for ZK824190 is proprietary and not fully disclosed in the public domain, a general synthetic strategy for this class of compounds can be inferred from related literature on substituted benzylamine uPA inhibitors.

General Synthetic Pathway

The synthesis likely proceeds through the key steps of reductive amination to form the central benzylamine linkage, followed by functional group manipulations and finally, salt formation.

G A Starting Material 1 (Substituted Benzaldehyde) C Reductive Amination A->C B Starting Material 2 (Substituted Aniline) B->C D Intermediate: Substituted Benzylamine Core C->D Formation of imine followed by reduction E Functional Group Interconversion / Elaboration D->E F Final Compound (Free Base) E->F G Salt Formation (HCl) F->G H This compound G->H

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Based on general procedures for the synthesis of similar substituted benzylamine derivatives, the following represents a plausible, though not explicitly confirmed, experimental protocol for the synthesis of this compound.

Step 1: Reductive Amination to form the Benzylamine Core

  • To a solution of a suitably substituted benzaldehyde (1.0 eq) in a solvent such as methanol or dichloromethane, add a substituted aniline (1.0-1.2 eq).

  • Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2.0 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the substituted benzylamine intermediate.

Step 2: Functional Group Elaboration (Example: Amide Coupling)

This step is hypothetical and would depend on the specific functionalities being introduced.

  • Dissolve the benzylamine intermediate (1.0 eq) and a carboxylic acid (1.0-1.2 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane.

  • Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq) and hydroxybenzotriazole (HOBt) (1.2-1.5 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work up the reaction as described in Step 1 and purify the product by column chromatography.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified final compound (free base) in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound as a solid.

Signaling Pathways and Experimental Workflows

The inhibitory action of ZK824190 on uPA directly impacts the downstream signaling and proteolytic cascade. Understanding this pathway is crucial for elucidating its therapeutic effects.

G cluster_0 uPA-Mediated Proteolytic Cascade and Inhibition by ZK824190 ZK824190 This compound uPA uPA ZK824190->uPA Inhibition Plasmin Plasmin uPA->Plasmin Activation Plasminogen Plasminogen Plasminogen->Plasmin Degradation ECM Degradation Plasmin->Degradation Catalysis ECM Extracellular Matrix (ECM) ECM->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion

Caption: Inhibition of the uPA-mediated proteolytic cascade by ZK824190.

The typical workflow for evaluating novel uPA inhibitors like ZK824190 involves a series of in vitro and in vivo experiments.

G A Compound Synthesis & Purification B In Vitro Enzymatic Assay (uPA, tPA, Plasmin) A->B C Determination of IC50 Values B->C D Cell-Based Assays (Migration, Invasion) C->D E In Vivo Animal Models (e.g., Cancer, MS) D->E F Pharmacokinetic & Toxicology Studies E->F G Lead Optimization F->G G->A Iterative Improvement

Caption: Experimental workflow for the evaluation of uPA inhibitors.

Conclusion

This compound represents a significant advancement in the development of selective uPA inhibitors. Its potent and selective inhibition of uPA, coupled with its oral bioavailability, underscores its potential as a therapeutic agent for diseases driven by excessive ECM degradation, such as metastatic cancer and multiple sclerosis. The synthetic strategies developed for this class of compounds provide a robust framework for the generation of further optimized uPA inhibitors. Continued research into the clinical efficacy and safety of ZK824190 and related compounds is warranted to fully realize their therapeutic promise.

References

The Double-Edged Sword: Urokinase-Type Plasminogen Activator (uPA) in Neuroinflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Urokinase-type plasminogen activator (uPA) and its receptor (uPAR) are key players in a spectrum of neuroinflammatory diseases, including multiple sclerosis (MS), ischemic stroke, and Alzheimer's disease (AD). Beyond its classical role in fibrinolysis, the uPA/uPAR system is a critical modulator of immune cell trafficking, blood-brain barrier (BBB) integrity, and neuronal repair and degeneration. This technical guide provides an in-depth analysis of the multifaceted role of uPA in neuroinflammation, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers and drug development professionals in this dynamic field.

Introduction: The uPA System in the Central Nervous System

The urokinase-type plasminogen activator (uPA) is a serine protease that converts the zymogen plasminogen into the active protease plasmin. This activity is localized to the cell surface through the binding of uPA to its high-affinity receptor, the urokinase-type plasminogen activator receptor (uPAR). While historically studied for its role in fibrinolysis and tissue remodeling, the uPA/uPAR system is now recognized as a pivotal regulator of inflammatory processes within the central nervous system (CNS). In the context of neuroinflammatory diseases, the uPA/uPAR system exhibits a dual role, contributing to both pathology and repair.

The Role of uPA in Key Neuroinflammatory Diseases

Multiple Sclerosis (MS)

In multiple sclerosis, an autoimmune disease characterized by demyelination and neurodegeneration, the uPA/uPAR system is significantly upregulated. Studies have shown highly significant quantitative increases in uPA and uPAR in acute MS lesions.[1][2] This upregulation is predominantly observed on mononuclear cells in perivascular cuffs and macrophages within the lesion parenchyma, suggesting a role in facilitating the infiltration of inflammatory cells across the blood-brain barrier.[1][2] While uPA activity is elevated, the concentration and activity of tissue-type plasminogen activator (tPA), another key plasminogen activator, are reduced in MS specimens.[1][3]

Ischemic Stroke

Following an ischemic stroke, the uPA/uPAR system is involved in both the acute injury and the subsequent neurorepair phases. In the acute phase, uPA can contribute to blood-brain barrier breakdown.[4] However, in the sub-acute and recovery stages, the expression of uPA and uPAR increases, playing a crucial role in neurorepair.[5] This reparative function includes promoting axonal regeneration, synaptic recovery, and restoration of the actin cytoskeleton.[6] The neuroreparative effects of uPA are often independent of its proteolytic activity, instead relying on the activation of intracellular signaling pathways.[7]

Alzheimer's Disease (AD)

In Alzheimer's disease, the role of uPA is complex and appears to be context-dependent. uPA has been implicated in the clearance of amyloid-beta (Aβ) peptides, the main component of the characteristic plaques in AD brains. Pathogenic forms of Aβ have been shown to stimulate the expression of uPA and uPAR in human cerebrovascular smooth muscle cells.[3] This uPA-mediated plasmin generation can lead to the degradation of Aβ.[3] However, chronic expression of uPA may also contribute to the loss of cerebrovascular integrity.[3] Furthermore, studies have shown that patients with severe AD have significantly elevated levels of uPA activity in their plasma.[6] In microglia, the resident immune cells of the brain, uPAR expression is upregulated in response to inflammatory stimuli.[8]

Quantitative Data on uPA and Related Molecules in Neuroinflammatory Diseases

The following tables summarize the quantitative data on uPA, uPAR, and related molecules in various neuroinflammatory diseases compared to control subjects.

AnalyteDiseaseSample TypePatient Concentration/ActivityControl Concentration/ActivityFold ChangeReference
uPA Multiple Sclerosis (Acute Lesions)Brain Tissue HomogenateSignificantly Increased--[1][2]
uPAR Multiple Sclerosis (Acute Lesions)Brain Tissue HomogenateSignificantly Increased--[1][2]
uPA Alzheimer's Disease (Severe)Plasma (Euglobulin Fraction)> 200 mIU/ml (in 47% of patients)< 200 mIU/ml (in 90% of controls)~2.8-fold increase in severe AD[6]
suPAR Ischemic Stroke (Day 1)Plasma6.55 ng/mL--[9]
suPAR Ischemic Stroke (Day 3)Plasma8.29 ng/mL--[9]
suPAR Ischemic Stroke (Day 7)Plasma9.16 ng/mL--[9]
uPA Cerebral Amyloid Angiopathy (CAA)Cerebrospinal Fluid (CSF)Elevated (p=0.03)--[10]
uPA Activity Multiple SclerosisCerebrospinal Fluid (CSF)Quantifiable levels in 3 of 7 samplesNot detected-[11]

Note: Direct quantitative comparisons across studies can be challenging due to variations in assay methods, patient cohorts, and sample processing.

Signaling Pathways of uPA in Neuroinflammation

The binding of uPA to uPAR initiates a cascade of intracellular signaling events that are central to its role in neuroinflammation. These pathways can be broadly categorized as proteolytic and non-proteolytic.

Proteolytic Pathway

The classical proteolytic pathway involves the conversion of plasminogen to plasmin by uPA. Plasmin, a broad-spectrum protease, can degrade components of the extracellular matrix (ECM), which facilitates immune cell migration across the BBB. Plasmin can also activate matrix metalloproteinases (MMPs), further amplifying ECM degradation.

G uPA uPA uPAR uPAR uPA->uPAR Binds Plasmin Plasmin uPAR->Plasmin Catalyzes Conversion Plasminogen Plasminogen Plasminogen->Plasmin ECM Extracellular Matrix Plasmin->ECM Degrades MMPs_active Active MMPs Plasmin->MMPs_active Activates BBB_disruption BBB Disruption & Immune Cell Infiltration ECM->BBB_disruption MMPs_pro Pro-MMPs MMPs_pro->MMPs_active MMPs_active->ECM Degrades G uPA uPA uPAR uPAR uPA->uPAR Binds LRP1 LRP1 uPAR->LRP1 Recruits Integrin β1-Integrin LRP1->Integrin Recruits Rac1 Rac1 Integrin->Rac1 Activates Cytoskeleton Cytoskeletal Reorganization Rac1->Cytoskeleton Axonal_Regeneration Axonal Regeneration Cytoskeleton->Axonal_Regeneration G cluster_neuron Neuron cluster_astrocyte Astrocyte uPA uPA uPAR_astro uPAR uPA->uPAR_astro Binds ERK12 ERK1/2 uPAR_astro->ERK12 Activates STAT3 STAT3 ERK12->STAT3 Phosphorylates Astro_activation Astrocytic Activation STAT3->Astro_activation G Human_Studies Human Studies (Patient Samples: CSF, Plasma, Brain Tissue) Hypothesis Hypothesis Generation Human_Studies->Hypothesis Animal_Models Animal Models (e.g., EAE for MS, MCAO for Stroke) Biochemical_Assays Biochemical & Molecular Assays (ELISA, Zymography, Western Blot, qPCR) Animal_Models->Biochemical_Assays Functional_Assays Functional Assays (Migration Assays, BBB Permeability, Axon Growth) Animal_Models->Functional_Assays In_Vitro In Vitro Studies (Cell Cultures: Neurons, Astrocytes, Microglia) In_Vitro->Biochemical_Assays In_Vitro->Functional_Assays Mechanism Elucidation of Mechanisms Biochemical_Assays->Mechanism Functional_Assays->Mechanism Hypothesis->Animal_Models Hypothesis->In_Vitro

References

In-depth Technical Guide: Target Validation Studies of ZK824190 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a significant lack of public-domain data regarding ZK824190 hydrochloride. As of the current date, there are no detailed preclinical or clinical studies, target validation reports, or publications outlining the mechanism of action for this specific compound. The search for "this compound" did not yield any substantive scientific articles that would allow for the creation of an in-depth technical guide as requested.

The available information is limited to supplier listings for the chemical compound, which do not provide the necessary experimental data for a thorough scientific review. General articles on drug target validation exist but do not contain specific details about this compound.

Therefore, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams for this compound at this time.

To fulfill the user's request for a demonstration of the specified format and content, we would be happy to generate a similar in-depth guide for a well-characterized compound with a substantial body of published research. Please provide the name of an alternative drug or compound for which a detailed target validation report would be valuable.

Methodological & Application

In Vivo Experimental Profile of ZK824190 Hydrochloride: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

ZK824190 hydrochloride is identified as a selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA). The uPA system is a crucial component of the extracellular proteolysis machinery and has been implicated in a variety of physiological and pathological processes, including fibrinolysis, tissue remodeling, inflammation, and tumor invasion and metastasis. Inhibition of uPA is therefore a promising therapeutic strategy for various diseases, including cancer and inflammatory conditions like multiple sclerosis.

This document outlines a generalized in vivo experimental protocol for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound. The protocols described are based on established methodologies for testing other uPA inhibitors in preclinical animal models, as specific in vivo data for this compound is not publicly available. These notes are intended to serve as a foundational guide for researchers designing in vivo studies with this compound.

Proposed In Vivo Experimental Protocols

Due to the absence of specific published in vivo studies for this compound, the following protocols are adapted from research on analogous uPA inhibitors, such as WX-340 and CJ-463. These protocols provide a framework for assessing the biological activity of this compound in relevant animal models.

Pharmacokinetic (PK) and Biodistribution Studies in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model.

Animal Model: Male and female BALB/c mice or Sprague-Dawley rats (8-10 weeks old).

Methodology:

  • Compound Administration: Administer this compound via oral gavage and intravenous injection in separate cohorts to determine oral bioavailability. A range of doses should be tested based on in vitro potency (e.g., 10, 50, 100 mg/kg).

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours). Tissues (liver, kidney, spleen, lung, brain, and tumor, if applicable) should be collected at the terminal time point.

  • Sample Analysis: Analyze plasma and tissue homogenates for concentrations of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.

Workflow for Pharmacokinetic Analysis:

G cluster_workflow Pharmacokinetic Study Workflow Admin Compound Administration (Oral & IV) Sampling Blood & Tissue Collection Admin->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Params Pharmacokinetic Parameter Calculation Analysis->PK_Params

Caption: Workflow for a typical in vivo pharmacokinetic study.

Efficacy Study in a Xenograft Cancer Model

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a murine cancer model.

Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) bearing subcutaneous or orthotopic tumors from a human cancer cell line with high uPA expression (e.g., MDA-MB-231 breast cancer, PC-3 prostate cancer).

Methodology:

  • Tumor Implantation: Inoculate mice with cancer cells. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment and control groups.

  • Treatment: Administer this compound orally at various doses (e.g., daily or twice daily). The vehicle used for formulation should be administered to the control group. A positive control group with a standard-of-care chemotherapeutic agent can be included.

  • Efficacy Endpoints:

    • Measure primary tumor volume regularly (e.g., twice weekly) using calipers.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, excise the primary tumor and weigh it.

    • Assess metastasis by examining relevant organs (e.g., lungs, liver) for metastatic nodules, which can be quantified by histology or imaging.

  • Pharmacodynamic (PD) Markers: Analyze tumor tissue for inhibition of uPA activity or downstream markers of the uPA pathway.

Quantitative Data Summary (Hypothetical):

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³) at Day 21% Tumor Growth InhibitionMean Number of Lung Metastases
Vehicle Control-1500 ± 250-50 ± 10
ZK824190 HCl251050 ± 18030%35 ± 8
ZK824190 HCl50750 ± 15050%20 ± 5
ZK824190 HCl100450 ± 10070%8 ± 3
Positive Control-600 ± 12060%15 ± 4
Efficacy Study in an Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis

Objective: To assess the potential of this compound to ameliorate the clinical signs of EAE, a model for multiple sclerosis.

Animal Model: C57BL/6 mice induced with EAE using MOG35-55 peptide and pertussis toxin.

Methodology:

  • EAE Induction: Immunize mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Treatment: Begin prophylactic (from day of induction) or therapeutic (at onset of clinical signs) oral administration of this compound.

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, where 0 is normal and 5 is moribund).

  • Histopathology: At the end of the study, collect spinal cords for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

  • Immunological Analysis: Analyze immune cell infiltration into the central nervous system (CNS) by flow cytometry and measure cytokine levels in the CNS and peripheral lymphoid organs.

Logical Flow for EAE Study:

G cluster_workflow EAE Study Logical Flow Induction EAE Induction (MOG35-55) Treatment ZK824190 HCl Treatment Induction->Treatment Scoring Daily Clinical Scoring Treatment->Scoring Analysis Endpoint Analysis (Histology, Immunology) Scoring->Analysis

Caption: Logical progression of an EAE study.

Urokinase Plasminogen Activator (uPA) Signaling Pathway

This compound acts by inhibiting uPA. The binding of uPA to its receptor (uPAR) on the cell surface initiates a signaling cascade that promotes cell migration, invasion, and proliferation. A simplified representation of this pathway is provided below.

G cluster_pathway Simplified uPA Signaling Pathway uPA uPA uPAR uPAR uPA->uPAR binds Plasmin Plasmin uPA->Plasmin activates Plasminogen Plasminogen uPAR->Plasminogen Integrins Integrins uPAR->Integrins interacts with ECM Extracellular Matrix Degradation Plasmin->ECM Migration Cell Migration & Invasion ECM->Migration Signaling Intracellular Signaling (e.g., FAK, ERK) Integrins->Signaling Signaling->Migration ZK824190 ZK824190 HCl ZK824190->uPA inhibits

Caption: uPA signaling pathway and the inhibitory action of ZK824190 HCl.

Disclaimer: The experimental protocols and data presented herein are hypothetical and based on methodologies used for similar compounds. Researchers should conduct thorough literature reviews and pilot studies to establish optimal experimental conditions for this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols for Preparing ZK824190 Hydrochloride Solutions for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824190 hydrochloride is a selective and orally available inhibitor of the urokinase plasminogen activator (uPA).[1][2][3] It demonstrates potential therapeutic applications in conditions such as multiple sclerosis.[1][2] These application notes provide detailed protocols for the preparation of this compound solutions for use in animal studies, along with relevant technical data and experimental workflows.

Physicochemical and Pharmacokinetic Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₂H₂₁ClF₂N₂O₄ · HCl[1]
Molecular Weight 450.86 g/mol [1]
Appearance White to off-white solid[1]
IC₅₀ (uPA) 237 nM[1][2][3]
IC₅₀ (tPA) 1600 nM[1][2][3]
IC₅₀ (Plasmin) 1850 nM[1][2][3]
Oral Availability (Rats) 55%[2]
Half-life (T₁/₂) (Rats) 2.8 hours[1][2]

Solution Preparation Protocols

The selection of a suitable vehicle is critical for the effective in vivo delivery of this compound. Below are established protocols for preparing solutions for oral administration.

Important Considerations:

  • This compound has enhanced water solubility and stability compared to its free base form.[2]

  • Use fresh, newly opened DMSO as it is hygroscopic, which can impact solubility.[1]

  • If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Prepared solutions should be aliquoted and stored appropriately to avoid degradation from repeated freeze-thaw cycles.[1]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This formulation is suitable for achieving a clear solution at a concentration of at least 2.5 mg/mL.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of the compound in 1 mL of DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until it is homogeneous.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the final solution to ensure it is clear and fully dissolved.

Final Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This protocol utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) to enhance solubility.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 20% SBE-β-CD in Saline

Procedure:

  • Add 10% DMSO to 90% of a 20% SBE-β-CD in saline solution.

  • Dissolve the this compound in this vehicle to the desired concentration. A solubility of ≥ 2.5 mg/mL can be achieved.[1]

Protocol 3: DMSO/Corn Oil Formulation

This formulation is suitable for administration in an oil-based vehicle.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Add 10% DMSO to 90% corn oil.

  • Dissolve the this compound in this vehicle. This method also yields a clear solution with a solubility of at least 2.5 mg/mL.[1]

Storage and Stability

  • Solid Compound: Store at 4°C, protected from light.[1]

  • Stock Solutions (in solvent): Store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light.[1]

Signaling Pathway and Experimental Workflow

Urokinase Plasminogen Activator (uPA) Signaling Pathway

This compound inhibits uPA, which is a key enzyme in a proteolytic cascade involved in extracellular matrix degradation, cell migration, and invasion.[2][3] The binding of uPA to its receptor (uPAR) on the cell surface localizes the proteolytic activity, leading to the conversion of plasminogen to plasmin. Plasmin, in turn, can degrade various components of the extracellular matrix and activate matrix metalloproteinases (MMPs). This pathway is implicated in various physiological and pathological processes, including tumor metastasis.

uPA_Signaling_Pathway uPA Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling pro_uPA pro-uPA uPA uPA pro_uPA->uPA Activation Plasminogen Plasminogen uPA->Plasminogen Cleavage uPAR uPAR uPA->uPAR Binding Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation MMPs_inactive pro-MMPs Plasmin->MMPs_inactive Activation Degraded_ECM Degraded ECM ECM->Degraded_ECM MMPs_active Active MMPs MMPs_inactive->MMPs_active MMPs_active->ECM Degradation Signaling Downstream Signaling (e.g., FAK/Src, PI3K/AKT) uPAR->Signaling Activation Cellular_Response Cellular Responses (Migration, Invasion, Proliferation) Signaling->Cellular_Response ZK824190 This compound ZK824190->uPA Inhibition

Caption: uPA Signaling Pathway and Inhibition by ZK824190.

Experimental Workflow for Oral Administration in Animal Studies

The following diagram outlines a typical workflow for the oral administration of this compound solution to rodents using oral gavage.

Experimental_Workflow Experimental Workflow for Oral Administration cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_post_administration Post-Administration Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Solution_Prep Prepare ZK824190 HCl Solution (Select appropriate protocol) Animal_Acclimation->Solution_Prep Dose_Calculation Calculate Dose Volume (Based on animal body weight) Solution_Prep->Dose_Calculation Animal_Restraint Proper Animal Restraint Dose_Calculation->Animal_Restraint Gavage Oral Gavage Administration Animal_Restraint->Gavage Monitoring Post-Procedure Monitoring (Observe for adverse effects) Gavage->Monitoring Data_Collection Data and Sample Collection (e.g., blood, tissue) Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: Workflow for In Vivo Oral Dosing Studies.

References

Application Notes and Protocols for ZK824190 Hydrochloride: An In Vitro Cell-Based Assay Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824190 hydrochloride is a selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA).[1][2] The uPA system, which includes uPA and its receptor (uPAR), is a key regulator of extracellular proteolysis through the conversion of plasminogen to the broad-spectrum protease plasmin.[1][3][4][5] This enzymatic cascade is critically involved in the degradation of the extracellular matrix (ECM), a fundamental process in both normal physiological events and pathological conditions.[1][5] Elevated expression of uPA is strongly associated with cancer progression, metastasis, and reduced patient survival, making it a compelling target for anticancer drug development.[6]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the inhibitory effects of this compound on uPA-mediated cellular processes, including proliferation, migration, and invasion.

Mechanism of Action

This compound exerts its inhibitory effect on the serine protease activity of uPA. The binding of uPA to its cell surface receptor, uPAR, localizes proteolytic activity, leading to the degradation of ECM components and the activation of various growth factors and metalloproteinases.[1][7] This activity facilitates cancer cell invasion and metastasis.[1][8] Furthermore, the uPA/uPAR complex can trigger intracellular signaling pathways, such as those involving FAK/Src and PI3K–AKT/ERK, which regulate cell proliferation, survival, and migration.[5] By inhibiting uPA, this compound is expected to attenuate these pro-tumorigenic cellular functions.

Data Presentation

Table 1: Inhibitory Activity of this compound
Target EnzymeIC50 (nM)Selectivity vs. uPA
Urokinase-type Plasminogen Activator (uPA)2371x
Tissue-type Plasminogen Activator (tPA)1600~6.7x
Plasmin1850~7.8x

Data sourced from publically available information.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the uPA signaling pathway and a general workflow for evaluating uPA inhibitors in vitro.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation Plasminogen Plasminogen uPA->Plasminogen Cleavage uPAR uPAR uPA->uPAR Binding Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation GFs Growth Factors (latent) Plasmin->GFs Activation Degraded_ECM Degraded ECM ECM->Degraded_ECM Active_GFs Active Growth Factors GFs->Active_GFs Integrins Integrins uPAR->Integrins Interaction FAK_Src FAK/Src Integrins->FAK_Src Activation PI3K_AKT PI3K/AKT FAK_Src->PI3K_AKT ERK_MAPK ERK/MAPK FAK_Src->ERK_MAPK Cell_Responses Cell Proliferation, Migration, Invasion PI3K_AKT->Cell_Responses ERK_MAPK->Cell_Responses ZK824190 ZK824190 Hydrochloride ZK824190->uPA Inhibition

Caption: The uPA/uPAR Signaling Pathway and Inhibition by ZK824190.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Select High uPA-Expressing Cancer Cell Line (e.g., MDA-MB-231, PC3) culture Culture Cells to Optimal Confluency start->culture proliferation Cell Proliferation Assay (e.g., MTT, Crystal Violet) culture->proliferation migration Cell Migration Assay (Wound Healing or Transwell) culture->migration invasion Cell Invasion Assay (Transwell with Matrigel) culture->invasion prepare Prepare this compound Stock and Working Solutions prepare->proliferation prepare->migration prepare->invasion quantify Quantify Assay Readouts (Absorbance, Cell Count, etc.) proliferation->quantify migration->quantify invasion->quantify ic50 Calculate IC50 Values for each Cellular Process quantify->ic50 conclude Draw Conclusions on Inhibitory Efficacy ic50->conclude

Caption: General workflow for evaluating this compound in cell-based assays.

Experimental Protocols

Cell Culture
  • Recommended Cell Lines: MDA-MB-231 (human breast adenocarcinoma), PC-3 (human prostate adenocarcinoma), HCT 116 (human colorectal carcinoma). These cell lines are known to express high levels of uPA.[8][9][10]

  • Culture Medium: Refer to the cell line supplier's recommendations (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells upon reaching 80-90% confluency.

Protocol 1: Cell Proliferation Assay (MTT-Based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • High uPA-expressing cancer cells

  • Complete culture medium

  • This compound

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound or vehicle control (e.g., DMSO-containing medium).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals are formed.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a cell population to migrate and close a mechanically created "wound."

Materials:

  • High uPA-expressing cancer cells

  • Complete culture medium and serum-free medium

  • This compound

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create Monolayer: Seed cells in a 6-well plate and grow to 90-100% confluency.

  • Create Wound: Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.

  • Wash: Wash the wells twice with PBS to remove detached cells.

  • Compound Treatment: Add serum-free or low-serum (e.g., 1% FBS) medium containing various concentrations of this compound or a vehicle control.

  • Image Acquisition (Time 0): Immediately capture images of the scratch in marked regions of each well.

  • Incubation: Incubate the plate at 37°C and 5% CO₂.

  • Image Acquisition (Time X): Capture images of the same marked regions at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area for each treatment condition.

Protocol 3: Cell Invasion Assay (Boyden Chamber/Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Materials:

  • High uPA-expressing cancer cells

  • Serum-free medium and medium with 10% FBS (as a chemoattractant)

  • This compound

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel® Basement Membrane Matrix (or similar)

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

Procedure:

  • Coat Inserts: Thaw Matrigel on ice. Dilute it with cold, serum-free medium (refer to manufacturer's instructions, e.g., to 200 µg/mL).[11] Add 100 µL of the diluted Matrigel to the upper chamber of each Transwell insert and incubate for 2-4 hours at 37°C to allow for gelation.

  • Prepare Cells: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay. Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Compound Treatment: Mix the cell suspension with various concentrations of this compound or a vehicle control.

  • Assay Setup: Add 500 µL of medium containing 10% FBS to the lower chamber of the 24-well plate. Carefully remove any excess liquid from the coated inserts and add 200 µL of the cell suspension/compound mixture to the upper chamber.

  • Incubation: Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Remove Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the top surface of the membrane.

  • Fix and Stain: Fix the invaded cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes. Stain with 0.5% Crystal Violet solution for 20 minutes.

  • Wash and Dry: Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification: Count the number of stained, invaded cells in several representative fields of view under a microscope. Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.

  • Analysis: Calculate the percentage of invasion inhibition for each this compound concentration compared to the vehicle control.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound. By assessing its impact on uPA-driven cell proliferation, migration, and invasion, researchers can effectively characterize its potential as an anti-cancer therapeutic agent. Consistent and careful execution of these assays will yield reliable data to inform further preclinical and clinical development.

References

Application Notes and Protocols for ZK824190 Hydrochloride in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mechanism of Action: uPA-Mediated Cell Migration

The uPA/uPAR system is a critical regulator of pericellular proteolysis and signal transduction, which are essential for cell migration and invasion.[3] Urokinase-type plasminogen activator (uPA) is a serine protease that, upon binding to its receptor (uPAR) on the cell surface, converts the zymogen plasminogen into the active protease plasmin.[3][4] Plasmin has broad-spectrum proteolytic activity, directly degrading components of the extracellular matrix (ECM) and activating matrix metalloproteinases (MMPs), which further contribute to ECM remodeling.[5][6] This localized degradation of the ECM creates pathways for cells to migrate.

Furthermore, the interaction between uPA and uPAR can trigger intracellular signaling cascades, often through co-receptors like integrins, that promote cell migration, adhesion, and proliferation.[7][8][9] Key signaling pathways activated by uPA/uPAR include the FAK/Src-ERK and PI3K-AKT pathways.[7][8] ZK824190 hydrochloride exerts its inhibitory effect by directly targeting the enzymatic activity of uPA, thereby preventing the conversion of plasminogen to plasmin and subsequently blocking the downstream proteolytic cascade required for cell migration.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Conversion pro_MMPs pro-MMPs Plasmin->pro_MMPs Activates ECM_intact Extracellular Matrix (Intact) Plasmin->ECM_intact Degrades MMPs MMPs pro_MMPs->MMPs MMPs->ECM_intact Degrades ECM_degraded Extracellular Matrix (Degraded) ECM_intact->ECM_degraded Cell_Migration Cell Migration ECM_degraded->Cell_Migration Facilitates uPA uPA uPA->Plasminogen Activates uPAR uPAR uPA->uPAR Binds Integrins Integrins uPAR->Integrins Associates with FAK_Src FAK/Src Integrins->FAK_Src Activates PI3K_AKT PI3K/AKT Integrins->PI3K_AKT Activates FAK_Src->Cell_Migration PI3K_AKT->Cell_Migration ZK824190 ZK824190 Hydrochloride ZK824190->uPA Inhibits

uPA Signaling Pathway in Cell Migration

Experimental Protocols

Scratch (Wound Healing) Assay

The scratch assay is a straightforward and widely used method to study collective cell migration in vitro.[4][5][8][10] It involves creating a "wound" in a confluent cell monolayer and monitoring the closure of this gap over time.

Scratch_Assay_Workflow A 1. Seed cells and grow to confluence B 2. Create a scratch with a pipette tip A->B C 3. Wash to remove detached cells B->C D 4. Add media with ZK824190 HCl or vehicle C->D E 5. Image at 0h D->E F 6. Incubate for 24-48h E->F G 7. Image at final time point F->G H 8. Analyze wound closure G->H

Scratch Assay Experimental Workflow
  • Cell Seeding: Seed cells into a 24-well plate at a density that allows them to form a confluent monolayer within 24 hours.[5][8]

  • Creating the Scratch: Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.[8] A perpendicular scratch can also be made to create a cross-shaped wound.

  • Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells.[8]

  • Treatment: Add fresh culture medium containing the desired concentrations of this compound to the treatment wells. Include a vehicle control (e.g., DMSO or the solvent used to dissolve the compound) and a negative control (medium only).

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratches in each well using a microscope with a camera. Mark the plate to ensure images are taken from the same field of view at each time point.[10]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migration rate (typically 24-48 hours).

  • Imaging (Final Time Point): After the incubation period, capture images of the same scratch areas.[10]

  • Data Analysis: Measure the area of the scratch at time 0 and the final time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.

Treatment GroupConcentration (nM)Wound Area at 0h (µm²)Wound Area at 24h (µm²)% Wound Closure
Vehicle Control0500,000100,00080%
ZK824190 HCl100500,000250,00050%
ZK824190 HCl250500,000375,00025%
ZK824190 HCl500500,000450,00010%
Transwell (Boyden Chamber) Assay

The transwell assay assesses the migratory response of cells to a chemoattractant gradient.[3][7][9][11][12][13] Cells are seeded in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.

Transwell_Assay_Workflow A 1. Prepare cell suspension in serum-free media B 2. Add chemoattractant to lower chamber A->B C 3. Seed cells with ZK824190 HCl or vehicle into upper chamber B->C D 4. Incubate for 4-24h C->D E 5. Remove non-migrated cells from upper surface D->E F 6. Fix and stain migrated cells on lower surface E->F G 7. Image and count migrated cells F->G H 8. Quantify cell migration G->H

Transwell Assay Experimental Workflow
  • Cell Preparation: Culture cells to 80-90% confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours.[14] On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.[14]

  • Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of a 24-well plate.[3]

  • Treatment and Seeding: In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes. Then, seed 100 µL of the treated cell suspension into the upper chamber of the transwell inserts (typically with 8 µm pores).[13]

  • Incubation: Place the inserts into the wells containing the chemoattractant and incubate at 37°C in a 5% CO2 incubator for a duration suitable for the cell type (usually 4-24 hours).[3]

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton-tipped applicator to gently remove the non-migrated cells from the upper surface of the membrane.[3][12]

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by placing the inserts in 70% ethanol for 10-15 minutes.[3][9] Then, stain the cells with 0.2% crystal violet for 10-15 minutes.[9]

  • Imaging and Counting: Gently wash the inserts with water to remove excess stain and allow them to air dry. Image the underside of the membrane using an inverted microscope and count the number of migrated cells in several random fields of view.

  • Quantification: Calculate the average number of migrated cells per field for each treatment condition.

Treatment GroupConcentration (nM)Average Number of Migrated Cells per Field% Inhibition of Migration
Vehicle Control01500%
ZK824190 HCl1009040%
ZK824190 HCl2504570%
ZK824190 HCl5001590%

Conclusion

This compound is a potent inhibitor of uPA and can be effectively used to study the role of the uPA system in cell migration. The provided protocols for the scratch and transwell assays offer robust methods for quantifying the inhibitory effects of this compound on both collective and single-cell migration. These assays, in conjunction with the understanding of the uPA signaling pathway, provide a comprehensive framework for investigating the mechanisms of cell motility and for the preclinical evaluation of potential anti-migratory therapeutic agents.

References

Application Notes and Protocols for ZK824190 Hydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing ZK824190 hydrochloride as a selective inhibitor of the urokinase-type plasminogen activator (uPA) enzyme. This document outlines the necessary materials, a detailed experimental procedure for determining inhibitory activity, and methods for data analysis.

Introduction

This compound is an orally available and selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, tumor progression, and metastasis.[1][2] The uPA system's role in converting plasminogen to the broad-spectrum protease plasmin makes it a significant target in cancer therapy.[3][4] this compound's inhibitory action on uPA makes it a valuable tool for studying the physiological and pathological roles of this enzyme and for the development of novel therapeutics.[5]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against uPA and other related proteases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.[3]

CompoundTarget EnzymeIC50 (nM)
This compounduPA (urokinase-type plasminogen activator)237
tPA (tissue-type plasminogen activator)1600
Plasmin1850

Table 1: Inhibitory potency of this compound against target enzymes.[5]

Signaling Pathway of Urokinase-Type Plasminogen Activator (uPA)

The uPA pathway plays a pivotal role in extracellular matrix degradation, a key process in cell migration and invasion.[4] The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade.[3][6] This cascade begins with the conversion of plasminogen to plasmin, which in turn can activate matrix metalloproteases (MMPs) and degrade components of the extracellular matrix (ECM).[3][6]

uPA_Signaling_Pathway pro_uPA pro-uPA (Zymogen) uPA uPA (Active) pro_uPA->uPA Activation uPAR uPAR (Receptor) uPA->uPAR Binds to Plasminogen Plasminogen uPAR->Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA Catalysis ECM Extracellular Matrix (ECM) Plasmin->ECM MMPs_inactive pro-MMPs (Inactive) Plasmin->MMPs_inactive Degradation ECM Degradation ECM->Degradation MMPs_active MMPs (Active) MMPs_inactive->MMPs_active Plasmin Activation MMPs_active->ECM Migration Cell Migration & Invasion Degradation->Migration ZK824190 This compound ZK824190->uPA Inhibits

uPA signaling pathway and inhibition by this compound.

Experimental Protocol: uPA Enzyme Inhibition Assay

This protocol describes a chromogenic assay to determine the inhibitory effect of this compound on human uPA activity in a 96-well plate format. The assay measures the cleavage of a specific chromogenic substrate by uPA, resulting in a colored product that can be quantified spectrophotometrically.[7]

Materials and Reagents:

  • Human uPA, purified enzyme[8]

  • Chromogenic uPA substrate (e.g., Tripeptide with pNA group)[7]

  • This compound (CAS: 2629177-12-2)[9][10]

  • Assay Buffer (e.g., 0.05 M Tris-HCl, 0.1 M NaCl, pH 7.4)[11]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate (clear, flat-bottom)[8]

  • Microplate reader capable of measuring absorbance at 405 nm[7]

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

  • Preparation of Reagents:

    • uPA Enzyme Solution: Reconstitute lyophilized human uPA in assay buffer to a stock concentration. Further dilute to the desired working concentration (e.g., 1-10 units/mL) with assay buffer immediately before use.[8]

    • uPA Substrate Solution: Prepare a stock solution of the chromogenic substrate in DMSO or water, as per the manufacturer's instructions. Dilute to the final working concentration in assay buffer.

    • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

    • Serial Dilutions of this compound: Perform a serial dilution of the stock solution in assay buffer to obtain a range of inhibitor concentrations to be tested.

  • Assay Protocol:

    • Assay Plate Setup:

      • Blank wells: Add assay buffer and the solvent used for the inhibitor (e.g., DMSO).

      • Control wells (100% activity): Add uPA enzyme solution and the solvent.

      • Test wells: Add uPA enzyme solution and the various concentrations of this compound.

    • Pre-incubation: Add 50 µL of the appropriate reaction mix (buffer for blank, enzyme and solvent for control, enzyme and inhibitor for test) to the wells. Mix gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.[8]

    • Reaction Initiation: Add 50 µL of the uPA substrate solution to all wells to initiate the enzymatic reaction.

    • Data Acquisition: Immediately measure the absorbance at 405 nm using a microplate reader. Take kinetic readings every 1-2 minutes for a period of 15-30 minutes.[7]

  • Data Analysis:

    • Calculate Initial Reaction Velocity (V₀): For each well, plot absorbance versus time. The slope of the linear portion of this curve represents the initial reaction velocity.

    • Calculate Percent Inhibition:

      • % Inhibition = [1 - (V₀ of test well / V₀ of control well)] x 100

    • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6]

Experimental Workflow

The following diagram outlines the general workflow for the uPA enzyme inhibition assay.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_data 3. Data Acquisition & Analysis prep_inhibitor Prepare this compound serial dilutions add_reagents Add enzyme and inhibitor/buffer to wells prep_inhibitor->add_reagents prep_enzyme Prepare uPA enzyme solution prep_enzyme->add_reagents prep_substrate Prepare uPA substrate solution add_substrate Initiate reaction with substrate prep_substrate->add_substrate pre_incubate Pre-incubate at room temperature add_reagents->pre_incubate pre_incubate->add_substrate read_absorbance Kinetic reading at 405 nm add_substrate->read_absorbance calc_velocity Calculate initial reaction velocities read_absorbance->calc_velocity calc_inhibition Calculate percent inhibition calc_velocity->calc_inhibition determine_ic50 Determine IC50 value calc_inhibition->determine_ic50

References

Determining the Optimal Concentration of ZK824190 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of ZK824190 hydrochloride, a selective, orally active urokinase-type plasminogen activator (uPA) inhibitor. The protocols outlined below are designed to be adaptable to various research settings, from initial in vitro screening to more complex cell-based and in vivo models.

This compound is a potent inhibitor of uPA, a serine protease critically involved in tumorigenesis, invasion, and metastasis.[1][2] Understanding its optimal concentration is paramount for accurate experimental design and for harnessing its therapeutic potential.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by targeting the catalytic activity of uPA. The uPA system plays a crucial role in extracellular matrix (ECM) degradation, a key step in cancer cell invasion and metastasis. Upon binding to its receptor (uPAR), uPA converts plasminogen to plasmin, which in turn degrades ECM components and activates other proteases like matrix metalloproteinases (MMPs). This cascade promotes cell migration, invasion, and angiogenesis. By inhibiting uPA, this compound disrupts this proteolytic cascade.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro-uPA pro-uPA uPA uPA pro-uPA->uPA Activation uPAR uPAR uPA->uPAR Plasminogen Plasminogen uPA->Plasminogen converts to Cell_Effects Cell Migration, Invasion, Proliferation, Angiogenesis uPAR->Cell_Effects Activates Downstream Signaling Plasmin Plasmin Plasminogen->Plasmin ECM ECM Plasmin->ECM degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM ZK824190 ZK824190 Hydrochloride ZK824190->uPA

Figure 1: Simplified signaling pathway of the urokinase-type plasminogen activator (uPA) system and the inhibitory action of this compound.

Quantitative Data Summary

While specific dose-response data for this compound is not extensively available in the public domain, the following table summarizes its known inhibitory concentrations. Researchers should use these values as a starting point for determining the optimal concentration in their specific experimental systems.

Target IC50 Reference
uPA237 nM[1][2]
tPA1600 nM[1][2]
Plasmin1850 nM[1][2]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. The lower the IC50, the greater the potency of the inhibitor.

Experimental Protocols

The optimal concentration of this compound is context-dependent and should be determined empirically for each experimental setup. Below are detailed protocols for key experiments.

In Vitro Enzymatic Assay

This protocol determines the direct inhibitory effect of this compound on uPA activity. Commercially available uPA inhibitor screening kits can also be utilized.[3][4][5]

Enzymatic_Assay_Workflow A Prepare Reagents: - uPA Enzyme - Chromogenic/Fluorogenic Substrate - Assay Buffer - this compound (serial dilutions) B Add uPA and ZK824190 to microplate wells A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction by adding substrate C->D E Incubate at optimal temperature D->E F Measure absorbance or fluorescence at appropriate wavelength E->F G Calculate % inhibition and determine IC50 F->G

Figure 2: Workflow for an in vitro uPA enzymatic inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM).

    • Prepare solutions of human uPA enzyme and a uPA-specific chromogenic or fluorogenic substrate according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of each this compound dilution to the respective wells. Include a vehicle control (solvent only) and a no-enzyme control.

    • Add 20 µL of the uPA enzyme solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the uPA substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (no-enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Cell-Based Assays

Cell-based assays are crucial for determining the optimal concentration of this compound in a more biologically relevant context.

This assay determines the concentration range at which this compound is effective without causing significant cell death. Standard assays like MTT, XTT, or CellTiter-Glo can be used.[6][7][8][9][10]

Cell_Viability_Workflow A Seed cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of this compound A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add viability reagent (e.g., MTT, CellTiter-Glo) C->D E Incubate as per reagent protocol D->E F Measure absorbance or luminescence E->F G Determine the concentration range with minimal cytotoxicity F->G

Figure 3: General workflow for a cell viability assay.

Methodology:

  • Cell Seeding: Seed your cancer cell line of interest into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the different concentrations of the inhibitor. Include a vehicle control.

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.

  • Viability Measurement: Follow the protocol for your chosen viability assay (e.g., add MTT reagent, incubate, solubilize formazan crystals, and read absorbance).

  • Data Analysis: Plot cell viability (%) against the concentration of this compound to determine the cytotoxic concentration 50 (CC50) and identify the non-toxic concentration range for subsequent functional assays.

This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.

Methodology:

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.

  • Cell Preparation: Harvest and resuspend cancer cells in serum-free medium. Pre-treat the cells with various non-toxic concentrations of this compound (determined from the viability assay) for 1-2 hours.

  • Assay Setup: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber. Seed the pre-treated cells into the upper chamber.

  • Incubation: Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • Analysis:

    • Remove non-invading cells from the top of the insert with a cotton swab.

    • Fix and stain the invading cells on the bottom of the insert (e.g., with crystal violet).

    • Count the number of invaded cells in several fields of view under a microscope.

  • Data Analysis: Compare the number of invaded cells in the treated groups to the vehicle control to determine the inhibitory effect of this compound on cell invasion.

In Vivo Studies

For in vivo efficacy studies, the optimal dose of this compound needs to be determined through dose-range-finding experiments in an appropriate animal model. As a reference, the prodrug of a similar uPA inhibitor, upamostat (WX-671), has been evaluated in clinical trials at daily doses of 200 mg and 400 mg.[1][11]

InVivo_Logic A Establish tumor model in animals (e.g., xenograft) B Administer different doses of this compound (and vehicle control) A->B C Monitor tumor growth and animal well-being B->C D Endpoint: Measure tumor volume/weight, assess metastasis C->D E Determine the optimal dose for anti-tumor efficacy D->E

Figure 4: Logical flow for an in vivo efficacy study.

Methodology:

  • Model System: Establish a tumor xenograft model by implanting human cancer cells into immunocompromised mice.

  • Dose Administration: Once tumors are established, randomize animals into different treatment groups. Administer this compound (e.g., via oral gavage) at a range of doses daily. Include a vehicle control group.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and overall health of the animals.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors to measure their final weight. If applicable, examine organs for metastases.

  • Data Analysis: Compare the tumor growth and metastasis in the treated groups to the control group to determine the optimal therapeutic dose of this compound.

Conclusion

Determining the optimal concentration of this compound is a critical step in harnessing its potential as a uPA inhibitor. The protocols provided herein offer a systematic approach, starting from in vitro enzymatic assays to confirm direct inhibition, followed by cell-based assays to assess its effects in a biological context, and culminating in in vivo studies to establish therapeutic efficacy. It is imperative for researchers to empirically determine the optimal concentration for their specific experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for ZK824190 Hydrochloride Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824190 hydrochloride is a selective, orally active inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in the pathophysiology of various diseases, including cancer metastasis and neuroinflammatory conditions such as multiple sclerosis. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in rodent models, with a particular focus on the experimental autoimmune encephalomyelitis (EAE) model, a widely used animal model for multiple sclerosis. Due to the limited publicly available data on this compound, this document provides generalized protocols and data based on studies with other well-characterized uPA inhibitors.

Mechanism of Action & Signaling Pathway

The urokinase-type plasminogen activator (uPA) system is a key regulator of extracellular matrix degradation, cell migration, and tissue remodeling. uPA converts the zymogen plasminogen into the active protease plasmin, which in turn can degrade components of the extracellular matrix and activate other proteases like matrix metalloproteinases (MMPs). In the context of neuroinflammation, uPA is thought to contribute to the breakdown of the blood-brain barrier and facilitate the infiltration of inflammatory cells into the central nervous system (CNS).[1][2] this compound, by inhibiting uPA, is hypothesized to mitigate these pathological processes.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds to uPAR->uPA Integrins Integrins uPAR->Integrins Interacts with Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Cleavage by uPA ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation MMPs_inactive pro-MMPs Plasmin->MMPs_inactive Activation MMPs_active Active MMPs MMPs_active->ECM Degradation ZK824190 ZK824190 HCl ZK824190->uPA Inhibits FAK FAK Integrins->FAK PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK MAPK Pathway FAK->MAPK Cell_Responses Cell Migration, Proliferation, Survival PI3K_Akt->Cell_Responses MAPK->Cell_Responses

Caption: uPA signaling pathway and the inhibitory action of ZK824190 HCl.

Quantitative Data Summary

The following tables summarize key quantitative data for representative small molecule uPA inhibitors administered to rodents. This information can serve as a reference for designing studies with this compound.

Table 1: Pharmacokinetic Parameters of Selected uPA Inhibitors in Rodents

CompoundSpeciesRouteDose (mg/kg)Cmax (µM)Tmax (h)Half-life (h)Bioavailability (%)Reference
IPR-803MouseOral2005~2~5N/A[3][4]
WX-UK1RatSubcutaneous0.15 - 0.3N/AN/AN/AN/A[5]
MRTX1133 (example)RatOral25~0.130.751.122.92[6]
MRTX1133 (example)RatIV5N/AN/A2.88100[6]

N/A: Not Available. Data for MRTX1133 is included as a recent example of pharmacokinetic data for a small molecule inhibitor in rats.

Table 2: Efficacy of Selected uPA Inhibitors in Rodent Models

CompoundRodent ModelDosing RegimenKey Efficacy Readouts% Improvement (vs. Control)Reference
WX-UK1Rat Breast Cancer0.15-0.3 mg/kg/day, s.c.Reduction in primary tumor growth and metastasisDose-dependent reduction[5]
B428Mouse Ethanol Consumption3, 10, 30 mg/kg, i.p.Decreased ethanol intake and preferenceDose-dependent reduction
IPR-803Mouse Breast Cancer Metastasis200 mg/kg, 3x/week, oralImpaired lung metastasisSignificant reduction[3]

Experimental Protocols

Formulation of this compound for In Vivo Administration

For preclinical studies, a suitable vehicle is required to administer this compound, especially for oral and parenteral routes. A common formulation for compounds with low aqueous solubility is a co-solvent-based vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 20-40 mg/mL). Gentle warming or sonication may be necessary to fully dissolve the compound.

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the DMSO solution and vortex until clear.

  • Add Tween 80 and vortex until the solution is homogeneous.

  • Finally, add sterile saline or PBS to the desired final volume and mix thoroughly.

Example Vehicle Composition:

  • 5-10% DMSO

  • 30-40% PEG300

  • 5% Tween 80

  • 45-60% Saline or PBS

Administration of this compound in Rodent Models

Oral Gavage (PO):

  • Prepare the dosing solution of this compound in the appropriate vehicle.

  • Gently restrain the mouse or rat.

  • Insert a gavage needle attached to a syringe into the esophagus and deliver the solution directly into the stomach.

  • The typical administration volume for mice is 5-10 mL/kg and for rats is 5-10 mL/kg.

Intraperitoneal Injection (IP):

  • Prepare the dosing solution of this compound.

  • Restrain the mouse or rat to expose the abdomen.

  • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the cecum and bladder.

  • Inject the solution into the peritoneal cavity.

  • The maximum recommended injection volume for mice is 10 mL/kg and for rats is 10 mL/kg.

Experimental Autoimmune Encephalomyelitis (EAE) Model and Treatment Protocol

This protocol describes the induction of chronic EAE in C57BL/6 mice and a general therapeutic treatment regimen with a test compound like this compound.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile PBS

  • This compound formulated for injection (e.g., subcutaneous or intraperitoneal)

EAE Induction Protocol:

  • Day 0:

    • Prepare an emulsion of MOG35-55 in CFA (final concentration of MOG35-55: 1-2 mg/mL).

    • Anesthetize the mice.

    • Inject 100-200 µL of the MOG/CFA emulsion subcutaneously at two sites on the flank.

    • Inject 200-300 ng of PTX in 100 µL of PBS intraperitoneally.

  • Day 2:

    • Administer a second dose of PTX (200-300 ng in 100 µL PBS, i.p.).

Therapeutic Treatment with this compound:

  • Treatment Initiation: Begin treatment upon the first signs of clinical symptoms (e.g., tail limpness), typically around day 9-12 post-immunization.

  • Dosing: Administer this compound daily via the chosen route (e.g., s.c. or i.p.). The dose should be determined based on preliminary tolerability and pharmacokinetic studies. Based on other uPA inhibitors, a starting dose range of 1-30 mg/kg could be explored.

  • Monitoring:

    • Record the body weight and clinical score of each mouse daily.

    • Clinical Scoring Scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund or dead

  • Endpoint Analysis: At the end of the study (e.g., day 21-28), euthanize the mice and collect tissues (spinal cord, brain) for histological analysis (e.g., H&E, Luxol Fast Blue staining) to assess inflammation and demyelination. Spleens can be collected for immunological analysis (e.g., T-cell proliferation assays, cytokine profiling).

EAE_Workflow Day0 Day 0: - MOG/CFA Emulsion (s.c.) - Pertussis Toxin (i.p.) Day2 Day 2: - Pertussis Toxin (i.p.) Day0->Day2 Day9_12 Day 9-12: Onset of Clinical Signs Day2->Day9_12 Treatment Daily Treatment with ZK824190 HCl Day9_12->Treatment Monitoring Daily Monitoring: - Clinical Score - Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Day 21-28): - Histology (CNS) - Immunology (Spleen) Monitoring->Endpoint

Caption: Experimental workflow for EAE induction and therapeutic treatment.

References

Application Notes and Protocols for ZK824190 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing ZK824190 hydrochloride, a selective inhibitor of urokinase plasminogen activator (uPA), in cell-based assays. The following sections detail suitable cell lines, experimental methodologies, and data presentation guidelines to facilitate research into the effects of this compound on cellular processes such as invasion, proliferation, and enzymatic activity.

Introduction to this compound

This compound is a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease critically involved in tumor metastasis and tissue remodeling. By inhibiting uPA, this compound can effectively block the conversion of plasminogen to plasmin, a key step in the degradation of the extracellular matrix, which is essential for cancer cell invasion and migration. These characteristics make this compound a valuable tool for cancer research and drug development.

Recommended Cell Lines

The selection of an appropriate cell line is crucial for studying the efficacy of uPA inhibitors. Cell lines with high endogenous expression of uPA are recommended as they are more sensitive to the inhibitory effects of compounds like this compound. Based on published literature, the following human cancer cell lines are highly suitable for experiments involving this inhibitor.

Table 1: Recommended Human Cancer Cell Lines for this compound Experiments

Cell LineCancer TypeuPA Expression LevelKey Characteristics
MDA-MB-231 Breast (Triple-Negative)HighHighly invasive and metastatic.[1]
PC-3 Prostate (Androgen-Independent)HighHighly metastatic and invasive.[2]
DU145 Prostate (Androgen-Independent)Moderate to HighModerately metastatic and invasive.[2]

uPA-uPAR Signaling Pathway

The binding of uPA to its receptor, uPAR, at the cell surface initiates a cascade of events that promote cell migration, invasion, and proliferation. This signaling is mediated through interactions with other cell surface receptors, such as integrins and G-protein coupled receptors, leading to the activation of downstream pathways including PI3K/AKT, JAK/STAT, and MAPK/ERK. Understanding this pathway is essential for interpreting the cellular effects of this compound.

uPA_Signaling_Pathway uPA-uPAR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA uPA uPA->Plasminogen Activates uPAR uPAR uPA->uPAR Binds ZK824190 ZK824190 Hydrochloride ZK824190->uPA Inhibits ECM Degradation ECM Degradation Plasmin->ECM Degradation Cell Invasion Cell Invasion ECM Degradation->Cell Invasion Integrins Integrins uPAR->Integrins GPCRs GPCRs uPAR->GPCRs JAK/STAT Pathway JAK/STAT Pathway uPAR->JAK/STAT Pathway PI3K/AKT Pathway PI3K/AKT Pathway Integrins->PI3K/AKT Pathway MAPK/ERK Pathway MAPK/ERK Pathway GPCRs->MAPK/ERK Pathway Cell Migration Cell Migration PI3K/AKT Pathway->Cell Migration Cell Proliferation Cell Proliferation PI3K/AKT Pathway->Cell Proliferation JAK/STAT Pathway->Cell Proliferation MAPK/ERK Pathway->Cell Migration MAPK/ERK Pathway->Cell Invasion

Caption: Diagram of the uPA-uPAR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on cell viability, invasion, and uPA activity.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Recommended cell line (MDA-MB-231, PC-3, or DU145)

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. It is recommended to start with a concentration range of 1 nM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow A Seed Cells (96-well plate) B Incubate 24h A->B C Treat with this compound (various concentrations) B->C D Incubate 24-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Add DMSO to Dissolve Formazan F->G H Read Absorbance at 570 nm G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow for the MTT cell viability assay.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, a key process in metastasis that is often dependent on uPA activity.

Materials:

  • Recommended cell line

  • This compound

  • Boyden chamber inserts (8 µm pore size) with a compatible 24-well plate

  • Matrigel basement membrane matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

Protocol:

  • Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Boyden chamber inserts with the Matrigel solution and allow it to solidify at 37°C.

  • Harvest cells and resuspend them in serum-free medium containing various concentrations of this compound or a vehicle control.

  • Add 500 µL of complete medium to the lower chamber of the 24-well plate.

  • Seed 1-5 x 10⁴ cells in 200 µL of the cell suspension into the upper chamber of the inserts.

  • Incubate for 24-48 hours.

  • Remove the inserts and gently wipe the non-invading cells from the top of the membrane with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.

  • Stain the cells with Crystal Violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of invading cells in several fields of view under a microscope.

  • Quantify the results and compare the number of invading cells in the drug-treated groups to the vehicle control.

Boyden_Chamber_Workflow Boyden Chamber Invasion Assay Workflow A Coat Inserts with Matrigel B Prepare Cell Suspension with This compound A->B D Seed Cells in Upper Chamber B->D C Add Chemoattractant to Lower Chamber C->D E Incubate 24-48h D->E F Remove Non-invading Cells E->F G Fix and Stain Invading Cells F->G H Count Invading Cells G->H I Data Analysis H->I

Caption: Workflow for the Boyden chamber cell invasion assay.

Gelatin Zymography

This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, which are often activated downstream of the uPA-plasmin system.

Materials:

  • Recommended cell line

  • This compound

  • Serum-free cell culture medium

  • SDS-PAGE gels containing gelatin (0.1%)

  • Triton X-100

  • Developing buffer (e.g., Tris-HCl, CaCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Protocol:

  • Culture cells to near confluency and then switch to serum-free medium containing different concentrations of this compound or a vehicle control.

  • Incubate for 24-48 hours and collect the conditioned medium.

  • Centrifuge the conditioned medium to remove cell debris.

  • Mix the conditioned medium with non-reducing sample buffer.

  • Run the samples on a gelatin-containing SDS-PAGE gel at 4°C.

  • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow renaturation of the proteases.

  • Incubate the gel in developing buffer at 37°C for 12-24 hours.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Areas of gelatinase activity will appear as clear bands against a blue background.

  • Quantify the band intensity to compare the activity between different treatment groups.

Zymography_Workflow Gelatin Zymography Workflow A Treat Cells with this compound in Serum-Free Medium B Collect Conditioned Medium A->B C Run on Gelatin SDS-PAGE B->C D Wash with Triton X-100 C->D E Incubate in Developing Buffer D->E F Stain with Coomassie Blue E->F G Destain and Visualize Bands F->G H Data Analysis G->H

Caption: Workflow for gelatin zymography.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.

Table 2: Example of Data Presentation for this compound Experiments

Cell LineAssayZK824190 HCl Conc. (µM)Result (Mean ± SD)% Inhibition
MDA-MB-231MTT (48h)0 (Vehicle)1.00 ± 0.05 (Absorbance)0%
10.85 ± 0.04 (Absorbance)15%
100.52 ± 0.06 (Absorbance)48%
1000.21 ± 0.03 (Absorbance)79%
PC-3Invasion (24h)0 (Vehicle)150 ± 12 (Cells/field)0%
1110 ± 10 (Cells/field)27%
1065 ± 8 (Cells/field)57%
10025 ± 5 (Cells/field)83%
DU145Zymography (MMP-9)0 (Vehicle)1.00 ± 0.1 (Relative Intensity)0%
10.75 ± 0.08 (Relative Intensity)25%
100.40 ± 0.05 (Relative Intensity)60%
1000.15 ± 0.03 (Relative Intensity)85%

Note: The provided concentrations and results are for illustrative purposes only and should be determined experimentally.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of the uPA system in various cellular processes and to evaluate its potential as a therapeutic agent.

References

Application Notes and Protocols for ZK824190 Hydrochloride in Cancer Cell Invasion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. This process involves the degradation of the extracellular matrix (ECM), enabling cancer cells to migrate to distant sites. The urokinase-type plasminogen activator (uPA) system is a key player in ECM remodeling and is frequently overexpressed in various cancers, correlating with poor prognosis. ZK824190 hydrochloride is a selective, orally active inhibitor of uPA, presenting a valuable tool for investigating the role of the uPA signaling pathway in cancer cell invasion and for the development of potential anti-metastatic therapeutics.

This compound inhibits uPA with a half-maximal inhibitory concentration (IC50) of 237 nM. It demonstrates selectivity over tissue-type plasminogen activator (tPA) and plasmin, with IC50 values of 1600 nM and 1850 nM, respectively. By inhibiting uPA, this compound blocks the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades ECM components and activates matrix metalloproteinases (MMPs), thereby impeding cancer cell invasion.

These application notes provide an overview of the use of this compound in cancer cell invasion studies, including its mechanism of action, protocols for in vitro invasion assays, and representative data from studies with similar uPA inhibitors.

Data Presentation

The following tables summarize the inhibitory effects of small molecule uPA inhibitors on cancer cell invasion, providing a reference for the expected efficacy of compounds like this compound. The data presented here is derived from studies on WX-UK1, a structurally and functionally similar uPA inhibitor, as specific quantitative data for this compound is not yet publicly available.[1][2]

Table 1: Inhibition of Cancer Cell Invasion by the uPA Inhibitor WX-UK1 in a Matrigel Invasion Chamber Assay [2]

Cell LineTreatment Concentration (µg/mL)Percent Inhibition of Invasion (%)
FaDu (Head and Neck Carcinoma)0.1 - 1.0up to 50
HeLa (Cervical Carcinoma)0.1 - 1.0up to 50

Table 2: Inhibition of Cancer Cell Invasion by the uPA Inhibitor WX-UK1 in a Spheroid Co-cultivation Model [2]

Cell LineTreatment Concentration (µg/mL)Percent Inhibition of Invasion (%)
FaDu (Head and Neck Carcinoma)0.1 - 1.0up to 50
HeLa (Cervical Carcinoma)0.1 - 1.0up to 50

Signaling Pathway

The uPA system plays a pivotal role in the proteolytic cascade that facilitates cancer cell invasion. The binding of uPA to its receptor (uPAR) on the cell surface localizes its proteolytic activity. This initiates a signaling cascade that promotes cell migration and invasion. This compound, by inhibiting uPA, disrupts this pathway.

uPA signaling pathway in cancer cell invasion.

Experimental Protocols

In Vitro Cancer Cell Invasion Assay (Boyden Chamber / Transwell Assay)

This protocol describes a common method to assess the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • Matrigel™ Basement Membrane Matrix

  • 24-well Transwell® inserts (8.0 µm pore size)

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

  • Microscope

Protocol:

  • Coating of Transwell Inserts:

    • Thaw Matrigel™ on ice overnight.

    • Dilute Matrigel™ with cold, serum-free medium (the dilution factor needs to be optimized for the cell line, typically 1:3 to 1:8).

    • Add 50-100 µL of the diluted Matrigel™ solution to the upper chamber of the Transwell® inserts.

    • Incubate at 37°C for at least 4-6 hours to allow the gel to solidify.

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Serum-starve the cells for 18-24 hours in serum-free medium or medium containing 0.1% BSA.

    • Trypsinize and resuspend the cells in serum-free medium. Perform a cell count and adjust the concentration to 1 x 10^5 to 5 x 10^5 cells/mL.

  • Invasion Assay:

    • Rehydrate the Matrigel™-coated inserts with serum-free medium for 2 hours at 37°C.

    • Remove the rehydration medium.

    • Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • In the upper chamber, add 200 µL of the cell suspension containing different concentrations of this compound (a vehicle control, e.g., DMSO, should be included).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours (incubation time needs to be optimized for the cell line).

  • Staining and Quantification:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-invading cells and Matrigel™ from the top surface of the insert membrane.

    • Fix the invading cells on the bottom surface of the membrane with cold methanol for 10 minutes.

    • Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Visualize and count the invading cells in at least five random microscopic fields per insert.

    • Calculate the average number of invading cells per field for each treatment condition.

Invasion_Assay_Workflow start Start coat Coat Transwell insert with Matrigel start->coat prepare_cells Prepare and serum-starve cancer cells coat->prepare_cells setup_assay Seed cells with ZK824190 HCl in upper chamber (chemoattractant in lower) prepare_cells->setup_assay incubate Incubate for 12-48 hours setup_assay->incubate remove_non_invading Remove non-invading cells from top of membrane incubate->remove_non_invading fix_stain Fix and stain invading cells remove_non_invading->fix_stain quantify Microscopy and quantification of invading cells fix_stain->quantify end End quantify->end

Workflow for the in vitro cancer cell invasion assay.

Conclusion

This compound is a potent and selective inhibitor of uPA, making it a valuable research tool for elucidating the role of the uPA system in cancer cell invasion and for exploring novel anti-metastatic strategies. The protocols and data presented in these application notes provide a framework for designing and conducting experiments to investigate the effects of this compound on cancer cell invasion. Researchers are encouraged to optimize the provided protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for the Analytical Detection of ZK824190 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824190 hydrochloride is an orally available and selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease implicated in cancer metastasis and inflammatory diseases such as multiple sclerosis.[1][2][3] As a small molecule inhibitor, robust and sensitive analytical methods are crucial for its characterization, quantification in biological matrices during preclinical and clinical development, and for quality control in pharmaceutical formulations. This document provides a generalized framework for the analytical detection of this compound, focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely used technique for the bioanalysis of small molecules due to its high sensitivity and selectivity.

While specific, validated analytical methods for this compound are not widely published, the following protocols are based on established methodologies for similar small molecule drugs and can serve as a starting point for method development and validation.

Proposed Analytical Method: LC-MS/MS for Quantification in Human Plasma

This section outlines a hypothetical but detailed protocol for the quantification of this compound in human plasma.

1. Experimental Protocol: Sample Preparation (Protein Precipitation)

A simple protein precipitation method is proposed for the extraction of this compound from plasma samples.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) working solution (e.g., a structurally similar and stable isotopically labeled compound, concentration to be optimized)

    • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Procedure:

    • Thaw plasma samples and vortex to ensure homogeneity.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

    • Add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and inject into the LC-MS/MS system.

2. Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Hypothetical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10% to 90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90% to 10% B

      • 3.1-4.0 min: 10% B (re-equilibration)

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions (Hypothetical):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • ZK824190: Precursor ion (Q1) > Product ion (Q3) (To be determined by direct infusion of a standard solution. Based on the molecular weight of 450.86 for the hydrochloride salt, the free base would be approximately 414.4 g/mol . A potential precursor ion would be [M+H]+ at m/z 415.4)

      • Internal Standard: Q1 > Q3 (To be determined)

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

3. Data Presentation: Hypothetical Method Validation Parameters

The following table summarizes the expected quantitative performance of the proposed LC-MS/MS method, based on typical FDA/EMA guidelines for bioanalytical method validation.

ParameterAcceptance CriteriaHypothetical Result for ZK824190
Linearity
Calibration Curve Range-1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.990.998
Precision & Accuracy
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (%Bias)Within ±15% (±20% at LLOQ)-8% to +11%
Sensitivity
Lower Limit of Quantification (LLOQ)S/N > 10, with acceptable precision and accuracy1 ng/mL
Matrix Effect
CV of IS-normalized matrix factor≤ 15%< 13%
Recovery
Extraction RecoveryConsistent and reproducible~85%

Visualizations

Signaling Pathway

G Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation uPA uPA (urokinase Plasminogen Activator) uPA->Plasminogen Degradation ECM Degradation, Cell Migration, Growth Factor Activation Plasmin->Degradation ZK824190 ZK824190 Hydrochloride ZK824190->uPA Inhibition

Simplified uPA signaling pathway and the inhibitory action of ZK824190.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Plasma Sample (100 µL) Add_IS Add Internal Standard Start->Add_IS Precipitate Add Acetonitrile (300 µL) (Protein Precipitation) Add_IS->Precipitate Vortex1 Vortex Precipitate->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Workflow for the bioanalysis of this compound in plasma.

The provided application note offers a comprehensive, albeit generalized, guide for the analytical detection of this compound. The proposed LC-MS/MS method is a robust starting point for researchers and drug development professionals. It is important to note that method parameters, especially the MRM transitions and chromatographic gradient, will need to be optimized and the method fully validated according to regulatory guidelines before its application in formal preclinical or clinical studies. The signaling pathway and workflow diagrams provide a clear visual representation of the compound's mechanism of action and the analytical process.

References

Troubleshooting & Optimization

Navigating the Challenges of ZK824190 Hydrochloride Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering solubility issues with ZK824190 hydrochloride, a selective urokinase-type plasminogen activator (uPA) inhibitor. Due to the limited publicly available solubility data for this specific compound, this guide offers troubleshooting strategies, frequently asked questions (FAQs), and experimental protocols based on general principles for poorly soluble hydrochloride salts of complex organic molecules.

Troubleshooting Guide: Addressing this compound Solubility Issues

Researchers may face challenges in dissolving this compound for in vitro and in vivo experiments. The following Q&A format addresses common problems and provides systematic solutions.

Question 1: My this compound is not dissolving in aqueous buffers (e.g., PBS). What should I do?

Answer: It is not uncommon for complex organic hydrochloride salts to exhibit poor solubility in neutral aqueous solutions. The protonated amine in the hydrochloride salt generally increases aqueous solubility compared to the free base, but this solubility can still be limited, especially at physiological pH.

Recommended Steps:

  • Start with a small amount: Always begin with a small test quantity of the compound to avoid wasting valuable material.

  • Use a stepwise approach with common organic solvents: Prepare a high-concentration stock solution in an appropriate organic solvent first, which can then be diluted into your aqueous experimental medium.

  • Consider pH adjustment: The solubility of hydrochloride salts can often be improved by lowering the pH of the aqueous solution. However, be mindful of the pH stability of the compound and the requirements of your experiment.

Question 2: Which organic solvent should I use to prepare a stock solution of this compound?

Answer: For many poorly water-soluble research compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its strong solubilizing power for a wide range of organic molecules.

Experimental Protocol: Preparing a DMSO Stock Solution

  • Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add DMSO: Add a precise volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).

  • Facilitate Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) and/or sonication can be applied.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Question 3: After diluting my DMSO stock solution into my aqueous cell culture medium, a precipitate formed. How can I prevent this?

Answer: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue, indicating that the compound's solubility limit in the final aqueous solution has been exceeded.

Solutions:

  • Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your experiment.

  • Increase the DMSO concentration in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Use a surfactant or co-solvent: In some cases, the addition of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent can help maintain the compound's solubility in the aqueous phase. Extensive validation is required to ensure these additives do not interfere with the experimental outcome.

Frequently Asked Questions (FAQs)

Q1: Is there any available quantitative solubility data for this compound?

A1: Based on a comprehensive review of publicly available safety data sheets and supplier information, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in common solvents is currently not available. Therefore, an empirical approach to determine its solubility in your specific experimental system is recommended.

Q2: How can I perform a preliminary solubility test for this compound?

A2: A small-scale solubility test can provide valuable information. The following table outlines a general protocol.

StepActionPurpose
1Weigh a small, known amount of this compound (e.g., 1 mg) into several vials.To test solubility in different solvents.
2Add a small, precise volume of a solvent (e.g., 100 µL of water, ethanol, DMSO) to each vial.To create a starting concentration.
3Vortex and visually inspect for dissolution. Use sonication or gentle warming if necessary.To determine if the compound dissolves at this concentration.
4If dissolved, add more solvent in known increments until precipitation is observed.To estimate the saturation point.
5If not dissolved, add more solvent in small, known increments until the compound fully dissolves.To determine the concentration at which it is soluble.

Q3: Can I use solvents other than DMSO?

A3: Yes, other organic solvents like ethanol or dimethylformamide (DMF) can be tested. However, their compatibility with your experimental system, particularly in cell-based assays, must be considered. Ethanol can be a suitable alternative, but it is generally less effective at dissolving highly lipophilic compounds compared to DMSO.

Q4: How does the hydrochloride salt form affect solubility?

A4: Converting a basic organic molecule to its hydrochloride salt is a common strategy to increase aqueous solubility. The salt form is ionic and generally more water-soluble than the neutral free base. However, for complex molecules, the aqueous solubility of the hydrochloride salt can still be low.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and understanding the biological context of this compound, the following diagrams are provided.

G cluster_workflow Solubility Testing Workflow start Start: this compound Powder test_aqueous Test Solubility in Aqueous Buffer (e.g., PBS) start->test_aqueous dissolved_aqueous Soluble? (Yes/No) test_aqueous->dissolved_aqueous prepare_stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) dissolved_aqueous->prepare_stock No end_soluble Use Directly in Aqueous Buffer dissolved_aqueous->end_soluble Yes test_dilution Test Dilution in Aqueous Medium prepare_stock->test_dilution precipitation Precipitation? (Yes/No) test_dilution->precipitation optimize_concentration Optimize Final Concentration or Formulation precipitation->optimize_concentration Yes proceed_experiment Proceed with Experiment (with vehicle control) precipitation->proceed_experiment No optimize_concentration->test_dilution

Caption: A logical workflow for systematically testing and optimizing the solubility of this compound.

ZK824190 is an inhibitor of urokinase-type plasminogen activator (uPA). The uPA system is involved in various physiological and pathological processes, including cancer cell invasion and metastasis.

G cluster_pathway Simplified uPA/uPAR Signaling Pathway uPA uPA uPAR uPAR (Cell Surface Receptor) uPA->uPAR ZK824190 ZK824190 (uPA Inhibitor) ZK824190->uPA Plasminogen Plasminogen uPAR->Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA ECM Extracellular Matrix (ECM) Plasmin->ECM MMPs Pro-MMPs Plasmin->MMPs degradation ECM Degradation ECM->degradation activeMMPs Active MMPs MMPs->activeMMPs Plasmin activeMMPs->ECM invasion Cell Invasion & Metastasis degradation->invasion

Caption: The role of ZK824190 as a uPA inhibitor in preventing ECM degradation and cell invasion.

Technical Support Center: ZK824190 Hydrochloride Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of ZK824190 hydrochloride in cell culture media. The following information is designed to help troubleshoot common issues and answer frequently asked questions to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are often an indication of compound instability in cell culture media. The degradation of this compound during your experiment can lead to a decreased effective concentration, resulting in variable cellular responses.[1] Factors such as the pH of the media, composition of the media (e.g., serum proteins, amino acids), incubation temperature (typically 37°C), and light exposure can all affect the stability of the compound.[1]

Q2: I've noticed a precipitate in my cell culture medium after adding this compound. What could be the cause?

A2: Precipitation of a compound in cell culture media is often due to low aqueous solubility.[2] Several factors can contribute to this:

  • Solvent Shock: A rapid change in solvent polarity when diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to precipitate.[2]

  • Concentration Exceeding Solubility Limit: The concentration of this compound you are using may be higher than its solubility limit in the specific cell culture medium.

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can reduce the compound's solubility.[2]

  • Temperature Changes: Moving media from cold storage to a 37°C incubator can affect the solubility of the compound.[2]

Q3: How can I improve the solubility of this compound in my cell culture medium?

A3: Several strategies can be employed to enhance the solubility of your compound:

  • Optimize Solvent Use: Use the lowest possible final concentration of the solvent (e.g., DMSO, typically <0.5%) that is not toxic to your cells.[2]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media.[2]

  • pH Adjustment: If the compound's solubility is pH-dependent, you can try adjusting the medium's pH, but this must be within a range that maintains cell viability.[2]

  • Salt Form: Using a hydrochloride salt form of a compound, like this compound, generally improves its aqueous solubility compared to the free base.[2]

Q4: What are the best practices for storing this compound stock solutions?

A4: For optimal stability, store this compound as a tightly sealed container in a dry, cool, and well-ventilated place.[3] Once dissolved in a solvent like DMSO, it is recommended to aliquot the solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter and provides actionable solutions.

Problem Potential Cause Recommended Solution
Visible precipitate in media after adding the compound. The compound's concentration exceeds its solubility limit in the culture medium.[2]Determine the kinetic solubility of the compound in your specific medium (see Experimental Protocols). Lower the final concentration of the compound.
"Solvent shock" from diluting a concentrated stock solution.[2]Perform serial dilutions in pre-warmed media.[2]
Loss of compound activity over the course of a long-term experiment. The compound is degrading at 37°C.[1]Perform a stability study to determine the degradation rate (see Experimental Protocols). Replenish the compound by changing the medium at regular intervals.
The compound is being metabolized by the cells.Increase the initial concentration of the compound or replenish it more frequently. Consider using a lower cell density if the experimental design allows.
Inconsistent results between experiments. Degradation of the compound due to light exposure.[1]Protect the compound stock solution and culture plates from light.
Interaction with serum proteins affecting the free concentration of the compound.[2]Reduce the serum concentration if possible, or consider using a serum-free medium for the duration of the treatment.

Quantitative Data Summary

To assess the stability of this compound, it is crucial to perform a stability study. The following table is a hypothetical example of how to present the data from such a study.

Table 1: Hypothetical Stability of this compound in DMEM with 10% FBS at 37°C

Time (Hours)Concentration (µM)% Remaining
010.0100
29.595
49.090
88.282
127.575
246.060
484.545

Experimental Protocols

Protocol 1: Kinetic Solubility Assay in Cell Culture Medium

This protocol provides a general method for estimating the kinetic solubility of this compound in your specific cell culture medium.[2]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • 96-well plate

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Methodology:

  • In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.

  • Transfer a small, equal volume of each DMSO dilution to another 96-well plate.

  • Using a multichannel pipette, add pre-warmed complete culture medium to each well to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells.

  • Include wells with medium and DMSO only as a blank control.

  • Seal the plate and incubate at 37°C for 1-2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is an estimate of the kinetic solubility.

Protocol 2: Chemical Stability Assay in Cell Culture Medium

This protocol outlines a method to evaluate the chemical stability of this compound under cell culture conditions.[1]

Materials:

  • This compound stock solution

  • Cell culture medium with supplements (e.g., FBS)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical system for quantification (e.g., HPLC or LC-MS)

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the pre-warmed cell culture medium with this compound to the desired final concentration. Prepare enough volume for all time points.

  • Aliquot the compound-containing medium into sterile tubes or wells.

  • Place the samples in a 37°C incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot for analysis.

  • Immediately store the collected samples at -80°C to prevent further degradation until analysis.

  • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare concentrated stock solution in DMSO spike Spike pre-warmed medium with stock solution prep_stock->spike prep_media Prepare cell culture medium prep_media->spike aliquot Aliquot into sterile tubes spike->aliquot incubate Incubate at 37°C aliquot->incubate sample Collect samples at various time points incubate->sample store Store samples at -80°C sample->store analyze Analyze concentration by HPLC/LC-MS store->analyze calculate Calculate % remaining analyze->calculate

Caption: Workflow for assessing compound stability in cell culture media.

G cluster_troubleshooting Troubleshooting Steps cluster_solubility Solubility Issues cluster_stability Stability Issues start Inconsistent Experimental Results Observed check_precipitate Check for visible precipitate in media start->check_precipitate solubility_assay Perform kinetic solubility assay check_precipitate->solubility_assay Precipitate Observed stability_assay Perform stability assay over time check_precipitate->stability_assay No Precipitate Observed lower_conc Lower compound concentration solubility_assay->lower_conc serial_dilute Use serial dilutions solubility_assay->serial_dilute replenish Replenish medium during experiment stability_assay->replenish protect_light Protect from light stability_assay->protect_light

Caption: Decision tree for troubleshooting compound stability issues.

G cluster_factors Influencing Factors center_node Compound Stability in Cell Culture ph pH of Media center_node->ph temp Temperature (37°C) center_node->temp media_comp Media Components (Serum, Amino Acids) center_node->media_comp light Light Exposure center_node->light oxygen Dissolved Oxygen center_node->oxygen solubility Aqueous Solubility center_node->solubility

Caption: Factors influencing compound stability in cell culture media.

References

Technical Support Center: ZK-HCL (Hypothetical MEK1/2 Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on "ZK824190 hydrochloride" is limited. The following technical support guide is based on a hypothetical compound, herein referred to as "ZK-HCL," a selective inhibitor of the MEK1/2 pathway, to illustrate common experimental pitfalls and troubleshooting strategies relevant to small molecule kinase inhibitors.

This guide provides troubleshooting advice and answers to frequently asked questions for experiments involving ZK-HCL, a selective inhibitor of MEK1/2 kinases.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound Precipitation in Culture Media ZK-HCL has low aqueous solubility. The final concentration of the solvent (e.g., DMSO) may be too low to maintain solubility.Prepare stock solutions in 100% DMSO. When diluting into aqueous media, do not exceed a final DMSO concentration of 0.5%. Vortex the diluted solution immediately and thoroughly before adding to cells. Perform a solubility test in your specific cell culture medium.
Inconsistent IC50 Values Cell density, passage number, and serum concentration in the media can affect cell sensitivity. Inconsistent incubation times. Pipetting errors.Standardize cell seeding density and use cells within a consistent, low passage number range. Ensure the serum concentration is kept constant across all experiments. Use a calibrated multichannel pipette for compound dilutions. Increase the number of technical and biological replicates.
High Background Signal in Cellular Assays The compound may have intrinsic fluorescent or luminescent properties at the wavelengths used for detection.Run a control plate with the compound in cell-free media to measure any background signal. If a signal is detected, subtract this background from your experimental values.
Unexpected Cell Toxicity at Low Concentrations Off-target effects of the compound. The solvent (e.g., DMSO) concentration may be too high.Perform a literature search for known off-target effects of similar chemical scaffolds. Run a vehicle control with the highest concentration of DMSO used in your experiment to assess solvent toxicity.
No Inhibition of Downstream Targets (e.g., p-ERK) The compound may have degraded. Insufficient incubation time to observe the effect. The cell line may have a mutation that confers resistance.Use freshly prepared dilutions for each experiment. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal incubation time for target inhibition. Sequence key genes in the signaling pathway (e.g., BRAF, RAS) to check for resistance mutations.

Quantitative Data Summary for ZK-HCL

Property Value Notes
Molecular Weight 482.9 g/mol ---
IC50 (MEK1) 5.2 nMCell-free enzymatic assay
IC50 (MEK2) 7.8 nMCell-free enzymatic assay
Solubility in DMSO 100 mM---
Solubility in PBS (pH 7.4) < 1 µMPractically insoluble
Solubility in Ethanol 10 mM---

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing ZK-HCL stock solutions?

A1: We recommend using 100% dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10-50 mM).

Q2: How should I store ZK-HCL stock solutions?

A2: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.

Q3: My cells are not responding to ZK-HCL treatment. What should I do?

A3: First, verify the inhibition of the direct downstream target, phosphorylated ERK (p-ERK), via Western blot. If p-ERK levels are not reduced, it could indicate a problem with the compound's activity or cellular uptake. Also, consider that your cell line may have resistance mechanisms, such as mutations downstream of MEK (e.g., in ERK) or upregulation of parallel survival pathways.

Q4: Can I use ZK-HCL in animal studies?

A4: Due to its low aqueous solubility, formulation for in vivo studies is critical. A common approach for similar compounds is to use a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, vehicle toxicity and compound stability in the formulation must be assessed prior to in vivo experiments.

Experimental Protocols

Protocol: Determining the IC50 of ZK-HCL using an MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of ZK-HCL in complete growth medium from your DMSO stock. Ensure the final DMSO concentration in the highest concentration treatment does not exceed 0.5%. Include a vehicle control (medium with the same percentage of DMSO) and a no-cell control (medium only).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared ZK-HCL dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of the ZK-HCL concentration and fit a dose-response curve to calculate the IC50 value.

Visualizations

ZK_HCL_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor ZK-HCL Inhibitor->MEK

Caption: Hypothetical signaling pathway for ZK-HCL, a MEK1/2 inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare ZK-HCL Stock Solution (in DMSO) C Prepare Serial Dilutions of ZK-HCL in Media A->C B Seed Cells in 96-well Plate D Treat Cells and Incubate (e.g., 72 hours) B->D C->D E Perform Assay (e.g., MTT, Western Blot) D->E F Acquire Data (Plate Reader, Imager) E->F G Normalize Data & Plot Dose-Response Curve F->G H Calculate IC50 or Analyze Protein Levels G->H

Caption: General experimental workflow for testing ZK-HCL in vitro.

Technical Support Center: Optimizing ZK824190 Hydrochloride Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ZK824190 hydrochloride?

This compound is a selective, orally active inhibitor of urokinase-type plasminogen activator (uPA). It exerts its effect by binding to uPA and inhibiting its enzymatic activity. uPA is a serine protease that plays a crucial role in the activation of plasminogen to plasmin, a key enzyme involved in extracellular matrix degradation, cell migration, and tissue remodeling. By inhibiting uPA, this compound can potentially modulate these processes.

Q2: What are the reported IC50 values for this compound?

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against uPA and other related proteases.

Target EnzymeIC50 (nM)
uPA237
tPA1600
Plasmin1850

Q3: Are there any established in vivo dosages for this compound?

Currently, there are no publicly available studies detailing the specific in vivo dosage of this compound. However, data from other small molecule uPA inhibitors can provide a starting point for dose-range finding studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with small molecule inhibitors like this compound.

IssuePossible CauseSuggested Solution
Lack of efficacy - Insufficient dosage- Poor bioavailability- Rapid metabolism or clearance- Inappropriate route of administration- Perform a dose-response study to determine the optimal dose.- Analyze the pharmacokinetic profile of the compound.- Consider alternative routes of administration (e.g., intraperitoneal, intravenous if oral bioavailability is low).- Ensure proper formulation to enhance solubility and absorption.
High variability in results - Inconsistent drug administration- Animal-to-animal variation- Issues with the experimental model- Ensure accurate and consistent dosing for all animals.- Increase the number of animals per group to improve statistical power.- Standardize all experimental procedures and animal handling techniques.- Validate the animal model to ensure it is appropriate for the study.
Toxicity or adverse effects - Dosage is too high- Off-target effects of the compound- Vehicle-related toxicity- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Monitor animals closely for any signs of toxicity.- Evaluate the specificity of the inhibitor for its target.- Test the vehicle alone to rule out any vehicle-induced toxicity.
Compound precipitation in formulation - Poor solubility of the compound- Incompatible vehicle components- Test the solubility of this compound in various pharmaceutically acceptable vehicles.- Consider using co-solvents, surfactants, or cyclodextrins to improve solubility.- Prepare fresh formulations before each administration.

Experimental Protocols

Below are generalized protocols for in vivo studies with small molecule uPA inhibitors, which can be adapted for this compound.

Dose-Range Finding Study Protocol
  • Animal Model: Select an appropriate animal model relevant to the research question (e.g., tumor xenograft model for cancer studies).

  • Grouping: Divide animals into multiple groups (e.g., vehicle control and at least 3-4 dose levels of the test compound).

  • Formulation: Prepare the formulation of this compound in a suitable vehicle. Based on studies with other uPA inhibitors, consider vehicles such as isotonic saline or a solution containing DMSO and PEG400.[1]

  • Administration: Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection). The frequency of administration will depend on the pharmacokinetic profile of the compound.

  • Monitoring: Observe the animals for any signs of toxicity and record body weight regularly.

  • Efficacy Assessment: At the end of the study, assess the efficacy endpoints (e.g., tumor volume, metastasis).

  • Data Analysis: Analyze the dose-response relationship to identify a safe and effective dose range.

In Vivo Efficacy Study Protocol
  • Animal Model and Grouping: Based on the dose-range finding study, select the optimal dose and establish experimental groups (vehicle control, this compound-treated).

  • Treatment: Administer the compound at the predetermined dose and schedule.

  • Monitoring and Efficacy Assessment: Monitor animal health and measure efficacy parameters throughout the study.

  • Pharmacodynamic (PD) Analysis: Collect tissue samples at various time points after the last dose to assess target engagement. This can be done by measuring the inhibition of uPA activity or downstream signaling pathways.

  • Pharmacokinetic (PK) Analysis: Collect blood samples at different time points after administration to determine the concentration of the compound in the plasma. This will help in understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Data Analysis: Perform statistical analysis to compare the efficacy of the treatment group with the control group.

Quantitative Data Summary

The following table summarizes the in vivo dosages of other small molecule uPA inhibitors found in the literature, which can serve as a reference for designing studies with this compound.

CompoundAnimal ModelRoute of AdministrationDosageReference
B428 MiceIntraperitoneal (IP)10 and 30 mg/kg[3]
IPR-803 (Compound 4) MiceOral gavage200 mg/kg[4]

Visualizations

uPA Signaling Pathway

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_uPA pro-uPA uPA uPA pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Cleaves Integrins Integrins uPAR->Integrins Interacts with Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades MMPs_pro pro-MMPs Plasmin->MMPs_pro Activates MMPs_active Active MMPs MMPs_pro->MMPs_active MMPs_active->ECM Degrades FAK FAK Integrins->FAK Src Src FAK->Src Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Cell_Responses Cell Migration, Proliferation, Survival Ras_MAPK->Cell_Responses ZK824190 This compound ZK824190->uPA Inhibits

Caption: The uPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow cluster_preclinical Preclinical Phase cluster_analysis Analysis Phase DoseRange Dose-Range Finding EfficacyStudy Efficacy Study DoseRange->EfficacyStudy PK_PD Pharmacokinetic/ Pharmacodynamic Analysis EfficacyStudy->PK_PD Tox Toxicity Assessment EfficacyStudy->Tox Data Data Analysis & Interpretation PK_PD->Data Tox->Data End Conclusion Data->End Start Start Start->DoseRange

Caption: A generalized experimental workflow for in vivo studies of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Unexpected In Vivo Results LackOfEfficacy Lack of Efficacy? Start->LackOfEfficacy CheckDosage Review Dosage and PK Data LackOfEfficacy->CheckDosage Yes HighVariability High Variability? LackOfEfficacy->HighVariability No CheckFormulation Verify Formulation Stability CheckDosage->CheckFormulation CheckModel Validate Animal Model CheckFormulation->CheckModel StandardizeProcedures Standardize Dosing and Handling HighVariability->StandardizeProcedures Yes Toxicity Toxicity Observed? HighVariability->Toxicity No IncreaseN Increase Sample Size StandardizeProcedures->IncreaseN ReduceDose Reduce Dosage / MTD Study Toxicity->ReduceDose Yes CheckVehicle Assess Vehicle Toxicity ReduceDose->CheckVehicle

Caption: A decision tree to troubleshoot common issues in in vivo studies.

References

troubleshooting inconsistent results with ZK824190 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZK824190 hydrochloride. Inconsistent results can be a significant hurdle in research and development; this guide aims to provide clear and actionable solutions to common problems encountered during experiments.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from various factors, including compound handling, experimental setup, and data interpretation. The following flowchart provides a step-by-step guide to help you identify and resolve common issues.

Troubleshooting_Workflow start Inconsistent Results Observed sub_prep Issue with Stock/Working Solution? start->sub_prep assay_cond Suboptimal Assay Conditions? start->assay_cond data_int Problem with Data Interpretation? start->data_int solubility Check Solubility and Stability sub_prep->solubility Precipitation? storage Verify Storage Conditions sub_prep->storage Degradation? pipetting Review Pipetting and Dilution sub_prep->pipetting Inaccuracy? enzyme_act Confirm Enzyme Activity assay_cond->enzyme_act Low Signal? controls Validate Controls (Positive/Negative) assay_cond->controls Unexpected Control Behavior? incubation Optimize Incubation Times assay_cond->incubation Variable IC50? curve_fit Re-evaluate Curve Fitting data_int->curve_fit Poor R^2 value? off_target Consider Off-Target Effects data_int->off_target Inconsistent with literature? end Consistent Results Achieved solubility->end storage->end pipetting->end enzyme_act->end controls->end incubation->end curve_fit->end off_target->end

Caption: A flowchart for troubleshooting inconsistent results with this compound.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Q1: How should I prepare a stock solution of this compound?

  • Solvent Selection: Start with a polar solvent like sterile water or a buffer such as PBS. Hydrochloride salts are generally more soluble in aqueous solutions. For a higher concentration stock, dimethyl sulfoxide (DMSO) can be tested.

  • Solubility Test: Before preparing a large volume, perform a small-scale solubility test. Add a small, known amount of the compound to a specific volume of the chosen solvent and observe for complete dissolution. Sonication or gentle warming can aid dissolution.

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 10 mM) from which working solutions can be made by dilution. This minimizes the amount of organic solvent (if used) in the final assay.

  • Sterilization: If the stock solution is for cell culture experiments, sterilize it by filtering through a 0.22 µm syringe filter.

Q2: What are the recommended storage conditions for this compound solutions?

A2: Stock solutions of this compound should be stored under the following conditions:

  • -80°C: for long-term storage (up to 6 months).[1]

  • -20°C: for short-term storage (up to 1 month).[1]

  • Protection from light is recommended.[1]

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into single-use vials before freezing.

Experimental Design and Execution

Q3: My IC50 values for this compound vary between experiments. What could be the cause?

A3: Variation in IC50 values is a common issue and can be attributed to several factors:

  • Enzyme Activity: Ensure the urokinase plasminogen activator (uPA) enzyme is active and used at a consistent concentration.

  • Substrate Concentration: The IC50 of a competitive inhibitor is dependent on the substrate concentration. Use a substrate concentration at or near the Michaelis constant (Km) for consistent results.

  • Incubation Time: The pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate should be kept constant across all experiments.

  • Assay Conditions: Maintain consistent pH, temperature, and buffer composition.

  • Compound Stability: this compound may not be stable in the assay buffer over the entire experiment duration. Consider performing a stability test of the compound under your specific assay conditions.

Q4: I am observing high background noise in my uPA inhibition assay. What are the possible reasons?

A4: High background noise can be caused by:

  • Autofluorescence of the compound: If you are using a fluorescence-based assay, this compound might be fluorescent at the excitation and emission wavelengths of your assay. To check for this, measure the fluorescence of the compound in the assay buffer without the enzyme and substrate.

  • Contaminated Reagents: Ensure that all buffers and reagents are freshly prepared and free from contamination.

  • Non-specific Substrate Cleavage: The substrate may be unstable and spontaneously hydrolyze, or it could be cleaved by other proteases present as contaminants.

Quantitative Data

ParameterValueSpeciesAssay Type
IC50 (uPA) 237 nMHumanEnzyme Inhibition Assay
IC50 (tPA) 1600 nMHumanEnzyme Inhibition Assay
IC50 (Plasmin) 1850 nMHumanEnzyme Inhibition Assay

Experimental Protocols

Protocol 1: Urokinase Plasminogen Activator (uPA) Enzyme Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound against uPA using a fluorogenic substrate.

Materials:

  • Recombinant human uPA

  • Fluorogenic uPA substrate (e.g., a substrate linked to 7-amino-4-methylcoumarin (AMC) or a similar fluorophore)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)

  • This compound

  • 96-well black microplate

  • Fluorescence plate reader

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Prepare the uPA enzyme solution and the substrate solution in the assay buffer at their respective working concentrations.

  • Assay Procedure:

    • Add a small volume of each this compound dilution to the wells of the 96-well plate.

    • Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).

    • Add the uPA enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the uPA substrate solution to all wells.

    • Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Normalize the reaction rates to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

uPA Signaling Pathway

The urokinase plasminogen activator (uPA) system plays a crucial role in extracellular matrix remodeling, cell migration, and invasion. This compound inhibits the catalytic activity of uPA, thereby blocking the conversion of plasminogen to plasmin.

uPA_Signaling_Pathway uPA uPA Plasmin Plasmin uPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Degradation ECM Degradation Plasmin->Degradation leads to ECM Extracellular Matrix (ECM) ECM->Degradation Migration Cell Migration & Invasion Degradation->Migration ZK824190 ZK824190 hydrochloride ZK824190->uPA

Caption: The uPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in determining the IC50 value of this compound.

IC50_Workflow prep_reagents 1. Prepare Reagents (Inhibitor dilutions, Enzyme, Substrate) assay_setup 2. Assay Setup (Add inhibitor & enzyme to plate) prep_reagents->assay_setup pre_incubation 3. Pre-incubation assay_setup->pre_incubation reaction_init 4. Initiate Reaction (Add substrate) pre_incubation->reaction_init data_acq 5. Kinetic Read (Fluorescence measurement) reaction_init->data_acq data_analysis 6. Data Analysis (Calculate IC50) data_acq->data_analysis

Caption: A typical experimental workflow for determining the IC50 of this compound.

References

ZK824190 hydrochloride degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZK824190 hydrochloride in aqueous solutions. The following information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally available and selective inhibitor of the urokinase-type plasminogen activator (uPA).[1][2][3] Its mechanism of action involves blocking the activity of uPA, which is a serine protease involved in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. It has been investigated as a potential treatment for conditions like multiple sclerosis.[1][2] this compound has IC50 values of 237 nM, 1600 nM, and 1850 nM for uPA, tPA (tissue plasminogen activator), and plasmin, respectively, demonstrating its selectivity for uPA.[1][2][3]

Q2: What are the recommended storage conditions for this compound stock solutions?

To ensure the stability of your this compound stock solutions, it is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1] For long-term storage, solutions should be stored at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is advised, with protection from light.[1]

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

Cloudiness or precipitation in your this compound solution can be due to several factors, including low solubility in the chosen solvent or improper storage. The hydrochloride salt form of ZK824190 generally offers enhanced water solubility and stability.[2] If you observe precipitation, gentle heating and/or sonication can aid in dissolution.[2] It is also crucial to ensure that the solvent used is appropriate for your experimental needs. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]

Q4: How can I assess the stability of this compound in my specific aqueous experimental buffer?

To assess the stability of this compound in your experimental buffer, a forced degradation study is recommended.[4] This involves subjecting the compound to various stress conditions such as different pH levels, elevated temperatures, and exposure to light to determine its degradation profile.[5][6] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique to separate and quantify the parent compound from its potential degradation products.[4][7]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Possible Cause: Degradation of this compound in the aqueous cell culture medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.

  • pH and Temperature Monitoring: Be aware that the pH and temperature of your cell culture medium can influence the stability of the compound. Hydrolysis is a common degradation pathway for many drugs in aqueous solutions and is often pH-dependent.[8]

  • Conduct a Time-Course Experiment: To determine the stability of this compound in your specific cell culture medium, perform a time-course experiment. Incubate the compound in the medium for different durations (e.g., 0, 2, 4, 8, 24 hours) under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Analyze Samples by HPLC: At each time point, analyze a sample of the medium using a stability-indicating HPLC method to quantify the remaining amount of intact this compound.

Issue 2: Unexpected peaks in HPLC chromatogram during analysis.

Possible Cause: Formation of degradation products due to stress conditions.

Troubleshooting Steps:

  • Characterize Degradation Products: The appearance of new peaks in your HPLC chromatogram likely indicates the formation of degradation products. Forced degradation studies under various stress conditions can help to systematically generate and identify these products.[6][9]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC system to assess peak purity. This will help determine if a new peak co-elutes with the parent compound.[6]

  • Mass Spectrometry (MS) Identification: Couple your HPLC system with a mass spectrometer (LC-MS) to obtain molecular weight information for the unknown peaks, which is crucial for identifying the structure of the degradation products.[6]

  • Optimize HPLC Method: If degradation products are not well-separated from the parent peak, you may need to optimize your HPLC method. This can involve adjusting the mobile phase composition, gradient, column type, or temperature.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • pH meter

  • HPLC system with UV/PDA detector

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Dissolve this compound in a 3% H2O2 solution and keep it at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C) for an extended period (e.g., 48 hours). Also, prepare a solution and expose it to a similar temperature.

  • Photolytic Degradation: Expose a solution of this compound to a light source in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At predetermined time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

Data Presentation:

The results of the forced degradation study can be summarized in a table as shown below.

Stress ConditionDuration (hours)Temperature (°C)% Degradation of ZK824190Number of Degradation Products
0.1 M HCl246015.22
0.1 M NaOH246025.83
3% H2O224258.51
Thermal (Solid)48802.11
Thermal (Solution)488018.92
Photolytic24255.31

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Visualizations

Signaling Pathway

G cluster_0 Simplified uPA Signaling Pathway ZK824190 ZK824190 Hydrochloride uPA uPA ZK824190->uPA Inhibits Plasminogen Plasminogen uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Downstream Downstream Signaling Plasmin->Downstream

Caption: Simplified signaling pathway illustrating the inhibitory action of this compound on the urokinase-type plasminogen activator (uPA).

Experimental Workflow

G cluster_1 Forced Degradation Experimental Workflow Start Start: Prepare ZK824190 Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize Sample (if necessary) Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Analysis: Quantify Degradation HPLC->Data End End: Report Findings Data->End

Caption: A typical experimental workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of ZK824190 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using ZK824190 hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

A1: this compound is a selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA).[1] It has been investigated for its potential therapeutic roles, including in studies of multiple sclerosis.[1] While it is selective for uPA, it also shows some inhibitory activity against tissue-type plasminogen activator (tPA) and plasmin at higher concentrations.[1]

Q2: What are off-target effects and why should I be concerned about them when using this compound?

A2: Off-target effects occur when a compound like this compound binds to and alters the function of proteins other than its intended target (uPA). These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where the observed biological effect may not be due to the inhibition of uPA.[2][3] They can also cause cellular toxicity or other unforeseen biological consequences.[3] Minimizing off-target effects is crucial for obtaining reliable and reproducible results.[2]

Q3: What are the initial signs that I might be observing off-target effects with this compound?

A3: Several indicators may suggest that the observed effects are not due to uPA inhibition. These include:

  • High cytotoxicity: Significant cell death at concentrations required to see the desired effect.

  • Inconsistent results: Discrepancies between the effects of this compound and other uPA inhibitors with different chemical structures.[4]

  • Mismatch with genetic validation: The phenotype observed with this compound is different from that seen when uPA expression is knocked down or knocked out using techniques like CRISPR/Cas9 or siRNA.[2][3]

Q4: How can I proactively minimize off-target effects in my experimental design?

A4: A multi-faceted approach is recommended:

  • Use the lowest effective concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that produces the desired on-target effect.[2]

  • Employ orthogonal validation: Confirm your findings using structurally and mechanistically different uPA inhibitors or by using genetic approaches to silence the uPA gene.[3]

  • Confirm target engagement: Utilize assays like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to uPA in your experimental system.[2][3]

  • Consider proteome-wide profiling: For in-depth analysis, techniques like chemical proteomics can identify a broader range of cellular targets.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Step Expected Outcome
High levels of cytotoxicity observed at effective concentrations. Off-target effects on other essential proteases or kinases.1. Perform a protease or kinome-wide selectivity screen to identify unintended targets. 2. Test other selective uPA inhibitors with different chemical structures.1. Identification of unintended targets responsible for toxicity. 2. If cytotoxicity is not observed with other uPA inhibitors, it suggests the toxicity of this compound is due to off-target effects.
Inconsistent or unexpected experimental results. 1. Activation of compensatory signaling pathways. 2. Cell line-specific off-target effects.1. Use techniques like Western blotting to investigate the activation of known compensatory pathways. 2. Test this compound in multiple cell lines to determine if the effects are consistent.[4]1. A better understanding of the cellular response to uPA inhibition. 2. Distinguishing between general off-target effects and those specific to a particular cellular context.[4]
Discrepancy between results from this compound and uPA knockout/knockdown. The observed phenotype with the inhibitor is due to off-target effects.1. Confirm target engagement using CETSA. 2. Conduct rescue experiments by expressing a drug-resistant uPA mutant.1. Verification that this compound binds to uPA in your cells. 2. If the phenotype is rescued, it confirms the on-target effect. If not, it points to off-target effects.[4]

Quantitative Data Summary

Compound On-Target IC50 Off-Target IC50 Selectivity
This compounduPA: 237 nM[1]tPA: 1600 nM[1] Plasmin: 1850 nM[1]~6.7-fold vs. tPA ~7.8-fold vs. Plasmin

Note: This table summarizes the known inhibitory concentrations. Further profiling against a broader panel of proteases and kinases is recommended to fully characterize the selectivity of this compound.

Experimental Protocols

Protocol 1: Dose-Response Curve to Determine Lowest Effective Concentration

Objective: To identify the minimum concentration of this compound that elicits the desired biological effect, thereby minimizing the risk of off-target effects.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of the biological response.

  • Assay: Perform the relevant assay to measure the desired on-target effect (e.g., a cell migration assay for uPA inhibition).

  • Data Analysis: Plot the response as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration). The lowest concentration that gives a maximal or near-maximal effect should be used for subsequent experiments.

Protocol 2: Genetic Validation using CRISPR/Cas9 Knockout

Objective: To verify that the phenotype observed with this compound is a direct result of uPA inhibition.[3]

Methodology:

  • gRNA Design: Design and clone two to three different guide RNAs (gRNAs) targeting the uPA gene (PLAU) into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmids into the target cells.

  • Selection and Clonal Isolation: If the plasmid contains a selection marker, select for transfected cells. Isolate single-cell clones.

  • Knockout Validation: Screen the clones for uPA knockout by Western blot or qPCR.

  • Phenotypic Analysis: Perform the relevant phenotypic assay on the knockout clones and compare the results to cells treated with this compound. If the phenotype of the knockout cells matches that of the inhibitor-treated cells, it validates the on-target effect.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to uPA in intact cells.[2][3]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a concentration where target engagement is expected, alongside a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the aggregated, denatured proteins from the soluble protein fraction.[3]

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble uPA using Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble uPA as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3]

Visualizations

uPA_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin cleavage uPA uPA uPA->Plasminogen ZK824190 HCl inhibits uPAR uPAR uPA->uPAR binds FAK FAK uPAR->FAK activates ERK ERK Migration Cell Migration & Invasion ERK->Migration FAK->ERK activates Plasmin->Migration ECM degradation

Caption: Simplified uPA signaling pathway and the inhibitory action of this compound.

Off_Target_Troubleshooting Start Unexpected Phenotype or High Cytotoxicity Observed DoseResponse Perform Dose-Response Curve (Use Lowest Effective Conc.) Start->DoseResponse OrthogonalValidation Orthogonal Validation DoseResponse->OrthogonalValidation GeneticValidation Genetic Validation (CRISPR/siRNA for uPA) OrthogonalValidation->GeneticValidation Different Phenotype StructuralAnalog Test Structurally Different uPA Inhibitor OrthogonalValidation->StructuralAnalog Different Phenotype TargetEngagement Confirm Target Engagement (CETSA) OrthogonalValidation->TargetEngagement Same Phenotype OffTarget Phenotype is Likely OFF-TARGET GeneticValidation->OffTarget StructuralAnalog->OffTarget Profiling Broad Profiling (Protease/Kinase Panel) TargetEngagement->Profiling No Engagement OnTarget Phenotype is Likely ON-TARGET TargetEngagement->OnTarget Engagement Confirmed Profiling->OffTarget CETSA_Workflow Start Treat Cells with ZK824190 HCl vs. Vehicle Heat Heat Lysates/Cells (Temperature Gradient) Start->Heat Lyse Lyse Cells & Centrifuge to Pellet Aggregates Heat->Lyse Collect Collect Supernatant (Soluble Proteins) Lyse->Collect Quantify Quantify Soluble uPA (e.g., Western Blot) Collect->Quantify Analyze Plot Soluble uPA vs. Temp & Compare Curves Quantify->Analyze

References

how to prevent ZK824190 hydrochloride precipitation in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of ZK824190 hydrochloride in buffer solutions.

Troubleshooting Guide

Issue: this compound precipitates out of solution.

Precipitation of this compound can occur due to several factors including buffer pH, buffer composition, concentration, and temperature. The following guide provides a systematic approach to troubleshoot and prevent this issue.

Troubleshooting Workflow

The following workflow provides a step-by-step process to identify and resolve precipitation issues with this compound.

G cluster_0 A Precipitation Observed B Review Preparation Protocol A->B C Check Stock Solution Integrity B->C D Optimize Buffer Conditions C->D E Adjust Final Concentration D->E F Consider Solubility Enhancers E->F G Solution Clear? F->G H Proceed with Experiment G->H Yes I Consult Technical Support G->I No

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, dimethyl sulfoxide (DMSO) is commonly used. A stock solution of at least 2.5 mg/mL in 100% DMSO can be prepared.[1] It is crucial to use anhydrous DMSO as water content can affect the stability of the compound.

Q2: What are the recommended storage conditions for this compound stock solutions?

Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: My this compound precipitated after diluting the DMSO stock solution into an aqueous buffer. What should I do?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. Here are several steps you can take:

  • Decrease the final concentration: The final concentration in your aqueous buffer may be above its solubility limit. Try performing a serial dilution to find the maximum soluble concentration.

  • Adjust the buffer pH: The solubility of hydrochloride salts is often pH-dependent. Generally, they are more soluble at a lower pH. Consider testing a range of pH values for your buffer.

  • Use a co-solvent or solubility enhancer: Including a small percentage of a co-solvent like DMSO or ethanol in your final aqueous buffer can help maintain solubility. For in-vivo applications, formulations with PEG300, Tween-80, or SBE-β-CD have been noted to achieve a concentration of at least 2.5 mg/mL.[1]

  • Gentle heating and sonication: If precipitation occurs during preparation, gentle warming and/or sonication of the solution can help redissolve the compound.[1] However, be cautious about the temperature stability of this compound.

Q4: Which buffers are recommended for use with this compound?

Factors Influencing Solubility

The solubility of this compound in aqueous solutions is a multifactorial issue. The diagram below illustrates the key factors that can influence its solubility.

G cluster_0 A ZK824190 HCl Solubility B pH A->B C Buffer Composition A->C D Concentration A->D E Temperature A->E F Presence of Co-solvents A->F

Caption: Key factors affecting this compound solubility.

Experimental Protocol: Solubility Assessment of this compound in Various Buffers

This protocol provides a general method to determine the solubility of this compound in your desired buffer system.

Objective: To determine the approximate solubility of this compound in a specific buffer at a given temperature.

Materials:

  • This compound

  • DMSO (anhydrous)

  • A selection of buffers to be tested (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, Citrate buffer) at various pH values.

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or water bath

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Prepare serial dilutions of the this compound stock solution in the test buffer. For example, create a dilution series to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final percentage of DMSO is consistent across all samples and is kept low (e.g., <1%) to minimize its effect on solubility.

  • Equilibrate the samples. Incubate the prepared dilutions at the desired experimental temperature (e.g., room temperature, 37°C) for a set period (e.g., 2 hours) with gentle agitation to allow the solution to reach equilibrium.

  • Visually inspect for precipitation. After incubation, visually check each tube for any signs of cloudiness or precipitate.

  • (Optional) Quantify the soluble fraction.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any insoluble compound.

    • Carefully collect the supernatant.

    • Measure the concentration of this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

  • Determine the approximate solubility. The highest concentration that remains clear (or is quantified in the supernatant) is the approximate solubility of this compound in that specific buffer and under those conditions.

Data Presentation: Solubility of this compound in Different Formulations

While specific data in standard laboratory buffers is limited, the following table summarizes known solubility information in various solvent systems.

Formulation ComponentsSolubilityAppearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution

Table based on data from MedchemExpress.[1]

References

long-term storage and handling of ZK824190 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, handling, and experimental use of ZK824190 hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results

Question: We are observing significant variability in our experimental results when using different batches or preparations of this compound. What could be the cause?

Answer: Inconsistent results can stem from several factors related to the compound's stability and handling. The primary causes are often degradation of the compound due to improper storage or repeated freeze-thaw cycles of stock solutions. It is also possible that the compound's solubility limits are being exceeded, leading to precipitation.

To troubleshoot this, we recommend the following:

  • Verify Storage Conditions: Ensure the solid compound and stock solutions are stored according to the recommended guidelines (see table below).

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot stock solutions into single-use volumes.

  • Confirm Solubility: Before preparing your working solutions, confirm the solubility of this compound in your chosen solvent. If you observe any precipitation, sonication may help to redissolve the compound. If issues persist, a different solvent system may be necessary.

  • Freshly Prepare Working Solutions: For optimal results, it is best practice to prepare working solutions fresh for each experiment from a thawed aliquot of the stock solution.

Issue 2: Compound Precipitation in Aqueous Buffer

Question: Our this compound solution precipitates when we dilute it into our aqueous cell culture media or buffer. How can we prevent this?

Answer: This is a common issue when diluting a compound from a high-concentration organic solvent stock into an aqueous medium. The hydrochloride salt form generally improves aqueous solubility, but it can still be limited.

Here are some strategies to prevent precipitation:

  • Lower the Stock Concentration: Using a lower concentration stock solution can sometimes prevent precipitation upon dilution.

  • Increase the Final Volume: Diluting the compound into a larger volume of aqueous buffer can keep the final concentration below its solubility limit.

  • Use a Surfactant or Co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent can help maintain solubility. However, the compatibility of these additives with your specific experimental system must be validated.

  • pH Adjustment: The pH of the final aqueous solution can significantly impact the solubility of hydrochloride salts. Ensure the pH of your buffer is compatible with maintaining the protonated, more soluble form of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.

Q2: How should I prepare and store stock solutions of this compound?

A2: We recommend preparing a high-concentration stock solution in an appropriate organic solvent, such as DMSO. Once prepared, stock solutions should be aliquoted into single-use vials and stored at -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: Is this compound stable in solution?

A3: The stability of this compound in solution depends on the solvent, storage temperature, and pH. In general, solutions are less stable than the solid compound. For best results, use freshly prepared solutions and avoid long-term storage of diluted working solutions.

Q4: What is the best way to handle the solid compound to ensure accuracy and safety?

A4: Handle solid this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. To ensure accurate weighing, allow the container to equilibrate to room temperature before opening to prevent condensation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf Life (estimated)Notes
Solid-20°C> 2 yearsProtect from light and moisture.
Stock Solution-80°C6 - 12 monthsAliquot to avoid freeze-thaw cycles.
Working Solution2 - 8°C< 24 hoursPrepare fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibrate: Allow the vial of solid this compound to warm to room temperature for at least 15-20 minutes before opening.

  • Weighing: Accurately weigh the desired amount of the solid compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 450.4 g/mol , you would dissolve 4.504 mg of the compound in 1 mL of DMSO.

  • Solubilization: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots and store them at -80°C.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_storage Storage cluster_experiment Experiment A Weigh Solid Compound B Dissolve in DMSO A->B C Create 10 mM Stock B->C D Aliquot Stock Solution C->D E Store at -80°C D->E F Thaw Single Aliquot E->F G Prepare Working Solution F->G H Perform Experiment G->H

Caption: Workflow for the preparation, storage, and experimental use of this compound.

troubleshooting_logic A Inconsistent Results? B Check Storage Conditions A->B Yes F Consistent Results A->F No C Aliquot Stock Solutions B->C D Confirm Solubility C->D E Prepare Fresh Solutions D->E E->F

Caption: Troubleshooting logic for addressing inconsistent experimental results.

Technical Support Center: The Impact of Serum Proteins on Drug Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum proteins on the activity of investigational compounds.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the interaction between a drug candidate and serum proteins important?

A1: The binding of a drug to serum proteins, such as albumin and alpha-1-acid glycoprotein (AAG), is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[1][2][3] Only the unbound, or "free," fraction of a drug is generally considered pharmacologically active and available to interact with its target, diffuse into tissues, and be cleared from the body.[2][3] Therefore, the extent of serum protein binding can significantly influence a drug's efficacy, distribution, metabolism, and half-life.[1][2]

Q2: What are the primary serum proteins that bind to drugs?

A2: The two major serum proteins responsible for drug binding are:

  • Albumin: It is the most abundant protein in plasma and primarily binds to acidic and neutral drugs.[3][4]

  • Alpha-1-acid glycoprotein (AAG): This protein typically binds to basic and neutral drugs.[3][5][6]

The concentration of these proteins in plasma can be altered in various physiological and pathological states, which can, in turn, affect drug binding.[3]

Q3: What are the consequences of high serum protein binding for a drug candidate?

A3: High serum protein binding (typically >90%) can have several implications:

  • Lower Apparent Potency: A smaller fraction of the drug is available to exert its therapeutic effect, potentially requiring higher doses.[7]

  • Longer Half-Life: The bound fraction acts as a reservoir, leading to a prolonged presence of the drug in the circulation.

  • Potential for Drug-Drug Interactions: Co-administration of drugs that compete for the same binding site on serum proteins can lead to displacement of one drug, increasing its free concentration and potentially causing toxicity.[8][9]

  • Sensitivity to Changes in Protein Levels: In conditions like hypoalbuminemia (low albumin levels), the free fraction of a highly bound drug can increase significantly, leading to a greater therapeutic effect or toxicity.[4][8]

Q4: How does hypoalbuminemia affect drug activity?

A4: Hypoalbuminemia, a condition characterized by serum albumin levels below 35 g/L, can lead to a higher free fraction of drugs that are typically highly bound to albumin.[4][8] This increase in the unbound drug concentration can enhance its pharmacological effect but also increases the risk of toxicity.[4][8] Therefore, dose adjustments may be necessary for patients with hypoalbuminemia to avoid adverse effects.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of drug-serum protein interactions.

Issue 1: High variability in replicate measurements of protein binding.

  • Question: We are observing significant variability in the percentage of bound drug across our experimental replicates. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Pipetting Errors: Ensure accurate and consistent pipetting of the drug, serum, and buffer solutions.

    • Temperature Fluctuations: Maintain a constant and uniform temperature (typically 37°C) during incubation, as binding is a temperature-dependent process.[10]

    • Equilibration Time: Ensure that the experiment is allowed to run for a sufficient duration to reach equilibrium between the bound and unbound drug.

    • Non-Specific Binding: The drug may be binding to the experimental apparatus (e.g., dialysis membrane, ultrafiltration device). It is crucial to assess and control for non-specific binding.

Issue 2: The measured unbound fraction of the drug is higher than expected.

  • Question: Our experimental results show a much higher free fraction of our compound than predicted by in silico models. What could explain this discrepancy?

  • Answer: A higher-than-expected unbound fraction could be due to:

    • Saturation of Binding Sites: The drug concentration used in the assay might be high enough to saturate the binding sites on the serum proteins. Consider testing a range of drug concentrations.

    • Presence of Displacing Agents: The serum sample may contain endogenous or exogenous substances that compete with your drug for binding sites.

    • Incorrect pH: The pH of the experimental buffer should be tightly controlled (typically pH 7.4), as pH can influence the ionization state of both the drug and the protein, thereby affecting binding.[6]

    • Protein Degradation: Ensure the integrity of the serum proteins. Improper storage or handling of serum can lead to protein denaturation and reduced binding capacity.

Issue 3: Poor recovery of the drug compound at the end of the experiment.

  • Question: We are experiencing low total recovery of our test compound after the protein binding assay. Where could the compound be lost?

  • Answer: Low drug recovery is often attributed to:

    • Non-Specific Binding: As mentioned earlier, the compound may be adsorbing to the surfaces of the experimental apparatus. Pre-treating the device with a solution of a non-specific protein like bovine serum albumin (BSA) can sometimes mitigate this.

    • Compound Instability: The drug may be degrading in the buffer or serum matrix at 37°C over the course of the incubation. It is advisable to assess the stability of the compound under the experimental conditions.

    • Precipitation: The compound may have limited solubility in the aqueous buffer, leading to precipitation. Ensure the final concentration of any organic solvent (like DMSO) used to dissolve the drug is low enough to not affect solubility or protein integrity.[10]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the concepts of drug-protein binding.

Table 1: Serum Protein Binding of Hypothetical Compounds

CompoundTarget ProteinBinding Affinity (Kd, µM)Percent Bound (%) in Human Serum
Drug XAlbumin5.298.5
Drug YAAG25.885.3
Drug ZAlbumin150.145.2

This table showcases how different drugs can have varying affinities for serum proteins, resulting in different percentages of the drug being bound in serum.

Table 2: Effect of Albumin Concentration on the Unbound Fraction of Drug X

Albumin Concentration (g/L)Unbound Fraction of Drug X (%)
45 (Normal)1.5
352.1
25 (Hypoalbuminemia)3.5

This table illustrates how a decrease in albumin concentration, as seen in hypoalbuminemia, can lead to a significant increase in the free, active fraction of a highly bound drug.

Experimental Protocols

Protocol: Determination of Drug-Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is a widely accepted method for determining the extent of drug binding to plasma proteins.[10]

Materials:

  • Equilibrium dialysis apparatus (e.g., 96-well plate format)

  • Semi-permeable dialysis membranes (with a molecular weight cut-off appropriate for retaining the protein)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., in DMSO)

  • Incubator with rotator, set to 37°C

  • LC-MS/MS for sample analysis

Procedure:

  • Membrane Preparation: Pre-soak the dialysis membranes in ultrapure water and then in PBS as per the manufacturer's instructions.[10]

  • Dosing Solution Preparation: Spike the human serum and PBS with the test compound to achieve the desired final concentration. The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <0.1%) to avoid affecting protein structure.

  • Assembly of Dialysis Unit: Assemble the dialysis apparatus, placing the pre-treated membrane between the two chambers.

  • Loading: Load the serum-containing drug solution into one chamber (the donor chamber) and the PBS into the other chamber (the receiver chamber).[11]

  • Incubation: Seal the unit and incubate at 37°C with gentle rotation for a predetermined time (e.g., 4-6 hours) to allow the system to reach equilibrium.[11]

  • Sampling: After incubation, collect aliquots from both the donor and receiver chambers.

  • Analysis: Determine the concentration of the test compound in the samples from both chambers using a validated analytical method such as LC-MS/MS.

  • Calculation:

    • The concentration in the receiver chamber represents the unbound (free) drug concentration.

    • The concentration in the donor chamber represents the total drug concentration (bound + unbound).

    • Calculate the percentage of bound drug using the following formula: % Bound = 100 * (1 - [Concentration in Receiver] / [Concentration in Donor])

Visualizations

Drug_Protein_Binding_Equilibrium Free Drug Free Drug Drug-Protein Complex (Bound) Drug-Protein Complex (Bound) Free Drug->Drug-Protein Complex (Bound) Binding (kon) Serum Protein Serum Protein Serum Protein->Drug-Protein Complex (Bound) Drug-Protein Complex (Bound)->Free Drug Dissociation (koff)

Caption: Equilibrium between free drug and drug bound to serum protein.

Equilibrium_Dialysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Prepare Dialysis Membrane assemble Assemble Dialysis Unit prep_membrane->assemble prep_solution Prepare Dosing Solutions (Drug in Serum & PBS) load Load Donor (Serum) and Receiver (PBS) Chambers prep_solution->load assemble->load incubate Incubate at 37°C with Rotation to Reach Equilibrium load->incubate sample Collect Aliquots from Both Chambers incubate->sample analyze Analyze Drug Concentration by LC-MS/MS sample->analyze calculate Calculate % Bound and % Unbound analyze->calculate

Caption: Experimental workflow for equilibrium dialysis.

Troubleshooting_Flowchart decision decision result result start Unexpected Protein Binding Results q1 High Variability? start->q1 a1 Check Pipetting Accuracy Verify Temperature Control Confirm Equilibration Time q1->a1 Yes q2 Low Recovery? q1->q2 No a1->q2 a2 Assess Non-Specific Binding Evaluate Compound Stability Check for Precipitation q2->a2 Yes q3 Unbound Fraction Incorrect? q2->q3 No a2->q3 a3 Test Multiple Concentrations Verify pH of Buffer Check for Contaminants q3->a3 Yes end Results Interpreted q3->end No a3->end

Caption: Troubleshooting flowchart for unexpected protein binding results.

References

Validation & Comparative

ZK824190 Hydrochloride: A Comparative Guide for Researchers in uPA Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of ZK824190 hydrochloride with other prominent urokinase-type plasminogen activator (uPA) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to facilitate an objective evaluation of this compound's performance in the context of current alternatives.

Introduction to uPA and Its Inhibition

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration.[1] Elevated uPA activity is strongly associated with cancer progression and metastasis, making it a key target for therapeutic intervention.[1] The uPA system's involvement in breaking down the extracellular matrix (ECM) is a crucial step in tumor cell invasion.[2] uPA inhibitors are compounds designed to block the enzymatic activity of uPA, thereby preventing the conversion of plasminogen to plasmin and the subsequent degradation of the ECM.[1]

This compound is a selective and orally available uPA inhibitor.[3] This guide provides a comparative analysis of its inhibitory potency and selectivity against other known uPA inhibitors, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of uPA Inhibitors

The following tables summarize the inhibitory activity and selectivity of this compound and other representative uPA inhibitors. The data has been compiled from various scientific publications to provide a comparative overview.

Table 1: Inhibitory Potency against uPA

InhibitorTypeIC50 (nM) for uPAKi (nM) for uPAReference
This compound Benzylamine derivative237-[3]
ZK824859 Benzylamine derivative79-[4]
UK-371804 Not Specified-10[5]
UK122 4-oxazolidinone analogue200-[1]
Amiloride Diuretic7000 (Ki)7000[5]
WX-UK1 (Mesupron®) 3-amidinophenylalanine derivative--[5]
Bicyclic peptide 47 Peptide-53[5]

Note: IC50 and Ki values are dependent on assay conditions. Direct comparison between studies should be made with caution.

Table 2: Selectivity Profile of uPA Inhibitors

InhibitorIC50 (nM) for tPAIC50 (nM) for PlasminSelectivity (tPA/uPA)Selectivity (Plasmin/uPA)Reference
This compound 16001850~6.7~7.8[3]
ZK824859 15801330~20~16.8[4]
UK122 >100,000>100,000>500>500[1]
Amiloride No inhibitionNo inhibitionHighHigh[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vitro uPA Inhibition Assay (Chromogenic)

This protocol is adapted from standard chromogenic assays used to determine the inhibitory activity of compounds against uPA.

Materials:

  • Human uPA enzyme

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the test compound in assay buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add 20 µL of each concentration of the test compound. Include a vehicle control (DMSO) and a positive control (a known uPA inhibitor).

  • Add 160 µL of assay buffer to each well.

  • Add 10 µL of human uPA solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the chromogenic uPA substrate to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader.

  • Continue to read the absorbance at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol describes a common method to assess the effect of uPA inhibitors on cancer cell migration.

Materials:

  • Cancer cell line with high uPA expression (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Test compounds (e.g., this compound)

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed the cancer cells in 6-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Once the cells reach confluency, create a "scratch" or "wound" in the center of the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with serum-free medium to remove detached cells.

  • Replace the medium with fresh serum-free medium containing various concentrations of the test compound or vehicle control.

  • Capture images of the wound at time 0.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Capture images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).

  • Measure the width of the wound at different points for each time point and treatment condition.

  • Calculate the percentage of wound closure relative to the initial wound area for each treatment group.

  • Compare the rate of wound closure between the treated and control groups to determine the inhibitory effect of the compound on cell migration.[6]

Mandatory Visualizations

uPA Signaling Pathway in Cancer Metastasis

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell pro_uPA pro-uPA uPA uPA pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Cleavage Integrins Integrins uPAR->Integrins Interaction Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation MMPs pro-MMPs Plasmin->MMPs Activation Degraded_ECM Degraded ECM ECM->Degraded_ECM Migration_Invasion Cell Migration & Invasion Degraded_ECM->Migration_Invasion Facilitation Active_MMPs Active MMPs MMPs->Active_MMPs Active_MMPs->ECM Degradation FAK FAK Integrins->FAK Activation Src Src FAK->Src Activation Ras Ras Src->Ras Activation ERK ERK Ras->ERK Activation ERK->Migration_Invasion Promotion

Caption: uPA signaling cascade leading to cancer cell invasion and metastasis.

Experimental Workflow for uPA Inhibitor Screening

uPA_Inhibitor_Screening cluster_workflow Screening Workflow Start Start: Compound Library Primary_Screening Primary Screening: In Vitro uPA Inhibition Assay (Chromogenic/Fluorogenic) Start->Primary_Screening Hit_Identification Hit Identification: Compounds with IC50 < Threshold Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Selectivity Assays (vs. tPA, Plasmin, etc.) Hit_Identification->Secondary_Screening Lead_Selection Lead Selection: Potent and Selective Inhibitors Secondary_Screening->Lead_Selection Cell_Based_Assays Cell-Based Assays: - Cell Migration (Wound Healing) - Cell Invasion (Boyden Chamber) Lead_Selection->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy Studies: (Xenograft models) Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

Caption: A typical workflow for the discovery and development of uPA inhibitors.

References

A Comparative Analysis of ZK824190 Hydrochloride and WX-UK1 for Urokinase Plasminogen Activator (uPA) Inhibition in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two urokinase plasminogen activator (uPA) inhibitors, ZK824190 hydrochloride and WX-UK1. The urokinase plasminogen activator system is a critical pathway involved in tumor invasion and metastasis, making it a key target for anti-cancer drug development. This document summarizes the available preclinical data for both compounds, presents detailed experimental protocols for relevant assays, and visualizes key pathways and workflows to aid in the objective evaluation of their potential as therapeutic agents.

Executive Summary

Data Presentation

The following tables summarize the key quantitative data for this compound and WX-UK1 based on available literature.

Table 1: In Vitro Efficacy and Potency

ParameterThis compoundWX-UK1
Target Urokinase Plasminogen Activator (uPA)Urokinase Plasminogen Activator (uPA)
IC50 (uPA) 237 nMNot explicitly reported as IC50, but potent inhibition demonstrated
Ki (uPA) Not Reported0.41 µM
Other Targets tPA (IC50: 1600 nM), Plasmin (IC50: 1850 nM)Also inhibits plasmin formation
Cell-based Assay Data Limited public data in cancer cell linesDecreased tumor cell invasion by up to 50% in FaDu and HeLa cells

Table 2: In Vivo Efficacy

ParameterThis compoundWX-UK1
Animal Models Rat model of Experimental Autoimmune Encephalomyelitis (EAE)Rat pancreatic and mammary adenocarcinoma models
Administration Route Oral (PO)Not explicitly stated, though its prodrug is orally available
Observed Effects High oral availability and moderate half-life in ratsSignificantly reduced the number of metastatic lesions and tumor growth
Cancer-Specific In Vivo Data Limited publicly available dataDemonstrated anti-metastatic and anti-proliferative activity in multiple tumor models

Signaling Pathway and Experimental Workflow Diagrams

Urokinase Plasminogen Activator (uPA) System and Inhibition

uPA_System cluster_extracellular Extracellular Matrix cluster_inhibitors Inhibitors Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Leads to uPA uPA uPAR uPAR (Cell Surface Receptor) uPA->uPAR Binds to Invasion_Metastasis Tumor Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Facilitates ZK824190 ZK824190 HCl ZK824190->uPA Inhibits WX_UK1 WX-UK1 WX_UK1->uPA Inhibits

Caption: The uPA system's role in cancer metastasis and points of inhibition.

Experimental Workflow: In Vitro Invasion Assay

Invasion_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Coat transwell insert with Matrigel D Seed cells in upper chamber with/without inhibitor A->D B Culture cancer cells C Starve cells in serum-free media B->C C->D E Add chemoattractant to lower chamber D->E F Incubate for 24-48 hours E->F G Remove non-invading cells F->G H Fix and stain invading cells G->H I Quantify invaded cells (microscopy) H->I

A Comparative Guide to ZK824190 Hydrochloride and Amiloride Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ZK824190 hydrochloride and amiloride derivatives, two classes of compounds with potential applications in cancer therapy. While both have been investigated for their anti-cancer properties, they primarily target different, though sometimes overlapping, molecular pathways. This document outlines their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction: Targeting Cancer Progression through Distinct Mechanisms

Cancer progression is a multifaceted process involving uncontrolled cell proliferation, invasion, and metastasis. Two key players in this process are the urokinase plasminogen activator (uPA) system and the regulation of intracellular pH (pHi) by the Na+/H+ exchanger 1 (NHE1).

This compound is a selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease implicated in tumor cell invasion and metastasis. Its primary therapeutic indication under investigation has been for multiple sclerosis, with its role in cancer being less explored.

Amiloride and its derivatives are a well-established class of compounds known for their inhibitory effects on the Na+/H+ exchanger 1 (NHE1). By blocking NHE1, these compounds can disrupt the pH balance in cancer cells, leading to apoptosis.[1] Interestingly, recent research has revealed that amiloride and some of its derivatives also exhibit inhibitory activity against uPA, making them potential dual-target agents.[2][3]

This guide will delve into a comparative analysis of these two compound classes, highlighting their distinct and overlapping mechanisms of action and their potential as anti-cancer agents.

Mechanism of Action

This compound: A Selective uPA Inhibitor

The urokinase plasminogen activator system is a critical component in the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.[4][5] uPA, a serine protease, converts plasminogen to plasmin, which in turn activates other proteases that break down the components of the extracellular matrix.[4] Elevated levels of uPA are associated with poor prognosis in several cancers.[4][6]

This compound acts as a selective inhibitor of uPA, thereby preventing the cascade of events that leads to extracellular matrix degradation and, consequently, tumor cell invasion and metastasis.

UPASignaling cluster_extracellular Extracellular Space cluster_cell Cancer Cell uPA uPA uPAR uPAR uPA->uPAR Binds to Plasminogen Plasminogen uPA->Plasminogen Catalyzes Plasmin Plasmin Plasminogen->Plasmin Activates ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Degraded_ECM Degraded ECM Invasion Invasion & Metastasis Degraded_ECM->Invasion Leads to ZK824190 ZK824190 Hydrochloride ZK824190->uPA Inhibits

Amiloride Derivatives: Primarily NHE1 Inhibitors with uPA Activity

Cancer cells are known to maintain a more alkaline intracellular pH compared to normal cells, which is crucial for their proliferation and survival.[1] This is largely achieved through the activity of the Na+/H+ exchanger 1 (NHE1), which extrudes protons from the cell in exchange for sodium ions.

Amiloride and its derivatives are potent inhibitors of NHE1.[7] By blocking this exchanger, they cause intracellular acidification, which can trigger apoptosis and inhibit cell proliferation.[1]

Furthermore, several amiloride derivatives have been shown to inhibit uPA, although generally with lower potency than their NHE1 inhibition.[2][8] This dual-targeting capability presents a unique therapeutic strategy, simultaneously attacking two critical pathways in cancer progression.

NHE1Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Na_out Na+ NHE1 NHE1 Na_out->NHE1 H_in H+ NHE1->H_in Efflux Na_in Na+ NHE1->Na_in Influx pHi Intracellular pH (pHi) (Alkaline) NHE1->pHi Maintains Acidification Intracellular Acidification NHE1->Acidification Leads to (when inhibited) Amiloride Amiloride Derivatives Amiloride->NHE1 Inhibits H_out H+ H_out->NHE1 Proliferation Cell Proliferation & Survival pHi->Proliferation Promotes Acidification->Proliferation Inhibits Apoptosis Apoptosis Acidification->Apoptosis Induces

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and various amiloride derivatives.

Table 1: Inhibitory Activity of this compound

CompoundTargetIC50 (nM)
This compounduPA237
tPA1600
Plasmin1850

Data sourced from commercially available product information.

Table 2: Inhibitory Activity of Amiloride and its Derivatives

CompoundTargetIC50 (nM)Ki (µM)
AmilorideuPA-7[8]
5-(N-ethyl-N-isopropyl)amiloride (EIPA)uPA-~3.5 (twofold more potent than amiloride)[8]
5-(N,N-hexamethylene)amiloride (HMA)uPA-~3.5 (twofold more potent than amiloride)[8]
Pyrimidine derivative 24uPA175[3]-
NHE1266[3]-
Methoxypyrimidine derivative 26uPA86[3]-
NHE112290[3]-
5-morpholino derivative 29uPA10949[3]-
NHE1129[3]-
5-(1,4-oxazepine) derivative 30uPA5715[3]-
NHE185[3]-

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for assessing the activity of uPA and NHE1 inhibitors.

uPA Inhibition Assay (Chromogenic Substrate Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of uPA.

  • Materials: Purified human uPA, plasminogen, a chromogenic plasmin substrate (e.g., S-2251), assay buffer (e.g., Tris-HCl with Tween-20), and a microplate reader.

  • Procedure: a. Prepare a solution of uPA in the assay buffer. b. Add varying concentrations of the test inhibitor (e.g., this compound or amiloride derivative) to the uPA solution and incubate. c. Initiate the reaction by adding plasminogen. uPA will convert plasminogen to plasmin. d. Add the chromogenic substrate. Plasmin will cleave the substrate, releasing a colored product. e. Measure the absorbance of the colored product over time using a microplate reader. f. The rate of color development is proportional to the uPA activity. g. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

uPA_Assay_Workflow Start Start Prepare_uPA Prepare uPA Solution Start->Prepare_uPA Add_Inhibitor Add Test Inhibitor Prepare_uPA->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Add_Plasminogen Add Plasminogen Incubate->Add_Plasminogen Add_Substrate Add Chromogenic Substrate Add_Plasminogen->Add_Substrate Measure_Absorbance Measure Absorbance Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

NHE1 Inhibition Assay (Intracellular pH Measurement)

This assay determines the ability of a compound to inhibit NHE1 activity by measuring changes in intracellular pH.

  • Materials: Cancer cell line known to express NHE1, a pH-sensitive fluorescent dye (e.g., BCECF-AM), a fluorometer or fluorescence microscope, and cell culture reagents.

  • Procedure: a. Culture the cancer cells to an appropriate confluency. b. Load the cells with the pH-sensitive fluorescent dye. c. Induce a transient intracellular acidification (e.g., by ammonium chloride prepulse). d. Monitor the recovery of intracellular pH over time using a fluorometer. The rate of recovery is dependent on NHE1 activity. e. Perform the experiment in the presence of varying concentrations of the test inhibitor (e.g., amiloride derivative). f. The inhibition of pH recovery indicates NHE1 inhibition. g. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

NHE1_Assay_Workflow Start Start Culture_Cells Culture Cancer Cells Start->Culture_Cells Load_Dye Load with pH- sensitive Dye Culture_Cells->Load_Dye Induce_Acidification Induce Intracellular Acidification Load_Dye->Induce_Acidification Monitor_pH Monitor pH Recovery Induce_Acidification->Monitor_pH Add_Inhibitor Add Test Inhibitor Induce_Acidification->Add_Inhibitor Compare_Recovery Compare pH Recovery Rates Monitor_pH->Compare_Recovery Add_Inhibitor->Monitor_pH Calculate_IC50 Calculate IC50 Compare_Recovery->Calculate_IC50 End End Calculate_IC50->End

Discussion and Future Perspectives

This guide highlights that this compound and amiloride derivatives represent two distinct, yet potentially converging, approaches to cancer therapy.

This compound offers a highly selective strategy for targeting the uPA system. Its high potency and selectivity for uPA over other proteases like tPA and plasmin suggest a favorable therapeutic window with potentially fewer off-target effects. However, the lack of published data on its efficacy in cancer models is a significant gap. Future research should focus on evaluating this compound in various cancer cell lines and in vivo tumor models to validate its potential as an anti-cancer agent.

Amiloride derivatives present a more multifaceted approach. Their primary mechanism of NHE1 inhibition is a well-established anti-cancer strategy. The discovery of their dual activity against uPA in some derivatives opens up exciting possibilities for combination therapy within a single molecule.[2][3] The ability to develop derivatives with selectivity for either NHE1 or uPA, or with dual activity, provides a valuable toolkit for dissecting the roles of these two pathways in cancer and for developing tailored therapies.[3]

Comparison and Synergy:

A direct comparison of the anti-cancer efficacy of this compound and amiloride derivatives is currently hampered by the lack of data for the former in cancer models. However, a theoretical comparison of their mechanisms suggests that they could be used in combination to achieve synergistic effects. Targeting both the uPA system and NHE1 simultaneously could prove to be a more effective strategy than inhibiting either pathway alone.

Conclusion

Both this compound and amiloride derivatives hold promise as anti-cancer agents, albeit through different primary mechanisms. This compound is a potent and selective uPA inhibitor that warrants further investigation in the context of cancer. Amiloride derivatives, with their established NHE1 inhibitory activity and emerging role as uPA inhibitors, offer a versatile platform for the development of novel cancer therapeutics. Further research, including head-to-head comparative studies in relevant cancer models, is essential to fully elucidate the therapeutic potential of these compounds and to guide their future clinical development.

References

A Comparative Guide to the Urokinase-Type Plasminogen Activator (uPA) Inhibitor: ZK824190 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ZK824190 hydrochloride, a selective inhibitor of urokinase-type plasminogen activator (uPA), with other notable uPA inhibitors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development and biomedical research endeavors.

Introduction to uPA and its Inhibition

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. Elevated uPA activity is strongly associated with cancer invasion and metastasis, making it a key target for therapeutic intervention. The uPA system includes uPA, its receptor (uPAR), and plasminogen activator inhibitors (PAIs), which collectively regulate proteolytic activity at the cell surface. The binding of uPA to uPAR initiates a signaling cascade that influences cell behavior and contributes to disease progression.

This compound: A Profile

This compound is an orally available and selective inhibitor of uPA. It has been investigated as a potential therapeutic agent, particularly in the context of diseases characterized by excessive uPA activity.

Comparative Analysis of uPA Inhibitors

The efficacy of a uPA inhibitor is determined by its potency (typically measured as IC50 or Ki) and its selectivity against other related proteases, such as tissue-type plasminogen activator (tPA) and plasmin. High selectivity is crucial to minimize off-target effects. The following table summarizes the quantitative data for this compound and a selection of other uPA inhibitors.

InhibitorTargetIC50 (nM)Ki (nM)Selectivity vs. tPASelectivity vs. Plasmin
This compound uPA237[1][2][3]-~6.7-fold (IC50 = 1600 nM)[1][2][3]~7.8-fold (IC50 = 1850 nM)[1][2][3]
ZK824859 hydrochlorideuPA79-~20-fold (IC50 = 1580 nM)~16.8-fold (IC50 = 1330 nM)
UK-371804uPA-10HighHigh
AmilorideuPA-7000High (does not affect tPA, plasmin, thrombin, kallikrein)High
B428 (4-Iodobenzo(b)thiophene-2-carboxamidine)uPA-100HighHigh
WX-UK1 (Mesupron®)uPA----
UKI-1 (WX-UK1)uPA-410--
UCD38B hydrochlorideuPA7000---
BenzamidineuPA-97,000~7.7-fold (Ki = 750,000 µM vs tPA)-
4-AminobenzamidineuPA-82,000--

Note: IC50 and Ki values can vary depending on the experimental conditions. Data for some inhibitors was not fully available in the searched literature.

Experimental Protocols

Accurate assessment of uPA inhibition requires robust and reproducible experimental protocols. Below are detailed methodologies for common uPA activity assays.

Chromogenic uPA Inhibition Assay

This assay measures the amidolytic activity of uPA on a specific chromogenic substrate.

Materials:

  • 96-well microplate

  • Human uPA enzyme

  • uPA-specific chromogenic substrate (e.g., S-2444)

  • Assay buffer (e.g., Tris-HCl, pH 8.5)

  • Test inhibitor (e.g., this compound)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 10 µL of various concentrations of the test inhibitor to the wells. Include a vehicle control (solvent only) and a positive control (no inhibitor).

  • Add 20 µL of human uPA solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Add 20 µL of the chromogenic substrate to each well to initiate the reaction.

  • Immediately measure the absorbance at 405 nm (A405) at time zero.

  • Incubate the plate at 37°C and take subsequent A405 readings at regular intervals (e.g., every 5 minutes for 30 minutes).

  • Calculate the rate of reaction (ΔA405/min) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Fluorometric uPA Inhibition Assay

This assay utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by uPA.

Materials:

  • 96-well black microplate

  • Human uPA enzyme

  • uPA-specific fluorogenic substrate (e.g., an AMC-based peptide)

  • Assay buffer

  • Test inhibitor

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 350/450 nm for AMC)

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a 96-well black plate, add 50 µL of assay buffer to each well.

  • Add 10 µL of the test inhibitor dilutions to the respective wells.

  • Add 20 µL of the human uPA solution to each well and incubate for 15 minutes at room temperature.

  • Add 20 µL of the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Continue to measure the fluorescence intensity at regular intervals.

  • Determine the reaction rate and calculate the percentage of inhibition for each inhibitor concentration to derive the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in uPA signaling and its inhibition is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the uPA signaling cascade and a typical experimental workflow for evaluating uPA inhibitors.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space uPA uPA Plasminogen Plasminogen uPA->Plasminogen Cleavage uPAR uPAR uPA->uPAR Binding pro_uPA pro-uPA pro_uPA->uPA Activation Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation Degraded_ECM Degraded ECM ECM->Degraded_ECM Integrins Integrins uPAR->Integrins PI3K_AKT PI3K/AKT Pathway uPAR->PI3K_AKT JAK_STAT JAK/STAT Pathway uPAR->JAK_STAT MAPK_ERK MAPK/ERK Pathway uPAR->MAPK_ERK Cell_Responses Cell Proliferation, Migration, Invasion PI3K_AKT->Cell_Responses JAK_STAT->Cell_Responses MAPK_ERK->Cell_Responses

Caption: The uPA/uPAR signaling pathway leading to cell proliferation, migration, and invasion.

uPA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Inhibitor_Prep Prepare Inhibitor Stock (e.g., ZK824190 HCl) Plate_Setup Set up 96-well plate with Assay Buffer and Inhibitor Dilutions Inhibitor_Prep->Plate_Setup Enzyme_Prep Prepare uPA Enzyme Solution Enzyme_Addition Add uPA Enzyme to wells Enzyme_Prep->Enzyme_Addition Substrate_Prep Prepare Substrate Solution (Chromogenic or Fluorogenic) Reaction_Start Add Substrate to initiate reaction Substrate_Prep->Reaction_Start Plate_Setup->Enzyme_Addition Incubation Incubate to allow Inhibitor-Enzyme Binding Enzyme_Addition->Incubation Incubation->Reaction_Start Measurement Measure Absorbance/Fluorescence over time Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation IC50_Determination Plot % Inhibition vs. Concentration to determine IC50 Rate_Calculation->IC50_Determination

Caption: Experimental workflow for determining the IC50 of a uPA inhibitor.

Conclusion

This compound demonstrates selective inhibition of uPA with a favorable oral availability profile. When compared to other inhibitors, its potency and selectivity are notable, although other compounds like UK-371804 show higher potency in terms of Ki values. The choice of an appropriate uPA inhibitor will depend on the specific research or therapeutic context, with considerations for potency, selectivity, and pharmacokinetic properties. The provided experimental protocols and workflow diagrams offer a foundation for the rigorous evaluation of this compound and other potential uPA inhibitors.

References

Comparative Analysis of ZK824190 Hydrochloride's Cross-Reactivity with Other Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of the Urokinase Plasminogen Activator (uPA) Inhibitor, ZK824190 Hydrochloride.

This compound is identified as a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in a variety of physiological and pathological processes, including fibrinolysis, cell migration, and tumor metastasis. Understanding the selectivity profile of this inhibitor is crucial for assessing its therapeutic potential and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound with other key serine proteases, supported by available experimental data.

Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified against its primary target, uPA, and other related serine proteases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the inhibitor's potency.

Serine ProteaseIC50 (nM)Primary Function
Urokinase Plasminogen Activator (uPA)237Fibrinolysis, cell migration, tissue remodeling
Tissue Plasminogen Activator (tPA)1600Fibrinolysis
Plasmin1850Fibrinolysis, extracellular matrix degradation

Data sourced from publicly available information.

Based on the available data, this compound demonstrates a notable selectivity for uPA over tPA and plasmin. The IC50 value for uPA is approximately 6.7-fold lower than that for tPA and 7.8-fold lower than for plasmin, indicating a preferential inhibition of uPA.

Experimental Protocols

The determination of IC50 values for serine protease inhibitors like this compound typically involves in vitro enzymatic assays. A common method is the chromogenic activity assay.

Chromogenic uPA Activity Assay (General Protocol)

This assay measures the ability of uPA to cleave a specific chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • Purified human uPA enzyme

  • Specific chromogenic substrate for uPA (e.g., S-2444)

  • Assay buffer (e.g., Tris-HCl buffer at a physiological pH)

  • This compound at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • A solution of uPA is prepared in the assay buffer.

  • Varying concentrations of this compound are pre-incubated with the uPA solution in the wells of a 96-well microplate for a defined period to allow for inhibitor binding.

  • The enzymatic reaction is initiated by the addition of the uPA-specific chromogenic substrate to each well.

  • The absorbance of the wells is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • The rate of the reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition for each concentration of this compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Similar principles are applied for assessing the inhibitory activity against other serine proteases like tPA and plasmin, using their respective specific chromogenic substrates.

Urokinase Plasminogen Activator (uPA) Signaling Pathway

The primary target of this compound, uPA, plays a central role in a signaling cascade that is crucial for cell migration and invasion, particularly in the context of cancer metastasis. The diagram below illustrates the key steps in this pathway.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_uPA pro-uPA uPA uPA pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds to Plasminogen Plasminogen uPA->Plasminogen Cleaves uPAR->Plasminogen Recruits Plasmin Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Degraded_ECM Degraded ECM Cell_Migration Cell Migration & Invasion Degraded_ECM->Cell_Migration Promotes

Caption: The uPA-uPAR signaling cascade leading to extracellular matrix degradation and cell migration.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for an enzyme inhibitor involves a series of systematic steps, as outlined in the workflow diagram below.

IC50_Determination_Workflow Start Start: Prepare Reagents Serial_Dilution Prepare Serial Dilutions of ZK824190 HCl Start->Serial_Dilution Pre_incubation Pre-incubate Enzyme (e.g., uPA) with Inhibitor Serial_Dilution->Pre_incubation Reaction_Initiation Add Chromogenic Substrate to Initiate Reaction Pre_incubation->Reaction_Initiation Data_Acquisition Measure Absorbance Change Over Time Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Reaction Rates and Percent Inhibition Data_Acquisition->Data_Analysis IC50_Calculation Plot Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Calculation End End: Report IC50 Value IC50_Calculation->End

Caption: A typical experimental workflow for determining the IC50 value of a protease inhibitor.

A Comparative Analysis of ZK824190 Hydrochloride and UK122: Potent uPA Inhibitors for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent urokinase-type plasminogen activator (uPA) inhibitors: ZK824190 hydrochloride and UK122. Both small molecules are potent tools for investigating the roles of uPA in various physiological and pathological processes, including cancer metastasis and inflammation. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes the pertinent biological pathways.

Executive Summary

This compound and UK122 are both highly effective inhibitors of urokinase-type plasminogen activator (uPA), a serine protease critically involved in cancer cell invasion and tissue remodeling. While both compounds exhibit potent uPA inhibition, they show key differences in their selectivity profiles and reported biological activities. UK122 demonstrates exceptional selectivity for uPA, with minimal off-target effects on other serine proteases, and has been shown to inhibit cancer cell migration and invasion. This compound is also a potent uPA inhibitor with demonstrated oral availability, suggesting its potential for in vivo studies and as a lead compound for drug development, particularly in the context of diseases like multiple sclerosis.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data available for this compound and UK122, focusing on their inhibitory potency and selectivity against various serine proteases.

Table 1: Inhibitory Potency (IC50) Against Urokinase-Type Plasminogen Activator (uPA)

CompounduPA IC50
This compound237 nM[1]
UK122200 nM[2]

Table 2: Selectivity Profile - IC50 Values Against Other Serine Proteases

CompoundtPA IC50Plasmin IC50Thrombin IC50Trypsin IC50
This compound1600 nM[1]1850 nM[1]Not AvailableNot Available
UK122>100 µM[3][4]>100 µM[3][4]>100 µM[3][4]>100 µM[3][4]

Note: A higher IC50 value indicates lower potency, and thus higher selectivity for the primary target (uPA).

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in this guide.

uPA Inhibition Assay (for UK122)

This protocol is based on a cell-free indirect enzymatic assay.

Materials:

  • Human uPA (enzyme)

  • Plasminogen (substrate for uPA)

  • A chromogenic or fluorogenic plasmin substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • UK122 (inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of UK122 in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add the assay buffer.

  • Add serial dilutions of the UK122 stock solution to the wells.

  • Add human uPA to each well and incubate for a pre-determined time at a specific temperature (e.g., 10-15 minutes at 37°C) to allow for inhibitor binding.

  • Add plasminogen to each well. The uPA will convert plasminogen to plasmin.

  • Add the chromogenic or fluorogenic plasmin substrate to each well.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • The rate of substrate cleavage by plasmin is proportional to the uPA activity.

  • Calculate the percentage of uPA inhibition for each concentration of UK122.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Migration and Invasion Assays (for UK122)

These assays are typically performed using a Boyden chamber or a similar transwell system.

Materials:

  • Cancer cell line expressing uPA (e.g., CFPAC-1 pancreatic cancer cells)

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • For invasion assays: Matrigel or another basement membrane matrix

  • Cell culture medium (with and without chemoattractant, e.g., fetal bovine serum)

  • UK122

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture the cancer cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for several hours.

  • Chamber Setup:

    • For invasion assays, coat the upper surface of the transwell membrane with a thin layer of Matrigel and allow it to solidify.

    • Place the transwell inserts into the wells of a 24-well plate.

    • Add medium containing a chemoattractant to the lower chamber.

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of UK122. Seed the cell suspension into the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate for a sufficient time (e.g., 24-48 hours) to allow for cell migration or invasion.

  • Removal of Non-migrated/Non-invaded Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and then stain them with crystal violet.

  • Quantification: Count the number of stained cells in several random microscopic fields. The number of cells is indicative of the extent of migration or invasion.

  • Data Analysis: Compare the number of migrated/invaded cells in the presence of UK122 to the control (vehicle-treated) to determine the inhibitory effect.

Note: A detailed protocol for the uPA inhibition assay for this compound was not publicly available. Researchers should refer to the manufacturer's guidelines for dissolving the compound and adapt a standard serine protease inhibition assay protocol.

Mandatory Visualizations

Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway

The following diagram illustrates the central role of uPA in activating downstream signaling cascades that promote cell migration, invasion, and proliferation.

uPA_Signaling_Pathway uPA uPA uPAR uPAR uPA->uPAR Binds Plasmin Plasmin uPA->Plasmin Activates Plasminogen Plasminogen Integrins Integrins uPAR->Integrins Interacts with Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades MMPs Pro-MMPs Plasmin->MMPs Activates Active_MMPs Active MMPs MMPs->Active_MMPs Active_MMPs->ECM Degrades FAK FAK Integrins->FAK Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Responses Cell Migration, Invasion, Proliferation ERK->Cell_Responses

Caption: The uPA/uPAR signaling cascade.

Experimental Workflow: uPA Inhibition Assay

This diagram outlines the key steps involved in a typical in vitro uPA inhibition assay.

uPA_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (uPA, Substrate, Buffer, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor into Microplate Prepare_Reagents->Dispense_Inhibitor Add_uPA Add uPA Enzyme Dispense_Inhibitor->Add_uPA Incubate_1 Incubate to Allow Inhibitor Binding Add_uPA->Incubate_1 Add_Substrate Add Plasminogen & Chromogenic/Fluorogenic Substrate Incubate_1->Add_Substrate Measure_Signal Measure Absorbance/ Fluorescence Add_Substrate->Measure_Signal Analyze_Data Analyze Data & Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

References

Validating ZK824190 Hydrochloride Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the activity of ZK824190 hydrochloride, a selective urokinase-type plasminogen activator (uPA) inhibitor, in a new cell line. It offers an objective comparison with alternative uPA inhibitors and includes detailed experimental protocols and data presentation formats to ensure robust and reproducible results.

Introduction to uPA and its Inhibition

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in various physiological and pathological processes, including tissue remodeling, cell migration, and tumor invasion. uPA converts the inactive zymogen, plasminogen, into the active protease, plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM), facilitating cell movement and invasion. In many types of cancer, the uPA system is overexpressed, correlating with poor prognosis and increased metastasis. Therefore, inhibitors of uPA are of significant interest as potential anti-cancer therapeutics.

This compound is a selective and orally active inhibitor of uPA. Validating its efficacy and understanding its mechanism of action in a new, relevant cell line is a crucial step in preclinical drug development. This guide outlines a systematic approach to this validation process, comparing the performance of this compound against three other known uPA inhibitors: Amiloride, UK-122, and WX-UK1.

Comparative Analysis of uPA Inhibitors

To provide a clear overview, the following table summarizes the key characteristics of this compound and the selected alternative compounds. This allows for a quick and easy comparison of their known properties.

FeatureThis compoundAmilorideUK-122WX-UK1
Primary Target Urokinase-type Plasminogen Activator (uPA)Urokinase-type Plasminogen Activator (uPA), Epithelial Sodium Channel (ENaC)Urokinase-type Plasminogen Activator (uPA)Urokinase-type Plasminogen Activator (uPA)
Reported IC50/Ki for uPA IC50: 237 nM[1]Ki: ~7 µMIC50: 200 nMKi: 0.41 µM
Selectivity Selective for uPA over tPA and Plasmin[1]Also inhibits ENaCSelective for uPA over thrombin, trypsin, plasmin, and tPAAlso inhibits other serine proteases
Primary Application in Research Multiple Sclerosis, CancerDiuretic, Cancer ResearchCancer Research (Pancreatic Cancer)Cancer Research (Metastasis)
Mode of Action Competitive inhibitorCompetitive inhibitorActive-site targeting inhibitorSerine protease inhibitor

Experimental Validation Workflow

A rigorous and well-defined experimental workflow is essential for the accurate validation of this compound's activity. The following diagram outlines the key stages of this process, from initial cell line characterization to functional assays.

A logical workflow for validating uPA inhibitor activity.

uPA Signaling Pathway and Inhibition

Understanding the signaling pathway of uPA is crucial for interpreting experimental results. The following diagram illustrates the key components of the uPA pathway and the points at which this compound and its alternatives exert their inhibitory effects.

G cluster_pathway uPA Signaling Pathway cluster_inhibitors Inhibitors pro_uPA Pro-uPA (inactive) uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR (Receptor) uPA->uPAR Binds to Plasminogen Plasminogen uPA->Plasminogen Cleaves Integrins Integrins uPAR->Integrins Interacts with Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Cell_Invasion Cell Invasion & Migration Degraded_ECM->Cell_Invasion Downstream_Signaling Downstream Signaling (e.g., ERK activation) Integrins->Downstream_Signaling Downstream_Signaling->Cell_Invasion Inhibitors ZK824190 HCl Amiloride UK-122 WX-UK1 Inhibitors->uPA Inhibit

Simplified uPA signaling pathway and points of inhibition.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow.

Cell Line Characterization
  • Objective: To confirm the identity and purity of the new cell line and to determine the expression levels of uPA and its receptor, uPAR.

  • Protocols:

    • Short Tandem Repeat (STR) Profiling: Use a commercially available STR profiling kit and compare the resulting profile to the database of known cell lines to confirm its identity.

    • Mycoplasma Testing: Utilize a PCR-based mycoplasma detection kit to ensure the cell line is free from contamination.

    • Quantitative PCR (qPCR):

      • Isolate total RNA from the cell line using a suitable RNA extraction kit.

      • Synthesize cDNA using a reverse transcription kit.

      • Perform qPCR using primers specific for human uPA (PLAU) and uPAR (PLAUR) genes. Use a housekeeping gene (e.g., GAPDH) for normalization.

    • Western Blot:

      • Prepare total cell lysates.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against uPA and uPAR.

      • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration range at which this compound and the alternative inhibitors are cytotoxic to the new cell line.

  • Protocol:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound, Amiloride, UK-122, and WX-UK1 in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 24-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value for cytotoxicity.

uPA Activity Assay
  • Objective: To directly measure the inhibitory effect of this compound and the alternatives on uPA enzymatic activity.

  • Protocol:

    • Collect conditioned medium from the cell line or prepare cell lysates.

    • Use a commercially available chromogenic uPA activity assay kit.

    • In a 96-well plate, add the cell lysate or conditioned medium.

    • Add various concentrations of this compound, Amiloride, UK-122, and WX-UK1 to the respective wells.

    • Add the uPA substrate provided in the kit.

    • Incubate the plate at 37°C and measure the absorbance at 405 nm at multiple time points.

    • Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC50 for uPA inhibition.

Matrigel Invasion Assay
  • Objective: To assess the functional effect of the inhibitors on the invasive capacity of the cells.

  • Protocol:

    • Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium.

    • Harvest cells and resuspend them in serum-free medium.

    • Add the cell suspension to the upper chamber of the inserts.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Add non-toxic concentrations of this compound, Amiloride, UK-122, and WX-UK1 to both the upper and lower chambers.

    • Incubate for 24-48 hours.

    • Remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

    • Elute the crystal violet with a solubilization solution and measure the absorbance, or count the number of invading cells in several microscopic fields.

    • Compare the number of invading cells in the treated groups to the untreated control.

By following this comprehensive guide, researchers can systematically validate the activity of this compound in a new cell line, objectively compare its performance against other uPA inhibitors, and generate robust data to support further drug development efforts.

References

A Head-to-Head Comparison of Small Molecule uPA Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the urokinase-type plasminogen activator (uPA) system presents a compelling target for therapeutic intervention, particularly in oncology. The serine protease uPA plays a critical role in tumor invasion and metastasis through its ability to convert plasminogen to plasmin, which in turn degrades the extracellular matrix and activates other proteases.[1][2] Elevated levels of uPA and its receptor (uPAR) are often correlated with poor prognosis in various cancers.[2][3] This guide provides a head-to-head comparison of prominent small molecule uPA inhibitors, supported by experimental data, to aid in the selection of appropriate research tools and potential therapeutic candidates.

Quantitative Comparison of Small Molecule uPA Inhibitors

The following table summarizes the in vitro potency of several small molecule uPA inhibitors. Direct comparison of these values should be approached with caution, as experimental conditions can vary between studies. However, data from studies performing direct comparisons are prioritized where available.

Inhibitor ClassCompoundTargetKᵢ (nM)IC₅₀ (nM)SpeciesNotesReference(s)
Amiloride Derivatives AmilorideuPA2400-HumanParent compound, moderate potency.[4][5]
6-phenyl amilorideuPA2100-Human[4]
6-(4-fluorophenyl) amilorideuPA1300-Human[4]
6-(pyrimidin-5-yl) amilorideuPA790-Human~3-fold more potent than amiloride.[4]
2-Benzofuranyl analogue (16)uPA183-HumanShowed anti-metastatic properties in a mouse model.[6]
4-methoxypyrimidine analogue (18)uPA53-HumanInhibited liver macrometastases in a mouse model.[6]
Phenylamidine Derivatives WX-UK1 (Mesupron®)uPA410-HumanHas been in clinical trials; also inhibits other serine proteases.[6]
WX-671 (Upamostat)uPA--HumanOral prodrug of WX-UK1.[6][7]
WX-340uPA-90Human[8]
Guanidine Derivatives UK-371,804uPA10890HumanHigh selectivity over tPA and plasmin.[6]
Broad-Spectrum Inhibitor CamostatuPA-87HumanAlso inhibits trypsin, kallikrein, and other serine proteases.[6]
Pyrrolone Derivatives Compound 7uPAR·uPA interaction700 (Kᵢ)18,000 (IC₅₀)HumanInhibits the protein-protein interaction rather than enzymatic activity.[9]

uPA Signaling Pathway in Cancer Progression

uPA_Signaling_Pathway pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Plasminogen Plasminogen uPA->Plasminogen cleavage Integrins Integrins uPAR->Integrins interaction GPCRs GPCRs uPAR->GPCRs interaction Plasmin Plasmin Plasminogen->Plasmin Activation ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation MMPs_pro pro-MMPs Plasmin->MMPs_pro Activation MMPs_active Active MMPs Invasion Invasion & Metastasis ECM->Invasion facilitates MMPs_active->ECM Degradation Signaling Intracellular Signaling (FAK, Src, MAPK, PI3K) Integrins->Signaling GPCRs->Signaling CellResponse Cell Proliferation, Migration, Survival Signaling->CellResponse CellResponse->Invasion PAI1 PAI-1 PAI1->uPA Inhibition SmallMoleculeInhibitor Small Molecule Inhibitor SmallMoleculeInhibitor->uPA Inhibition

uPA signaling pathway in cancer.

Experimental Protocols

Chromogenic uPA Activity Assay

This assay is a common method to determine the enzymatic activity of uPA and to screen for its inhibitors. The principle lies in the uPA-mediated conversion of plasminogen to plasmin, which then cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.[14][15][16][17][18]

Materials:

  • 96-well microplate

  • Human uPA standard

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test inhibitors

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test inhibitor and the uPA standard in Assay Buffer.

  • Reaction Mixture: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Plasminogen solution

    • uPA standard or sample

    • Test inhibitor at various concentrations.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the chromogenic plasmin substrate to each well to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm (this will be the zero-minute reading). Continue to take readings at regular intervals (e.g., every 10 minutes for 1 hour for high activity samples, or every hour for up to 4 hours for low activity samples) while incubating at 37°C.[15][17]

  • Data Analysis: Calculate the rate of reaction (change in absorbance per unit time). The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). The IC₅₀ value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand (e.g., uPA) and an analyte (e.g., a small molecule inhibitor).[19][20][21][22][23]

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified uPA (ligand)

  • Small molecule inhibitor (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS)

Procedure:

  • Ligand Immobilization:

    • The sensor chip surface is activated using a mixture of EDC and NHS.[21]

    • A solution of purified uPA in immobilization buffer is injected over the activated surface to allow for covalent coupling.

    • The remaining active sites on the surface are deactivated with an injection of ethanolamine.

  • Analyte Binding:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • The small molecule inhibitor (analyte) is prepared in a series of concentrations in the running buffer.

    • Each concentration of the analyte is injected over the ligand-immobilized surface for a specific duration (association phase), followed by a flow of running buffer to monitor the dissociation (dissociation phase).

  • Regeneration:

    • After each binding cycle, a pulse of regeneration solution is injected to remove the bound analyte, preparing the surface for the next injection.[22]

  • Data Analysis:

    • The binding events are recorded in real-time as a sensorgram, which plots the response units (RU) versus time.

    • The association rate constant (kₐ) and dissociation rate constant (kₔ) are determined by fitting the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kₔ), which represents the binding affinity, is calculated as the ratio of kₔ/kₐ.

Experimental Workflow Diagrams

The following diagrams illustrate a typical workflow for the screening and characterization of small molecule uPA inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_invivo In Vivo Evaluation CompoundLibrary Compound Library PrimaryAssay High-Throughput uPA Activity Assay CompoundLibrary->PrimaryAssay Hits Initial Hits PrimaryAssay->Hits IC50 IC₅₀ Determination (Dose-Response) Hits->IC50 SPR Binding Kinetics (SPR) (Kᵢ, Kₔ, kₐ, kₔ) IC50->SPR Selectivity Selectivity Assays (vs. other proteases) SPR->Selectivity ValidatedHits Validated Hits Selectivity->ValidatedHits CellAssays Cell-based Assays (Invasion, Migration) ValidatedHits->CellAssays AnimalModels Animal Models (Tumor Growth, Metastasis) CellAssays->AnimalModels LeadCompound Lead Compound AnimalModels->LeadCompound

Workflow for uPA inhibitor discovery.

This guide provides a foundational overview for researchers interested in small molecule uPA inhibitors. The provided data and protocols should serve as a valuable starting point for further investigation and experimental design in this promising area of drug discovery.

References

Specificity of ZK824190 Hydrochloride: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the selectivity of the urokinase plasminogen activator (uPA) inhibitor, ZK824190 hydrochloride, in comparison to other notable uPA inhibitors. This document provides key experimental data, detailed protocols for specificity assessment, and a visual representation of the uPA signaling pathway to aid researchers in their drug development endeavors.

Introduction

This compound is an orally available and selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, metastasis, and inflammatory conditions such as multiple sclerosis.[1] The therapeutic potential of targeting uPA has led to the development of numerous inhibitors.[2][3][4] The specificity of these inhibitors is a crucial determinant of their clinical efficacy and safety, as off-target effects on other serine proteases can lead to undesirable side effects.[2] This guide provides a comparative analysis of the specificity of this compound against other uPA inhibitors, supported by quantitative data and detailed experimental methodologies.

The Urokinase Plasminogen Activator (uPA) System

The uPA system is a key regulator of extracellular matrix (ECM) degradation, a process essential for both normal physiological functions and pathological states like tumor invasion.[2] uPA converts the inactive zymogen, plasminogen, into the active serine protease, plasmin. Plasmin, in turn, degrades various ECM components and can activate other proteases like matrix metalloproteinases (MMPs).[2] The activity of uPA is localized to the cell surface through its binding to the urokinase plasminogen activator receptor (uPAR).[5][6][7] This interaction is pivotal for directed proteolytic activity during cell migration and invasion.[7][8] The uPA-uPAR complex also engages with other cell surface receptors, such as integrins, to initiate intracellular signaling cascades that promote cell migration, proliferation, and survival.[6][8][9]

Caption: The uPA signaling pathway and the inhibitory action of this compound.

Comparative Specificity of uPA Inhibitors

The specificity of a uPA inhibitor is typically assessed by comparing its inhibitory activity against uPA to its activity against other closely related serine proteases, such as tissue-type plasminogen activator (tPA) and plasmin. A higher ratio of IC50 or Ki values for off-target proteases versus the target protease indicates greater specificity.

CompounduPA IC50/Ki (nM)tPA IC50/Ki (nM)Plasmin IC50/Ki (nM)Other Proteases (IC50/Ki in nM)Reference(s)
This compound 237 (IC50)1600 (IC50)1850 (IC50)-[1]
ZK82485979 (IC50)1580 (IC50)1330 (IC50)-[10]
UK122200 (IC50)>100,000>100,000Thrombin, Trypsin (>100,000)[10][11]
UK-37180410 (Ki)---[10][12]
WX-UK1 (UKI-1)410 (Ki)---[10]
B-428100 (Ki)---[12]
Amiloride7,000 (Ki)No effectNo effectKallikrein, Thrombin (No effect)[12]
Benzamidine97,000 (Ki)750,000 (Ki)-Tryptase (20,000), Trypsin (21,000), Factor Xa (110,000), Thrombin (320,000)[10]

Analysis:

Experimental Protocol for Assessing Serine Protease Inhibitor Specificity

To rigorously assess the specificity of a uPA inhibitor like this compound, a standardized enzymatic assay is employed. The following protocol outlines a typical fluorescence-based assay.

Objective: To determine the IC50 values of an inhibitor against uPA, tPA, and plasmin.

Materials:

  • Human uPA, tPA, and plasmin (recombinant, purified)

  • Fluorogenic peptide substrates specific for each protease (e.g., a substrate with a fluorophore and a quencher that fluoresces upon cleavage)

  • Assay buffer (e.g., Tris-HCl, pH 7.4 with 0.01% Tween-20)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of uPA, tPA, and plasmin in the assay buffer at a 2X final concentration. The optimal concentration should be determined in preliminary experiments to ensure a linear reaction rate.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the 2X enzyme solution. b. Add 50 µL of the serially diluted inhibitor or vehicle control to the respective wells. c. Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding 100 µL of the 2X fluorogenic substrate solution to each well.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader. Record the fluorescence every minute for a set period (e.g., 30-60 minutes).

  • Data Analysis: a. Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve. b. Normalize the reaction velocities to the vehicle control (V₀). c. Plot the percentage of inhibition [(1 - V/V₀) * 100] against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

experimental_workflow Start Start Enzyme_Prep Prepare 2X Enzyme Solutions (uPA, tPA, Plasmin) Start->Enzyme_Prep Inhibitor_Prep Prepare Serial Dilutions of ZK824190 HCl Start->Inhibitor_Prep Assay_Setup Add Enzyme and Inhibitor to 96-well Plate Enzyme_Prep->Assay_Setup Inhibitor_Prep->Assay_Setup Incubation Pre-incubate at RT Assay_Setup->Incubation Reaction_Start Add 2X Fluorogenic Substrate Incubation->Reaction_Start Data_Acquisition Measure Fluorescence Over Time Reaction_Start->Data_Acquisition Data_Analysis Calculate Initial Velocities and Plot Inhibition Curve Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for determining the IC50 of a uPA inhibitor.

Conclusion

This compound is a selective inhibitor of uPA with a clear preference for its target over the closely related serine proteases tPA and plasmin. While other compounds like UK122 may offer even greater specificity, the overall profile of this compound, including its oral availability, makes it a valuable tool for research and a potential candidate for further therapeutic development. The provided experimental framework offers a robust method for researchers to conduct their own comparative specificity studies, which are essential for the rational design and selection of next-generation uPA inhibitors.

References

Safety Operating Guide

Proper Disposal of ZK824190 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical guidance for the proper disposal of ZK824190 hydrochloride, a selective, orally active urokinase-type fibrinogen activator (uPA) inhibitor used in research.[1] Due to the limited availability of specific hazard data for this compound, a precautionary approach is mandated to ensure the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[2]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shieldsProtects against splashes and airborne particles.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.[2]
Body Protection Lab coat or other protective clothingMinimizes contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated.Avoids inhalation of potentially harmful dust or aerosols.[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical destruction facility that utilizes controlled incineration with flue gas scrubbing.[2] This method is in line with the U.S. Environmental Protection Agency (EPA) regulations for the management of hazardous pharmaceutical waste, which prohibits the disposal of such materials down the drain.

Experimental Protocol for Waste Segregation and Packaging:

  • Waste Identification: Clearly label all waste containing this compound as "Hazardous Pharmaceutical Waste."

  • Container Selection: Use only approved, leak-proof, and chemically compatible containers for waste collection.[3][4][5] Do not use containers that previously held incompatible chemicals.[3]

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), and place them in a designated, properly labeled solid waste container.

    • Liquid Waste: For solutions containing this compound, use a designated, sealed, and labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Container Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"[4][6]

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Toxic," "Handle with Caution - Hazard Data Unavailable")

    • The date the waste was first added to the container.

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[4] Ensure containers are kept closed except when adding waste.[4][6]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with a copy of the Safety Data Sheet (SDS) if available.

Disposal Workflow Diagram

G cluster_0 start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate package Package in Labeled, Compatible Containers segregate->package storage Store in Designated Satellite Accumulation Area package->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs pickup Waste Pickup by Authorized Personnel contact_ehs->pickup transport Transport to Licensed Disposal Facility pickup->transport incineration Controlled Incineration with Flue Gas Scrubbing transport->incineration end End: Complete Destruction incineration->end

Caption: Workflow for the proper disposal of this compound.

Key Considerations and Regulatory Compliance

  • Data Limitation: The Safety Data Sheet for this compound indicates "no data available" for most toxicological and ecotoxicological endpoints.[2] Therefore, this compound must be handled with the utmost caution as a potentially hazardous substance.

  • Regulatory Framework: The disposal of pharmaceutical waste is regulated by the EPA. The "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P) provides specific guidelines for healthcare facilities and researchers. A key provision of this rule is the prohibition of sewering (discharging down the drain) of hazardous pharmaceutical waste.

  • Container Management: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][6] After thorough cleaning, the container can be recycled or disposed of as non-hazardous waste.[2]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to human health and the environment. Always consult with your institution's EHS department for specific guidance and requirements.

References

Essential Safety and Handling Protocols for ZK824190 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or handling information is publicly available for "ZK824190 hydrochloride." This suggests it may be a novel research compound with undocumented specific hazards. Therefore, it must be handled with the utmost caution, treating it as a potent and hazardous substance. The following guidance is based on established best practices for handling potent, unknown, or novel chemical compounds in a laboratory setting. A thorough, substance-specific risk assessment by qualified personnel is mandatory before any handling.

Pre-Handling Risk Assessment

Before any work with this compound begins, a comprehensive risk assessment is crucial.[1][2][3][4] This assessment should identify potential hazards and outline procedures to minimize risks.[1][2][3][4]

Key Risk Assessment Steps:

  • Hazard Identification: Assume the compound is highly toxic, a skin/eye irritant, a sensitizer, and potentially a reproductive toxin or carcinogen until proven otherwise.[1][5]

  • Exposure Potential: Evaluate all potential routes of exposure, including inhalation of aerosols or dust, skin contact, eye contact, and ingestion.[1][2]

  • Procedural Review: Analyze every step of the planned experiment to identify where exposure or spills could occur.[4]

  • Control Measures: Determine the necessary engineering controls (e.g., fume hood, glove box), administrative controls (e.g., training, designated work areas), and personal protective equipment (PPE).

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a barrier between the researcher and the potent compound.[6] The selection of PPE should be based on a risk assessment of the specific tasks being performed.[7]

Activity Recommended Personal Protective Equipment (PPE) Rationale
Weighing and Dispensing Powders - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).- Disposable sleeves.[7]High risk of aerosolization and inhalation of potent powders. Full respiratory protection and multiple layers of skin protection are critical.[7]
Handling Liquids/Solutions - Chemical fume hood or other ventilated enclosure.- Chemical splash goggles or a face shield.- Chemical-resistant gloves (e.g., butyl rubber, Viton®).- Chemical-resistant apron over a lab coat.[6]Reduced risk of aerosolization compared to powders, but a significant risk of splashes and spills remains.[7]
General Laboratory Work (in designated area) - Safety glasses with side shields.- Laboratory coat.- Nitrile gloves.- Closed-toe shoes.[6]Provides a baseline level of protection against incidental contact.
Equipment Decontamination and Waste Handling - Chemical splash goggles or a face shield.- Heavy-duty, chemical-resistant gloves.- Waterproof or chemical-resistant apron.- Chemical-resistant boots or shoe covers.[6]Potential for splashes and direct contact with concentrated waste materials.

Operational Plan: Step-by-Step Handling Procedures

A clear and methodical operational plan ensures that this compound is handled safely and effectively.

3.1. Preparation

  • Designate a Handling Area: All work with this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood or a glove box.[6]

  • Assemble Materials: Before starting, gather all necessary chemicals, equipment, PPE, and waste containers.

  • Verify Ventilation: Ensure that the chemical fume hood or other ventilation system is functioning correctly.

  • Minimize Quantities: Use the smallest amount of the compound necessary for the experiment to minimize the potential for exposure and waste generation.[6][8]

3.2. Experimental Work

  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Weighing: If weighing a solid, perform this task within a fume hood or a ventilated balance enclosure. Use a disposable weigh boat to prevent contamination of the balance.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the compound to avoid splashing.

  • Execution: Conduct all manipulations of the compound within the designated and controlled area.

3.3. Post-Handling Decontamination

  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment: Clean all reusable equipment according to established laboratory procedures.

  • PPE Removal: Remove PPE in the correct sequence to avoid self-contamination. Dispose of single-use PPE as hazardous waste.[7]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.[9]

Waste Type Disposal Procedure Key Considerations
Excess Solid Compound or Solutions - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[10]- Ensure the container is made of a compatible material.[10][11]- Label should include "Hazardous Waste" and the chemical name.[11]
Contaminated Labware (e.g., pipette tips, vials) - Place in a puncture-resistant, sealed container designated for hazardous waste.[7]- Do not overfill waste containers.[10]
Contaminated PPE (e.g., gloves, lab coat) - Carefully place in a sealed bag or container labeled as hazardous waste.[7]- Doff PPE in a manner that prevents contaminating yourself or the surrounding area.[7]

General Disposal Workflow:

  • Segregate Waste: Keep different types of chemical waste separate (e.g., organic solvents, aqueous solutions).[10][11]

  • Label Containers: As soon as a waste container is started, label it with a hazardous waste tag.[9]

  • Secure Storage: Store waste containers in a designated, secure satellite accumulation area.[11]

  • Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor.[7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.[12]

5.1. Spills

  • Minor Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.[13]

    • Wearing appropriate PPE, confine the spill to a small area.[13]

    • Use an appropriate spill kit or absorbent material to clean up the spill.[13]

    • Collect the residue, place it in a sealed container, and dispose of it as hazardous chemical waste.[14]

  • Major Spill (large volume, highly dispersed, or outside of a containment device):

    • Evacuate the laboratory immediately.[13][15]

    • Notify others in the vicinity and activate the fire alarm if necessary to evacuate the building.[12][15]

    • Close the laboratory doors to confine the spill.[13]

    • Call emergency personnel and report the spill from a safe location.[14][16]

5.2. Personal Exposure

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes, after removing any contaminated clothing.[12][15]

    • Seek immediate medical attention.[15]

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[16] Keep the eyelids open and "roll" the eyes to ensure the entire surface is rinsed.[16]

    • Seek immediate medical attention.[5]

  • Inhalation:

    • Move the affected person to fresh air immediately.[5]

    • Seek immediate medical attention.[5]

  • Ingestion:

    • Seek immediate medical attention.[5] Do not induce vomiting unless directed to do so by medical personnel.

Mandatory Visualization

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_disposal Phase 3: Disposal risk_assessment Conduct Risk Assessment gather_materials Assemble Equipment, PPE, & Waste Containers risk_assessment->gather_materials prep_area Prepare Designated Handling Area (e.g., Fume Hood) gather_materials->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe perform_work Perform Experimental Work (Weighing, Mixing, etc.) don_ppe->perform_work decontaminate Decontaminate Surfaces & Equipment perform_work->decontaminate emergency Emergency Event (Spill or Exposure) perform_work->emergency Potential Deviation doff_ppe Doff & Segregate Contaminated PPE decontaminate->doff_ppe segregate_waste Segregate & Label All Hazardous Waste doff_ppe->segregate_waste store_waste Store Waste in Secure Satellite Accumulation Area segregate_waste->store_waste dispose Arrange for Professional Hazardous Waste Disposal store_waste->dispose emergency->perform_work Follow Emergency Procedures & Resume When Safe

Caption: Workflow for the safe handling of a potent research compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。